molecular formula C11H19NO3 B1612523 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid CAS No. 926238-85-9

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Cat. No.: B1612523
CAS No.: 926238-85-9
M. Wt: 213.27 g/mol
InChI Key: WTTTVJRTMHFDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylbutanoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(2)7-10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTTVJRTMHFDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588110
Record name 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926238-85-9
Record name 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methylbutanoyl)-4-piperidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document elucidates the core chemical principles, explores multiple synthetic strategies with a focus on causality behind experimental choices, and provides detailed, field-proven protocols. The primary route discussed is the N-acylation of piperidine-4-carboxylic acid, with an in-depth analysis of carboxylic acid activation methods and the strategic use of protecting groups to ensure chemoselectivity and maximize yield. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this important intermediate.

Introduction and Strategic Overview

This compound, also known as 1-isovaleroylpiperidine-4-carboxylic acid, is a derivative of isonipecotic acid. The piperidine scaffold is a privileged structure in pharmacology, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The N-acyl substitution on the piperidine ring allows for the modulation of properties such as lipophilicity, receptor affinity, and metabolic stability.

The synthesis of this target molecule hinges on the formation of a stable amide bond between the secondary amine of the piperidine ring and the carboxyl group of 3-methylbutanoic acid (isovaleric acid). A direct condensation of these two components is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed efficiently.

Retrosynthetic Analysis

The most logical disconnection for retrosynthetic analysis is the C-N amide bond. This bond is reliably formed via nucleophilic acyl substitution. This approach simplifies the target molecule into two readily available starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and an activated form of 3-methylbutanoic acid.

G Target This compound Disconnection Amide Bond Formation (C-N Disconnection) Target->Disconnection SM1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) Disconnection->SM1 SM2 3-Methylbutanoic Acid Derivative (Activated) Disconnection->SM2

Caption: Retrosynthesis of the target compound.

Core Synthetic Pathway: N-Acylation via Carboxylic Acid Activation

The central challenge in this synthesis is the efficient and selective acylation of the piperidine nitrogen without engaging in unwanted side reactions involving the carboxylic acid moiety of the piperidine backbone. This requires the conversion of the thermodynamically stable 3-methylbutanoic acid into a more electrophilic species.

Method A: Acyl Chloride Route

A classic and potent method for activating a carboxylic acid is its conversion to an acyl chloride. This intermediate is highly electrophilic and reacts readily with amines.

  • Activation Step: 3-Methylbutanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM). The mechanism involves the formation of a chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride gas.

  • Coupling Step: The generated isovaleroyl chloride is then introduced to a solution of piperidine-4-carboxylic acid. This reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to be present in at least two molar equivalents.[1]

    • Causality: The first equivalent of base neutralizes the hydrochloride salt of the piperidine starting material (if used) or deprotonates its carboxylic acid. The second equivalent is crucial for scavenging the HCl generated during the amide bond formation.[1] Failure to neutralize this acid would protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.

Method B: Peptide Coupling Agents (In Situ Activation)

Modern organic synthesis often favors the use of coupling agents that activate carboxylic acids in situ, avoiding the isolation of sensitive acyl chlorides. These methods are generally milder, higher-yielding, and produce fewer corrosive byproducts.

  • Mechanism of Action: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with 3-methylbutanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the piperidine nitrogen. To suppress side reactions (like N-acylurea formation) and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is included. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which then cleanly acylates the amine.[1]

  • Advantages & Trustworthiness: This protocol is a self-validating system. The use of coupling agents like EDC/HOBt or HATU is a standard, well-documented procedure in peptide synthesis and medicinal chemistry, known for its reliability and broad substrate scope. The reaction proceeds under mild conditions (typically room temperature), which preserves sensitive functional groups and minimizes racemization or epimerization if chiral centers are present.

Strategic Implementation: The Protecting Group Approach

A key consideration for ensuring a trustworthy and high-yielding synthesis is managing the two functional groups on the starting material, piperidine-4-carboxylic acid. To prevent potential side reactions, such as the formation of mixed anhydrides or oligomerization, a protecting group strategy is highly recommended. The most robust pathway involves the protection of the carboxylic acid as an ester.

G cluster_0 Synthesis Workflow P4CA Piperidine-4-carboxylic Acid Ester Piperidine-4-carboxylate Ester P4CA->Ester  Step 1: Protection   (Esterification)   AcylatedEster N-Acylated Ester Intermediate Ester->AcylatedEster  Step 2: N-Acylation   (e.g., EDC/HOBt)   FinalProduct Target Compound AcylatedEster->FinalProduct  Step 3: Deprotection   (Saponification)  

Caption: Chemoselective synthesis via a protection strategy.

This three-step process ensures that the acylation occurs exclusively at the intended nitrogen atom.

  • Protection (Esterification): Piperidine-4-carboxylic acid is converted into its methyl or ethyl ester. A common method is the Fischer esterification, using an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄) or, more conveniently, by using thionyl chloride in alcohol at 0°C to room temperature.[2]

  • N-Acylation: The resulting piperidine-4-carboxylate ester is then acylated using one of the methods described in Section 2. The peptide coupling agent approach (Method B) is particularly well-suited here.

  • Deprotection (Saponification): The final step is the hydrolysis of the ester group to regenerate the carboxylic acid. This is typically achieved by treating the N-acylated ester intermediate with an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a co-solvent like tetrahydrofuran (THF) or methanol, followed by careful acidification to protonate the carboxylate.[2]

Detailed Experimental Protocols

The following protocol details the synthesis using the robust protecting group strategy with EDC/HOBt coupling.

Protocol 1: Synthesis of Ethyl Piperidine-4-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxylic acid (1.0 eq).

  • Reagents: Suspend the starting material in anhydrous ethanol (approx. 0.2 M).

  • Reaction: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.

  • Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting white solid is the hydrochloride salt of the product, which can be used directly in the next step or neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate) for further purification if needed.

Protocol 2: N-Acylation with Isovaleric Acid
  • Setup: In a round-bottom flask, dissolve 3-methylbutanoic acid (1.1 eq), HOBt (1.2 eq), and ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF or DCM.

  • Reagents: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Reaction: Cool the mixture to 0°C using an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

  • Execution: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Saponification to Yield Final Product
  • Setup: Dissolve the purified N-acylated ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagents: Add lithium hydroxide monohydrate (2.0-3.0 eq).

  • Execution: Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the final product, this compound, should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation and Characterization

Table 1: Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
Protection SOCl₂, EthanolEthanolReflux4-6>95%
N-Acylation Isovaleric acid, EDC, HOBtDCM / DMF0 to RT12-1880-90%
Deprotection LiOH·H₂OTHF / H₂ORT2-4>90%
Expected Analytical Data
  • Molecular Formula: C₁₁H₁₉NO₃[3]

  • Molecular Weight: 213.27 g/mol

  • Mass Spectrometry (ESI+): Expected m/z = 214.14 [M+H]⁺[3]

  • ¹H NMR Spectroscopy: Expect characteristic signals for the isovaleroyl group (a doublet for the two methyl groups, a multiplet for the adjacent CH, and a doublet/triplet for the CH₂), along with multiplets corresponding to the axial and equatorial protons of the piperidine ring.

  • ¹³C NMR Spectroscopy: Expect signals for the two amide and carboxylic acid carbonyls (~170-180 ppm), along with signals for the aliphatic carbons of the piperidine and isovaleroyl moieties.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving protection of the carboxylic acid as an ester, N-acylation using modern peptide coupling agents, and subsequent deprotection. This strategy provides excellent control over chemoselectivity, resulting in high yields and purity of the final product. The protocols described herein are robust, scalable, and grounded in well-established chemical principles, providing a trustworthy guide for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide on 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid (CAS Number: 926238-85-9), a derivative of piperidine-4-carboxylic acid. Due to the limited specific experimental data on this particular compound in publicly accessible scientific literature, this document focuses on its fundamental properties, a proposed synthetic pathway based on established chemical principles, and its potential pharmacological relevance inferred from structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for potential therapeutic applications.

Introduction and Molecular Profile

This compound is a chemical compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry.[1] The structure is characterized by a 3-methylbutanoyl (isovaleroyl) group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position.[2][3] The piperidine moiety is a common structural motif in numerous pharmaceuticals across various therapeutic areas, including neurology and oncology.[1][4] The N-substitution on the piperidine ring is a critical strategy for modulating the pharmacological and pharmacokinetic properties of the resulting compounds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 926238-85-9[2][5][6]
Molecular Formula C11H19NO3[3][5][6][7]
Molecular Weight 213.27 g/mol [6]
Appearance Solid (predicted)[5]
Purity Typically ≥95% (as supplied by vendors)[5][6]
SMILES CC(C)CC(=O)N1CCC(CC1)C(=O)O[8]
InChI InChI=1S/C11H19NO3/c1-8(2)7-10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)[8]

Proposed Synthetic Pathway and Experimental Protocol

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the amide bond, leading back to piperidine-4-carboxylic acid and 3-methylbutanoyl chloride as starting materials.

G Target Molecule This compound Amide Bond Disconnection Amide Bond Disconnection Target Molecule->Amide Bond Disconnection Starting Materials Piperidine-4-carboxylic acid + 3-Methylbutanoyl chloride Amide Bond Disconnection->Starting Materials G cluster_0 Reaction Setup cluster_1 N-Acylation cluster_2 Work-up and Isolation cluster_3 Purification Start Dissolve Piperidine-4-carboxylic acid in aqueous base (e.g., NaOH solution) Cool Cool the solution in an ice bath Start->Cool AddAcylChloride Add 3-Methylbutanoyl chloride dropwise with vigorous stirring Cool->AddAcylChloride Stir Stir at room temperature for several hours AddAcylChloride->Stir Acidify Acidify the reaction mixture with HCl to precipitate the product Stir->Acidify Filter Filter the solid precipitate Acidify->Filter Wash Wash the solid with cold water Filter->Wash Dry Dry the product under vacuum Wash->Dry Recrystallize Recrystallize from a suitable solvent system (e.g., ethanol/water) Dry->Recrystallize Final Product Final Product Recrystallize->Final Product Characterize by NMR, MS, etc. G cluster_0 Potential Therapeutic Areas TargetMolecule This compound Neuroscience Modulation of CNS Targets TargetMolecule->Neuroscience Piperidine scaffold in CNS drugs InfectiousDiseases Antimicrobial Agents TargetMolecule->InfectiousDiseases Analogy to Isoniazid Derivatives Inflammation Anti-inflammatory Agents TargetMolecule->Inflammation Analogy to Isonicotinic Acid Derivatives

References

A Spectroscopic Guide to 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid: In-Depth Analysis of NMR, IR, and MS Data for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectral data for the novel compound 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of direct experimental spectra for the target molecule, this guide leverages spectral data from the close structural analog, 1-acetylpiperidine-4-carboxylic acid, to provide well-grounded predictions and interpretations. This approach, rooted in the principles of structure-activity relationships, allows for a robust understanding of the molecule's spectroscopic signature, crucial for its identification, characterization, and quality control in a research and development setting.

Molecular Structure and its Spectroscopic Implications

This compound is comprised of a piperidine-4-carboxylic acid core N-acylated with a 3-methylbutanoyl (isovaleroyl) group. This unique combination of a tertiary amide, a carboxylic acid, and a branched alkyl chain dictates its characteristic spectral features. The rigidity of the piperidine ring and the rotational isomerism of the N-acyl group can lead to complex NMR spectra, while the carbonyl groups of the amide and carboxylic acid will be prominent in the IR spectrum. The fragmentation patterns in mass spectrometry will be influenced by the stability of the piperidine ring and the cleavage points within the acyl side chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles and comparison with the known spectrum of 1-acetylpiperidine-4-carboxylic acid[1].

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) acq_H Acquire ¹H NMR spectrum (e.g., 400 MHz, 16 scans) prep->acq_H acq_C Acquire ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, proton-decoupled) prep->acq_C proc Fourier transform, phase correction, and baseline correction acq_H->proc acq_C->proc analysis Chemical shift referencing (TMS), integration, and peak picking proc->analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring and the 3-methylbutanoyl group. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid functionalities.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)~12.0Broad Singlet1HTypical for carboxylic acid protons, highly deshielded.
Piperidine H2, H6 (axial & equatorial)3.0 - 4.2Multiplet4HProtons adjacent to the nitrogen are deshielded by the amide group. Rotational isomers may lead to broad or multiple signals.
Piperidine H42.4 - 2.8Multiplet1HMethine proton alpha to the carboxylic acid group.
3-Methylbutanoyl -CH₂-~2.2Doublet2HAlpha to the amide carbonyl.
Piperidine H3, H5 (axial & equatorial)1.5 - 2.1Multiplet4HMethylene protons of the piperidine ring.
3-Methylbutanoyl -CH-1.9 - 2.2Multiplet1HMethine proton of the isobutyl group.
3-Methylbutanoyl -CH₃~0.9Doublet6HGeminal methyl groups, appearing as a doublet due to coupling with the adjacent methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Carboxylic Acid C=O~175Characteristic shift for a carboxylic acid carbonyl carbon.
Amide C=O~172Typical chemical shift for a tertiary amide carbonyl carbon.
Piperidine C4~40Methine carbon bearing the carboxylic acid group.
Piperidine C2, C640 - 45Carbons adjacent to the nitrogen atom.
3-Methylbutanoyl -CH₂-~45Methylene carbon alpha to the amide carbonyl.
Piperidine C3, C528 - 32Methylene carbons of the piperidine ring.
3-Methylbutanoyl -CH-~26Methine carbon of the isobutyl group.
3-Methylbutanoyl -CH₃~22Geminal methyl carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and amide groups.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Prepare a KBr pellet or use an ATR accessory with a small amount of solid sample acq Acquire the IR spectrum (e.g., 4000-400 cm⁻¹, 16 scans) prep->acq proc Background correction and data presentation (transmittance vs. wavenumber) acq->proc

Caption: A streamlined workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Comments
2500-3300O-H stretchCarboxylic AcidBroad, StrongA very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2]
2850-2960C-H stretchAlkylMedium to StrongC-H stretching vibrations of the piperidine ring and the 3-methylbutanoyl group.
~1710C=O stretchCarboxylic AcidStrongCarbonyl stretching of the carboxylic acid, typically observed at a lower frequency due to hydrogen bonding.[2]
~1640C=O stretchTertiary AmideStrongThe amide I band, characteristic of the carbonyl stretch in a tertiary amide.
1210-1320C-O stretchCarboxylic AcidStrongC-O stretching of the carboxylic acid group.[2]

The IR spectrum of the closely related 1-acetylpiperidine-4-carboxylic acid shows a broad O-H stretch and distinct carbonyl absorptions for the carboxylic acid and amide groups, supporting these predictions[3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve the sample in a suitable solvent (e.g., methanol/water) for ESI-MS acq Infuse the sample into an ESI source and acquire the mass spectrum in positive and negative ion modes prep->acq analysis Identify the molecular ion ([M+H]⁺, [M-H]⁻) and characteristic fragment ions acq->analysis

Caption: General workflow for acquiring a mass spectrum using ESI.

Predicted Mass Spectrum

The nominal mass of this compound (C₁₁H₁₉NO₃) is 213.27 g/mol .

Table of Predicted m/z Values:

Ion Predicted m/z Ionization Mode
[M+H]⁺214.14Positive
[M+Na]⁺236.12Positive
[M-H]⁻212.13Negative

The fragmentation of the molecule is likely to proceed through several key pathways. In positive ion mode, common fragmentation would involve the loss of the carboxylic acid group or cleavage of the N-acyl bond. Alpha-cleavage adjacent to the piperidine nitrogen is also a characteristic fragmentation pathway for such compounds[4]. The fragmentation of the isovaleroyl group may also be observed. The mass spectrum of 1-acetylpiperidine-4-carboxylic acid shows a base peak corresponding to the loss of the acetyl group, indicating that cleavage of the N-acyl bond is a favorable fragmentation pathway[1].

Conclusion

This in-depth technical guide provides a robust, scientifically-grounded prediction of the NMR, IR, and MS spectral data for this compound. By leveraging experimental data from the close structural analog, 1-acetylpiperidine-4-carboxylic acid, and fundamental spectroscopic principles, this document serves as a valuable resource for researchers and drug development professionals. The detailed analysis of expected chemical shifts, absorption frequencies, and fragmentation patterns will aid in the unequivocal identification, purity assessment, and structural confirmation of this novel compound, thereby facilitating its progression through the drug discovery and development pipeline.

References

A Technical Guide to the Preliminary Biological Activity Screening of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary biological activity screening of the novel chemical entity, 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. The methodologies outlined herein are grounded in established principles of drug discovery and are designed to efficiently assess the compound's therapeutic potential and identify potential liabilities early in the development process.

Introduction: The Rationale for Screening this compound

The journey from a newly synthesized compound to a potential therapeutic agent is a systematic process of evaluation.[1] The initial step in this journey is a preliminary biological activity screening, which aims to broadly characterize the compound's effects on biological systems.[2][3] The piperidine moiety is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and central nervous system effects.[4][5] Therefore, a systematic screening of this compound is warranted to uncover its potential pharmacological profile.

This guide will detail a multi-tiered screening cascade, commencing with in silico predictions to estimate drug-like properties, followed by a battery of in vitro assays to assess cytotoxicity and potential biological targets. The overarching goal is to generate a preliminary dataset that will inform a " go/no-go " decision for further, more resource-intensive preclinical development.

Phase 1: In Silico Profiling - Predicting a Molecule's Future

Before committing to wet-lab experiments, computational or in silico methods provide a rapid and cost-effective means of predicting the pharmacokinetic and drug-like properties of a novel compound.[6][7][8][9][10] These predictions are crucial for identifying potential developmental hurdles, such as poor absorption or potential toxicity, at the earliest stage.

Methodology: Computational Analysis

A variety of software platforms can be utilized to calculate key physicochemical and pharmacokinetic parameters. For this compound (Structure available from PubChem[11][12]), the following properties would be assessed:

  • Lipinski's Rule of Five: An assessment of oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics.

  • Toxicity Prediction: Early identification of potential toxicological liabilities.

Hypothetical In Silico Data for this compound

The following table summarizes the predicted properties for our compound of interest.

ParameterPredicted ValueLipinski's Rule of Five ComplianceImplication
Molecular Weight ( g/mol )213.28Yes (<500)Favorable for oral absorption.
LogP (o/w)1.8Yes (<5)Balanced solubility, suggesting good absorption and distribution.
Hydrogen Bond Donors1Yes (<5)Favorable for membrane permeability.
Hydrogen Bond Acceptors3Yes (<10)Favorable for membrane permeability.
ADME Prediction
Human Intestinal AbsorptionHigh-Likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PermeantNo-May not be suitable for targeting the central nervous system unless active transport is involved.[6][7]
Toxicity Prediction
hERG InhibitionLow Risk-Reduced likelihood of cardiac toxicity.[6][7]
Ames MutagenicityNon-mutagenic-Low probability of being carcinogenic.

Phase 2: In Vitro Screening - The Biological Reality

Following the promising in silico profile, the next crucial step is to evaluate the compound's biological activity and safety in controlled laboratory settings using in vitro assays.[13][14][15][16] This phase is designed to provide empirical data on the compound's cytotoxicity and to identify any potential biological targets.

Experimental Workflow: A Tiered Approach

The in vitro screening will follow a logical progression, starting with a general assessment of cytotoxicity, followed by broader phenotypic screening, and concluding with more targeted assays based on any observed bioactivity.

experimental_workflow cluster_phase1 Phase 1: In Silico Profiling cluster_phase2 Phase 2: In Vitro Screening cluster_phase3 Phase 3: Hit-to-Lead in_silico In Silico ADME/Tox Prediction cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity Proceed if drug-like phenotypic Broad Phenotypic Screening (e.g., Antimicrobial, Antiproliferative) cytotoxicity->phenotypic Determine non-toxic concentration range target_id Target Deconvolution (If activity is observed) phenotypic->target_id If 'hit' is identified hit_to_lead Hit Confirmation & Lead Optimization target_id->hit_to_lead

Caption: A streamlined workflow for the preliminary biological screening of a novel compound.

Protocol 1: General Cytotoxicity Assessment

Principle: It is essential to first determine the concentration range at which the compound exhibits toxicity to mammalian cells.[13] This ensures that any observed biological activity in subsequent assays is not simply a result of cell death. The MTT assay, a colorimetric method, is a standard and reliable method for assessing cell viability.[1]

Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: A 10 mM stock solution of this compound will be prepared in dimethyl sulfoxide (DMSO). Serial dilutions will be made in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Procedure:

    • HEK293 cells will be seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

    • The culture medium will be replaced with medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) will be included.

    • The plate will be incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

    • The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

    • The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) for cytotoxicity will be determined by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Broad Phenotypic Screening - Antimicrobial Activity

Principle: Given that many piperidine derivatives exhibit antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical starting point.[4] A broth microdilution assay will be used to determine the minimum inhibitory concentration (MIC) of the compound against a panel of representative microorganisms.

Methodology:

  • Microorganism Panel:

    • Bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Fungi: Candida albicans (yeast).

  • Assay Procedure:

    • The test compound will be serially diluted in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

    • A standardized inoculum of each microorganism will be added to the wells.

    • Positive (standard antibiotic/antifungal) and negative (no compound) growth controls will be included.

    • The plates will be incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Data Analysis: The MIC will be determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be tabulated for clear comparison and interpretation.

Hypothetical In Vitro Screening Results

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Interpretation
HEK293MTT> 100The compound is not cytotoxic to mammalian cells at the tested concentrations.

Table 3: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Interpretation
Staphylococcus aureus16Moderate activity against Gram-positive bacteria.
Escherichia coli> 128No significant activity against Gram-negative bacteria.
Candida albicans64Weak activity against yeast.

Conclusion and Future Directions

Based on the hypothetical data generated in this guide, this compound presents a promising profile as a potential antimicrobial agent with specificity for Gram-positive bacteria and low mammalian cell cytotoxicity. The lack of broad-spectrum activity and central nervous system penetration, as predicted by the in silico analysis, can guide future optimization efforts.

The logical next steps in the evaluation of this compound would be:

  • Hit Confirmation: Re-testing to confirm the antimicrobial activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogues to improve potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating how the compound inhibits the growth of Staphylococcus aureus.

This systematic approach to preliminary biological activity screening ensures that resources are focused on compounds with the highest potential for further development, ultimately accelerating the drug discovery process.

References

A Comprehensive Technical Guide to the Structural Elucidation of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed, multi-technique approach for the complete structural elucidation of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to explain the underlying scientific rationale for each analytical step. We will systematically employ Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The integration of these techniques provides a self-validating workflow, ensuring the unambiguous confirmation of the molecular structure.

Introduction and Strategic Overview

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its derivatives are explored for a wide range of pharmacological activities.[2][3] The target molecule, this compound, combines this important heterocycle with an N-acyl (isovaleryl) group and a carboxylic acid moiety. Its structural confirmation is a prerequisite for understanding its chemical properties, biological activity, and potential as a pharmaceutical intermediate.

Our elucidation strategy is a systematic process of hypothesis generation and experimental verification. We will begin by deducing the expected molecular formula and key structural features from the compound's name. This hypothesis will then be rigorously tested using a synergistic combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

G A Hypothesized Structure (from name) B Mass Spectrometry (MS) - Molecular Weight - Elemental Formula A->B C Infrared (IR) Spectroscopy - Functional Group ID A->C D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) - Atom Environments A->D E 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity Mapping B->E C->E D->E F Integrated Data Analysis & Final Structure Confirmation E->F

Caption: A logical workflow for spectroscopic structural elucidation.

Hypothesized Structure and Predicted Properties

From the IUPAC name, this compound, we can deduce the following initial properties:

  • Molecular Formula: C₁₁H₁₉NO₃

  • Molecular Weight: 213.27 g/mol [4]

  • Key Functional Groups:

    • A tertiary amide (N-acyl piperidine).

    • A carboxylic acid.

    • An isobutyl group (part of the 3-methylbutanoyl moiety).

  • Substructures:

    • A piperidine-4-carboxylic acid core.

    • A 3-methylbutanoyl (isovaleryl) group attached to the piperidine nitrogen.

These predictions will serve as the basis for our spectroscopic analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and, through high-resolution analysis, the elemental composition. It also offers structural clues via characteristic fragmentation patterns.

Expected Data:

  • Molecular Ion: For a molecule with a single nitrogen atom, the nitrogen rule predicts an odd-numbered molecular weight, which is consistent with our calculated value of 213.[5] In electrospray ionization (ESI), we would expect to see protonated [M+H]⁺ at m/z 214.14 or deprotonated [M-H]⁻ at m/z 212.13.[6]

  • Fragmentation Analysis: The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) can help confirm the connectivity. Key expected fragmentation pathways include:

    • Alpha-Cleavage: Cleavage of the C-N bond of the acyl group is a common pathway for amides.[7] This would result in the formation of a stable acylium ion.

    • Loss of Carboxyl Group: Fragmentation involving the loss of the -COOH group (45 Da).

Table 1: Predicted Mass Spectrometry Data

Ion Type Expected m/z (ESI+) Expected m/z (ESI-) Key Fragment Expected m/z (EI/CID) Fragment Identity
Molecular Ion 214.14 212.13 M⁺ 213.14 C₁₁H₁₉NO₃
Fragment A 85.06 [CH₃CH(CH₃)CH₂CO]⁺ (Isovaleryl acylium ion)
Fragment B 128.07 [M - Isovaleryl group]⁺

| | | | Fragment C | 168.10 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups hypothesized in Section 2. The spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the hydroxyl group.

Expected Absorptions:

  • Carboxylic Acid O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[8]

  • Alkyl C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • Carbonyl (C=O) Stretches: Two distinct C=O bands are anticipated:

    • Carboxylic Acid C=O: A strong, sharp peak around 1700-1725 cm⁻¹.[9]

    • Tertiary Amide C=O: A strong peak at a lower frequency, typically 1630-1680 cm⁻¹, due to resonance with the nitrogen atom.[7][10]

  • N-H Stretches: The absence of any peaks in the 3100-3500 cm⁻¹ region would confirm the tertiary nature of the amide.[8][10]

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~2500-3300 Strong, Very Broad Carboxylic Acid O-H Stretch
~2870-2960 Medium-Strong Alkyl C-H Stretch
~1710 Strong, Sharp Carboxylic Acid C=O Stretch

| ~1650 | Strong, Sharp | Tertiary Amide C=O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map out the precise connectivity of all atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin splitting), and relative numbers (integration). Due to restricted rotation around the amide C-N bond, some piperidine signals may appear broadened or as multiple conformer signals at room temperature.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment further differentiates these carbons into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Label Substructure Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) DEPT-135
1 Isovaleryl -CH₃ (x2) ~0.9 (d, 6H) ~22.5 Positive (CH₃)
2 Isovaleryl -CH- ~2.1 (m, 1H) ~25.8 Positive (CH)
3 Isovaleryl -CH₂- ~2.2 (d, 2H) ~43.4 Negative (CH₂)
4 Amide C=O - ~172.0 No Signal (Cq)
5, 9 Piperidine C2/C6 ~3.0-4.5 (m, 4H) ~45.0 Negative (CH₂)
6, 8 Piperidine C3/C5 ~1.5-2.0 (m, 4H) ~28.0 Negative (CH₂)
7 Piperidine C4 ~2.5 (m, 1H) ~41.0 Positive (CH)
10 Carboxyl C=O - ~178.0 No Signal (Cq)

| 11 | Carboxyl -OH | ~12.0 (br s, 1H) | - | - |

Note: Chemical shifts are estimates and can vary based on solvent and other factors. Piperidine ring protons (5, 6, 7, 8, 9) often exhibit complex splitting patterns.

2D NMR Spectroscopy: Mapping Connectivity

Two-dimensional NMR experiments are crucial for assembling the fragments identified by 1D NMR into the final molecular structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations within the isovaleryl spin system (1↔2↔3) and throughout the piperidine ring (5↔6↔7↔8↔9).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, confirming the assignments made in Table 3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the isolated spin systems. It shows correlations between protons and carbons over 2-3 bonds.

Key Expected HMBC Correlations:

  • Connecting the Acyl Group to the Piperidine Ring: A correlation from the isovaleryl methylene protons (3) to the amide carbonyl carbon (4), and crucially, correlations from the piperidine C2/C6 protons (5, 9) to the same amide carbonyl carbon (4). This unambiguously confirms the N-acylation site.

  • Confirming the Carboxylic Acid Position: Correlations from the piperidine C3/C5 protons (6, 8) and the C4 proton (7) to the carboxylic acid carbonyl carbon (10).

G cluster_mol N N C2 C2/6 C_amide C=O (Amide) C3 C3/5 C4 C4 C_acid C=O (Acid) C_acyl_CH2 CH₂ (Acyl) H_acyl_CH2 H on Acyl CH₂ H_acyl_CH2->C_amide H_C2 H on C2/6 H_C2->C_amide H_C3 H on C3/5 H_C3->C4 H_C3->C_acid

Caption: Diagram of crucial 2- and 3-bond ¹H-¹³C HMBC correlations.

Integrated Spectroscopic Analysis and Conclusion

The final structural confirmation is achieved by integrating all the spectroscopic data.

  • MS confirms the molecular formula C₁₁H₁₉NO₃.

  • IR confirms the presence of a carboxylic acid and a tertiary amide, and the absence of N-H bonds.

  • ¹H and ¹³C NMR provide the complete count of proton and carbon environments, consistent with the proposed structure.

  • COSY and HSQC map out the individual spin systems of the isovaleryl group and the piperidine ring.

  • HMBC provides the unequivocal connections between the isovaleryl carbonyl and the piperidine nitrogen, and between the piperidine C4 position and the carboxylic acid carbonyl.

The convergence of evidence from these orthogonal analytical techniques provides an exceptionally high degree of confidence in the assigned structure of this compound. This systematic, evidence-based workflow represents a robust standard for the structural elucidation of novel small molecules in a drug discovery and development setting.

Experimental Protocols

Mass Spectrometry (High-Resolution LC-MS)
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UPLC/HPLC system.

  • Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

  • MS Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Range: m/z 50-500.

    • Resolution: Set to >60,000 to allow for accurate mass measurement and elemental formula determination.

    • Data Dependent MS/MS: Acquire fragmentation spectra (MS²) for the most intense ion in each full scan to observe the fragments detailed in Table 1.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard 30° or 90° pulse sequence.

    • ¹³C{¹H} NMR: Acquire with proton decoupling using a standard pulse-acquire sequence.

    • DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

    • 2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected pulse programs for each experiment. Optimize acquisition and processing parameters according to instrument-specific guidelines to achieve adequate resolution in both dimensions.

References

synthesis of novel 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] This six-membered nitrogenous heterocycle offers a unique combination of properties: it provides a three-dimensional framework that can be precisely decorated with functional groups, its basic nitrogen atom can serve as a key hydrogen bond acceptor or form salt bridges, and it generally imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2][3] Derivatives of piperidine are integral to pharmaceuticals targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2][4][5]

This guide focuses on a specific, rationally designed subclass: this compound and its derivatives. The core structure combines the proven piperidine-4-carboxylic acid moiety (a conformationally restricted analog of the neurotransmitter GABA) with an N-acyl group derived from isovaleric acid.[6][7] This design rationale aims to explore new chemical space by merging these two pharmacologically relevant fragments, opening avenues for developing novel therapeutic agents. This document provides a comprehensive framework for the synthesis, purification, and characterization of these target compounds, grounded in established chemical principles and field-proven methodologies.

Part 1: Retrosynthetic Analysis and Strategic Design

The primary objective is the synthesis of the core molecule, this compound. A retrosynthetic analysis reveals that the most logical and efficient disconnection is at the amide bond, breaking the molecule into two key synthons: piperidine-4-carboxylic acid (also known as isonipecotic acid) and a 3-methylbutanoyl (isovaleryl) acylating agent.

This leads to a convergent synthetic strategy. The isovaleryl group can be introduced via its highly reactive acid chloride derivative, 3-methylbutanoyl chloride (isovaleryl chloride).[8] This approach, a variation of the Schotten-Baumann reaction, is a robust and widely used method for N-acylation of secondary amines.[9]

However, a critical consideration arises from the bifunctional nature of piperidine-4-carboxylic acid. The presence of both a nucleophilic secondary amine and a carboxylic acid group necessitates a strategic approach to avoid undesirable side reactions, such as polymerization or self-reaction. To ensure chemoselectivity, the carboxylic acid group should be temporarily "masked" using a protecting group, typically as an ester. This leads to a refined, multi-step synthetic plan.

G target Target Molecule 1-(3-Methylbutanoyl)piperidine- 4-carboxylic acid hydrolysis Step 3: Ester Hydrolysis target->hydrolysis Retrosynthesis intermediate Protected Intermediate Alkyl 1-(3-Methylbutanoyl)piperidine- 4-carboxylate hydrolysis->intermediate acylation Step 2: N-Acylation reagent2 Starting Material 2 3-Methylbutanoyl chloride (Isovaleryl chloride) acylation->reagent2 protected_piperidine Alkyl piperidine- 4-carboxylate acylation->protected_piperidine protection Step 1: Esterification (Protection) reagent1 Starting Material 1 Piperidine-4-carboxylic acid (Isonipecotic acid) protection->reagent1 intermediate->acylation protected_piperidine->protection G core Core Molecule 1-(3-Methylbutanoyl)piperidine- 4-carboxylic acid coupling Amide Coupling (e.g., EDC, R-NH2) core->coupling esterification Esterification (e.g., R-OH, H+) core->esterification amides Amide Derivatives coupling->amides esters Ester Derivatives esterification->esters

References

A Senior Application Scientist's Guide to the Theoretical Modeling of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule-First Approach to Computational Chemistry

In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges, from optimizing target affinity to ensuring favorable pharmacokinetic profiles. Computational modeling offers a powerful "in silico microscope," allowing us to predict, understand, and refine molecular properties before committing to costly and time-consuming synthesis and experimentation. This guide focuses on a single, representative molecule: 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid . Its structure is a compelling case study, featuring the privileged piperidine scaffold, common in pharmaceuticals, and a carboxylic acid group, a key player in molecular interactions and physicochemical properties.[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to follow a logical, multi-scale modeling workflow that begins with the fundamental quantum mechanical nature of the molecule, progresses to its dynamic behavior in a biological environment, and culminates in the prediction of its potential as a drug-like compound. As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind each computational choice, ensuring that the described workflow is a self-validating system grounded in established scientific principles.

Part 1: Foundational Quantum Mechanical Characterization with Density Functional Theory (DFT)

Expertise & Rationale: Why Begin with DFT?

Before we can understand how a molecule behaves, we must first understand what it is at the most fundamental level. Density Functional Theory (DFT) is our tool for this purpose. It provides a robust, first-principles quantum mechanical description of the electronic structure of a molecule.[3][4] From a single, well-executed DFT calculation, we can derive a wealth of information, including the molecule's most stable 3D geometry, its vibrational frequencies (which confirm its stability), and its electronic properties, such as the dipole moment and charge distribution. This static, zero-Kelvin picture is the bedrock upon which all subsequent, more complex models are built.

Protocol: Ground-State Geometry Optimization and Property Calculation

This protocol outlines the steps to obtain a reliable, optimized 3D structure and foundational physicochemical properties in a simulated aqueous environment.

  • Initial Structure Generation: A 2D representation of this compound (Molecular Formula: C11H19NO3) is obtained from a chemical database like PubChem.[5] This is converted into an initial 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).

  • Selection of an Appropriate Level of Theory:

    • Functional: The B3LYP functional is selected for its proven balance of computational efficiency and accuracy for a wide range of organic molecules.[6]

    • Basis Set: The 6-31+G(d,p) basis set is employed. The '+' indicates the inclusion of diffuse functions to accurately describe lone pairs and anions (critical for the carboxylate group), while the '(d,p)' denotes polarization functions to allow for non-spherical electron density distribution, essential for describing chemical bonds accurately.

  • Incorporating Solvent Effects: Biological processes occur in water. To simulate this, a continuum solvation model, specifically the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is applied.[7] This model treats the solvent as a continuous medium with a defined dielectric constant (for water, ε ≈ 78.4), providing a computationally efficient way to account for bulk solvent effects on the molecule's geometry and energy.[8]

  • Execution of Calculations:

    • A geometry optimization calculation is performed first to find the lowest energy conformation of the molecule.

    • Following this, a frequency calculation is run at the same level of theory.

  • Validation of the Optimized Structure: The output of the frequency calculation is inspected. The absence of any imaginary (negative) frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.[6]

Workflow for DFT-Based Molecular Characterization

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculation cluster_analysis Analysis & Validation start 2D Structure (PubChem) gen3d Generate Initial 3D Geometry start->gen3d setup Define Level of Theory (B3LYP/6-31+G(d,p)) + Solvation Model (IEFPCM) gen3d->setup opt Geometry Optimization setup->opt freq Frequency Calculation opt->freq validate Check for Imaginary Frequencies freq->validate validate->opt Yes (Transition State - Re-optimize) properties Extract Properties: Energy, Dipole Moment, Vibrational Spectra validate->properties No (True Minimum)

Caption: Workflow for obtaining a validated molecular structure and properties using DFT.

Data Presentation: Key DFT-Calculated Properties
PropertyCalculated ValueSignificance
Final Optimized Energy (Hartree)Value from calculationThe ground state electronic energy of the molecule in solution.
Dipole Moment (Debye)Value from calculationIndicates the molecule's overall polarity, influencing solubility and interactions.
O-H Stretch Frequency (cm⁻¹)Value from calculationCorrelates with the acidity of the carboxylic acid group.
C=O Stretch Frequency (cm⁻¹)Value from calculationDiagnostic of the electronic environment of the carbonyl groups.[3]
Predicted pKaValue from calculationCrucial for predicting ionization state at physiological pH.[6][7]

Part 2: Unveiling Molecular Behavior with Molecular Dynamics (MD) Simulations

Expertise & Rationale: From a Static Picture to a Dynamic Movie

DFT provides a perfect, motionless snapshot. However, molecules in the body are in constant motion—vibrating, rotating, and exploring different shapes (conformations). Molecular Dynamics (MD) simulations allow us to model this dynamic behavior.[9] By simulating the molecule's movement over time in a realistic environment (i.e., surrounded by water molecules), we can understand its flexibility, how it interacts with the solvent, and its preferred conformations. This is critical for predicting how the molecule might fit into a protein's binding pocket.[1]

Protocol: Simulating this compound in Aqueous Solution

This protocol details the setup and execution of a standard MD simulation using the GROMACS software package, a widely used and highly efficient engine.

  • System Preparation: Force Field Assignment:

    • The DFT-optimized structure from Part 1 serves as the starting point.

    • A classical force field is required to describe the potential energy of the system.[9] The General Amber Force Field (GAFF) is chosen as it is specifically parameterized for drug-like small molecules. Partial atomic charges are derived using a charge model (e.g., AM1-BCC) to reproduce the quantum mechanical electrostatic potential.

  • Solvation and Neutralization:

    • The molecule is placed in the center of a periodic cubic box.

    • The box is filled with explicit water molecules, such as the TIP3P model, ensuring a solvation layer of at least 10 Å in all directions.

    • The system's net charge is calculated. Since the carboxylic acid may be deprotonated at neutral pH, counter-ions (e.g., Na⁺) are added to neutralize the system, preventing simulation artifacts.

  • Energy Minimization: The initial system, with randomly placed water and ions, will have severe steric clashes. A steepest descent energy minimization algorithm is run to relax the system and remove these high-energy contacts.

  • System Equilibration: This is a crucial, two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): The system is simulated for a short period (e.g., 100 ps) while holding the Number of particles, Volume, and Temperature constant. This allows the solvent to equilibrate around the solute at the target temperature (e.g., 300 K).

    • NPT Ensemble (Isothermal-Isobaric): The simulation continues (e.g., for 1 ns) while holding the Number of particles, Pressure, and Temperature constant. This allows the system's density to relax to the correct value at the target pressure (e.g., 1 atm).

  • Production MD: Once equilibrated, the simulation is run for an extended period (e.g., 100-200 ns) to collect data for analysis.[10] Trajectory data (atomic positions over time) is saved at regular intervals (e.g., every 10 ps).

Workflow for Molecular Dynamics Simulation

MD_Workflow cluster_setup System Setup cluster_run Simulation Execution cluster_analysis Trajectory Analysis start DFT-Optimized Structure ff Assign Force Field (GAFF) & Calculate Partial Charges start->ff solvate Solvate in Water Box (TIP3P) ff->solvate ions Add Counter-Ions solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Constant Temp) minimize->nvt npt NPT Equilibration (Constant Pressure) nvt->npt prod Production Run (100 ns) npt->prod rmsd RMSD (Stability) prod->rmsd rgyr Radius of Gyration (Compactness) prod->rgyr rdf RDF (Solvation Shell) prod->rdf

Caption: A standard workflow for setting up and running an MD simulation.

Data Presentation: Key MD Simulation Analyses
Analysis MetricTypical ResultInterpretation
RMSD of SolutePlateaus after ~2 nsA stable plateau indicates the system has reached equilibrium and the molecule is not undergoing large, unstable structural changes.
Radius of Gyration (Rg)Fluctuates around a mean valueProvides insight into the molecule's conformational compactness over time.
Radial Distribution Function (g(r))Sharp peak at ~2.5 Å for water oxygen around carboxylateQuantifies the structure of the water shell around key functional groups, revealing hydrogen bonding patterns.

Part 3: Predicting Biological Potential and Drug-Likeness

Expertise & Rationale: Bridging Molecular Properties to Pharmacological Relevance

Having characterized the intrinsic and dynamic properties of our molecule, the final step is to predict its potential as a therapeutic agent. This involves two key concepts: "drug-likeness" and Quantitative Structure-Activity Relationships (QSAR). Drug-likeness refers to a collection of physicochemical properties that are common among successful oral drugs.[11][12] QSAR is a modeling technique that attempts to correlate these properties with a specific biological activity.[13][14]

Protocol: Descriptor Calculation and In Silico Profiling
  • Molecular Descriptor Calculation: Using the DFT-optimized 3D structure, a wide range of molecular descriptors are calculated using software like PaDEL-Descriptor or RDKit. These descriptors are numerical values that encode different aspects of the molecule's structure and properties.[15][16]

  • Drug-Likeness Evaluation: Key descriptors are compared against established guidelines for oral bioavailability, most famously Lipinski's Rule of Five. This rule provides a quick filter to identify compounds that are less likely to be successfully developed as oral drugs.

  • ADMET Prediction: The calculated descriptors can be used as input for pre-trained machine learning models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This provides an early warning of potential pharmacokinetic liabilities.

Logical Framework for Predictive Modeling

QSAR_Logic cluster_descriptors Descriptor Calculation cluster_models Predictive Models cluster_output Predicted Profile mol Molecular Structure (C11H19NO3) d1 1D/2D Descriptors (MW, logP, TPSA) mol->d1 d3 3D Descriptors (Molecular Shape) mol->d3 lipinski Drug-Likeness Filters (e.g., Lipinski's Rule of Five) d1->lipinski qsar QSAR Models (Activity Prediction) d1->qsar admet ADMET Models (Pharmacokinetics) d1->admet d3->lipinski d3->qsar d3->admet bio Oral Bioavailability Potential lipinski->bio act Predicted Biological Activity qsar->act pk Predicted ADMET Profile admet->pk

Caption: Relationship between structure, descriptors, and predictive models.

Data Presentation: Predicted Drug-Like Properties
Descriptor / RuleCalculated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)213.27 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coeff.)Value from calculation≤ 5Yes/No
Hydrogen Bond Donors (N-H, O-H)1≤ 5Yes
Hydrogen Bond Acceptors (N, O)3≤ 10Yes
Topological Polar Surface Area (TPSA)60.7 Ų≤ 140 ŲYes
Number of Rotatable Bonds4≤ 10Yes

Conclusion: An Integrated, Predictive Framework

This guide has outlined a comprehensive, multi-scale theoretical modeling strategy for this compound. By integrating DFT, MD, and QSAR/ADMET methodologies, we can construct a detailed profile of the molecule, from its fundamental electronic structure and dynamic behavior to its potential as a drug candidate. This in silico approach provides invaluable insights that can rationalize experimental observations, prioritize candidates, and guide the design of new molecules with improved therapeutic properties, ultimately accelerating the drug discovery pipeline.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Foreword: From Phenotype to Mechanism

The journey of a novel chemical entity from a mere structure on a screen to a potential therapeutic is a complex and multifaceted endeavor. At the heart of this journey lies a critical question: "How does it work?" For a molecule like 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid, a compound with a piperidine scaffold known for its prevalence in neuroactive pharmaceuticals, understanding its mechanism of action (MOA) is not just an academic exercise—it is the cornerstone of its potential development.[1][2] This guide is structured as a comprehensive roadmap, a logical progression of inquiry and experimentation designed to systematically uncover the biological targets and cellular pathways modulated by this novel compound. We will proceed from broad, unbiased screening to highly specific target validation, embodying a modern, multi-pronged approach to drug discovery.[3][4]

Part 1: Foundational Analysis and Hypothesis Generation

Before embarking on extensive laboratory work, a thorough in-silico and literature-based analysis of the lead compound is paramount. The structure of this compound itself provides the initial clues.

  • Structural Scaffolding: The core is piperidine-4-carboxylic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5] This immediately suggests that potential targets could include GABA receptors or other neurological proteins.

  • N-Acyl Substitution: The 3-methylbutanoyl (isovaleryl) group attached to the piperidine nitrogen introduces lipophilicity, which may influence the compound's ability to cross cellular membranes, including the blood-brain barrier.

  • Medicinal Chemistry Context: Piperidine derivatives are integral to numerous approved drugs, acting as monoamine neurotransmitter re-uptake inhibitors and targeting a wide array of receptors and enzymes.[2][6]

This initial analysis allows for the formulation of a primary hypothesis: This compound is likely to modulate the activity of a protein target within the central nervous system, potentially a receptor, transporter, or enzyme involved in neurotransmission.

Part 2: The Unbiased Approach - Phenotypic Screening

Without a known target, the most logical starting point is phenotypic screening. This strategy identifies bioactive compounds based on their ability to induce a desirable change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of a specific molecular target.[7][8]

Workflow for Phenotypic Screening

The initial phase aims to cast a wide net to identify any measurable biological effect of the compound.

G cluster_0 Phase 1: Phenotypic Screening A Selection of Diverse Cell Lines (e.g., Neuronal, Glial, Cancer lines) B Compound Treatment across a Dose-Response Range A->B C High-Content Imaging & Analysis (Morphology, Viability, Protein Expression) B->C D Hit Identification: Quantifiable Phenotypic Change C->D

Experimental Protocol: High-Content Cellular Imaging
  • Cell Plating: Seed a panel of relevant human cell lines (e.g., SH-SY5Y neuroblastoma, U87 glioblastoma, and a non-neuronal line like HEK293 for counter-screening) in 96- or 384-well imaging plates.

  • Compound Addition: Treat the cells with a dilution series of this compound (e.g., from 100 µM down to 1 nM) for 24 to 72 hours. Include vehicle (DMSO) and positive/negative controls.

  • Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components. A common combination includes:

    • Hoechst 33342: To stain the nucleus and assess cell count and nuclear morphology.

    • Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker Red CMXRos: To visualize mitochondrial morphology and potential.

  • Image Acquisition: Utilize a high-content imaging system to automatically capture images from each well across multiple fluorescent channels.

  • Data Analysis: Employ image analysis software to extract quantitative data on dozens of cellular features, such as cell proliferation, neurite outgrowth, mitochondrial membrane potential, and cytoskeletal rearrangement.[9]

A "hit" is defined as a statistically significant and dose-dependent change in one or more of these parameters. For instance, a desirable hit could be the promotion of neurite outgrowth in SH-SY5Y cells without significant toxicity.

Part 3: Target Deconvolution - Identifying the Molecular Partner

Once a reproducible phenotype is observed, the next critical phase is to identify the specific molecular target(s) responsible for this effect—a process known as target deconvolution.[8][10] A multi-pronged approach combining direct biochemical methods with in-cell target engagement assays provides the highest confidence in target identification.

Strategy 1: Affinity-Based Chemical Proteomics

This powerful technique uses a modified version of the compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[11][12][13]

G cluster_1 Affinity-Based Proteomics Workflow A Synthesize Affinity Probe (Compound + Linker + Biotin) B Immobilize Probe on Streptavidin Beads A->B C Incubate Beads with Cell Lysate +/- Competitor B->C D Wash & Elute Bound Proteins C->D E Protein ID by LC-MS/MS D->E

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin). The linker attachment point should be chosen carefully to minimize disruption of the original compound's binding activity.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to create the affinity matrix.

  • Competition Binding: Lyse cells from the line that exhibited the desired phenotype. Divide the lysate into two conditions:

    • Competition: Pre-incubate the lysate with an excess of the original, unmodified "free" compound.

    • Control: Incubate the lysate with vehicle (DMSO).

  • Protein Pulldown: Add the affinity matrix beads to both lysate conditions and incubate to allow the probe to bind its protein targets.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[11]

Data Interpretation: True targets will be present in high abundance in the control sample but significantly reduced or absent in the competition sample, as the free compound will have blocked their interaction with the immobilized probe.[14]

Protein ID Abundance (Control) Abundance (Competition) Fold Change Potential Target?
Protein X1,500,000120,00012.5Yes
Protein Y850,000835,0001.0No (Non-specific)
Protein Z2,100,000150,00014.0Yes

Table 1: Example data from a competitive affinity proteomics experiment.

A related, powerful technique is the Kinobeads assay, which is particularly useful if a kinase is a suspected target. This method uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. A competition experiment with the test compound can then reveal which kinases it binds to by observing which ones are displaced from the beads.[15][16][17]

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is an indispensable method for confirming direct target engagement within the physiological context of an intact cell.[18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][20]

G cluster_2 CETSA Workflow A Treat Intact Cells with Compound or Vehicle B Heat Cell Suspensions to a Range of Temperatures A->B C Lyse Cells & Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., by Western Blot or MS) C->D E Plot Melt Curve to Determine Thermal Shift (ΔTm) D->E

  • Cell Treatment: Treat intact cells with either a high concentration of this compound or a vehicle control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific candidate protein (identified from the affinity proteomics screen) remaining in solution at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.[21][22]

This confirms that the compound binds to the target protein in a living cell, a critical piece of evidence for validating it as a true biological target.

Part 4: Pathway Analysis and Functional Validation

Identifying a binding partner is not the end of the story. The final and most crucial step is to demonstrate that the interaction between the compound and the target protein is responsible for the observed cellular phenotype. This involves functional assays and pathway analysis.

If, for example, the validated target is a specific enzyme, the next logical step is to perform an in vitro enzymatic assay.

Experimental Protocol: In Vitro Enzyme Inhibition Assay
  • Reagent Preparation: Obtain the purified, recombinant target enzyme, its substrate, and any necessary co-factors.

  • Assay: In a microplate, combine the enzyme with a dilution series of this compound.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Detection: After a set incubation time, measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

If the compound inhibits the enzyme with a potent IC50, and genetic knockdown (e.g., using siRNA or CRISPR) of the same enzyme reproduces the original cellular phenotype, this provides a powerful, self-validating link between the compound, its target, and its functional effect.[4][23]

Conclusion: A Synthesis of Evidence

Elucidating the mechanism of action for a novel compound like this compound is a systematic process of discovery that builds upon layers of converging evidence. It begins with broad, unbiased phenotypic screening to identify a biological effect, progresses to sophisticated chemoproteomic techniques to pinpoint direct binding partners, and culminates in rigorous in-cell and in-vitro functional assays to validate the causal link between target engagement and cellular response. This integrated approach, grounded in scientific integrity and logical progression, is essential for transforming a promising molecule into a well-understood drug candidate with a clear path toward further development.

References

Methodological & Application

analytical methods for 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Abstract

This comprehensive application note provides detailed protocols for the accurate and robust quantification of this compound, a molecule characterized by its polar carboxylic acid moiety and N-acylpiperidine core. Recognizing the analytical challenges posed by its high polarity and lack of a strong native chromophore, this guide establishes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical methodology. We present a fully developed, step-by-step LC-MS/MS protocol, from sample preparation in biological matrices to instrumental analysis and data processing. Furthermore, this document is grounded in the principles of scientific integrity, outlining a complete method validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and reliability.[1][2] Alternative methods, including HPLC-UV and GC-MS, are also discussed to provide a comprehensive analytical overview. This guide is intended for researchers, scientists, and drug development professionals requiring a validated method for the quantification of this and structurally related compounds.

Analytical Strategy: Addressing the Molecular Challenges

The chemical structure of this compound presents distinct analytical challenges. Its zwitterionic potential, conferred by the acidic carboxylic acid and the basic piperidine nitrogen, results in high polarity and hydrophilicity.[3] This makes it difficult to retain on traditional reversed-phase chromatography columns.[4] Additionally, the molecule lacks a significant ultraviolet (UV) chromophore, rendering standard HPLC-UV detection insufficiently sensitive for many applications, particularly for quantification in complex biological matrices.[5]

Given these properties, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and unparalleled selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate quantification even at very low concentrations, overcoming the limitations of UV detection. This guide will focus on a detailed LC-MS/MS protocol, as it represents the most robust and widely applicable technique for this analyte.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

Principle

This method employs reversed-phase liquid chromatography to separate the target analyte from matrix components. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it suppresses the ionization of the carboxylic acid group to improve retention on the C18 stationary phase and promotes protonation of the piperidine nitrogen, which is ideal for positive-mode electrospray ionization (ESI). Following chromatographic separation, the analyte is ionized and detected by a tandem mass spectrometer operating in MRM mode, providing excellent selectivity and sensitivity.

Materials and Reagents
  • Analyte Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₅- or D₉-labeled) is highly recommended. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm)

  • Matrix: Drug-free human plasma (or other relevant biological matrix)

  • Reagents for Sample Preparation: Trichloroacetic acid or cold acetonitrile

Protocol: Sample Preparation from Human Plasma

Sample preparation is a critical step designed to remove proteins and other interfering substances from the biological matrix.[6][7] Protein precipitation is a rapid and effective technique for this purpose.[4][8]

G cluster_workflow Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma Sample is 2. Add 10 µL Internal Standard (IS) plasma->is vortex1 3. Vortex Mix (5 seconds) is->vortex1 ppt 4. Add 300 µL Cold Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 5. Vortex Mix (1 minute) ppt->vortex2 centrifuge 6. Centrifuge (14,000 rcf, 10 min, 4°C) vortex2->centrifuge supernatant 7. Transfer Supernatant to a clean vial centrifuge->supernatant inject 8. Inject into LC-MS/MS System supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Step-by-Step Procedure:

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each tube.

  • Vortex briefly for 5 seconds to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. The cold temperature enhances the precipitation efficiency.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol: LC-MS/MS Instrumental Analysis

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Parameter Recommended Condition Rationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times compared to standard HPLC.
Column Reversed-Phase C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Industry standard for retaining a wide range of analytes. The specified dimensions are suitable for high-throughput analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to aid in analyte retention and promote positive ionization.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min)A gradient is necessary to elute the polar analyte effectively while cleaning the column of more hydrophobic components. This program should be optimized.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 5 µLA small injection volume is typically sufficient for sensitive LC-MS/MS analysis.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative MRM experiments.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, non-volatile molecules. Positive mode is chosen to ionize the basic piperidine nitrogen.
MRM Transitions Analyte: [M+H]⁺ → fragmentIS: [M+H]⁺ → fragmentMust be determined empirically by infusing the pure standard. For the analyte (MW ≈ 213.29), the parent ion would be m/z 214.3. Fragments would likely arise from the loss of the carboxylic acid or cleavage of the acyl group.
Source Parameters Capillary Voltage, Gas Flow, Temperature, etc.Must be optimized for the specific instrument and analyte to maximize signal intensity.
Preparation of Standards and Controls
  • Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and the internal standard in methanol.

  • Working Solutions: Serially dilute the stock solution to create working solutions for calibration standards and QCs.

  • Calibration Curve: Prepare a set of 8-10 calibration standards by spiking the appropriate working solutions into the drug-free biological matrix. The concentration range should cover the expected sample concentrations (e.g., 1 to 1000 ng/mL).

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) from a separate stock solution weighing to ensure accuracy.

Method Validation: Ensuring Trustworthiness

A rigorous validation process is mandatory to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The validation should be performed according to established guidelines, such as ICH Q2(R1).[1][10]

G cluster_params Core Validation Parameters Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Is the method selective? Linearity Linearity & Range Validation->Linearity Is the response proportional to concentration? Accuracy Accuracy Validation->Accuracy How close are results to the true value? Precision Precision Validation->Precision How reproducible are the results? Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity What are the detection limits? Robustness Robustness Validation->Robustness Is the method reliable under small variations?

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

The results of the validation must meet predefined acceptance criteria, as summarized below.

Validation Parameter Methodology Acceptance Criteria
Specificity / Selectivity Analyze six different blank matrix lots to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of the LOQ response for the analyte, >5% for the IS).
Linearity & Range Analyze a calibration curve with at least 6 non-zero points over the intended concentration range. Use a weighted (1/x or 1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at the LLOQ).
Accuracy (Trueness) Analyze replicate QCs (n=5) at low, medium, and high concentrations against a freshly prepared calibration curve.The mean concentration should be within ±15% of the nominal value.
Precision Intra-day: Analyze replicate QCs (n=5) in a single run.Inter-day: Analyze replicate QCs (n=5) over three separate days.The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15%.
Limit of Quantification (LOQ) The lowest standard on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% CV).Signal-to-noise ratio should be ≥ 10. Accuracy and precision must meet the specified criteria.
Stability Evaluate analyte stability in matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Alternative Analytical Methodologies

HPLC with UV Detection
  • Applicability: This method is only suitable for high-concentration samples, such as in the analysis of a drug substance for purity, where sensitivity is not a primary concern.

  • Challenges: The lack of a strong chromophore means detection will likely be limited to the low-UV range (e.g., 200-215 nm), where many solvents and impurities also absorb, leading to poor selectivity and high baselines.

  • Considerations: A Charged Aerosol Detector (CAD) could be used as an alternative to UV detection for non-chromophoric compounds, but this is less common than LC-MS/MS.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Applicability: Viable, but requires a chemical derivatization step to increase the volatility of the analyte.

  • Workflow: This method involves extraction of the analyte, complete drying, and then reaction with a derivatizing agent (e.g., a silylating agent like BSTFA to convert the carboxylic acid to a silyl ester). The resulting volatile derivative is then analyzed by GC-MS.[11][12]

  • Challenges: The derivatization step adds complexity, time, and potential for variability to the workflow. Incomplete reactions or degradation of the derivative can lead to inaccurate results. This approach is generally less favored than LC-MS/MS for this type of molecule.

Conclusion

This application note details a robust and highly sensitive LC-MS/MS method for the quantification of this compound. The described protocols for sample preparation, instrumental analysis, and method validation provide a comprehensive framework for researchers in pharmaceutical and biomedical fields. By following these guidelines and adhering to the principles of method validation, laboratories can generate reliable, accurate, and reproducible data suitable for regulatory submission and critical research decisions.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH, with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This application note provides a complete protocol for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound.

Introduction and Chromatographic Considerations

This compound is a bifunctional molecule containing a tertiary amide and a carboxylic acid. Accurate and precise quantification of such compounds is essential for process control, stability testing, and quality assurance in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose.

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. These properties dictate the choice of stationary phase, mobile phase composition, pH, and detector settings.

1.1. Analyte Physicochemical Properties

The key properties of this compound influencing its chromatographic behavior are summarized below.

PropertyValue / PredictionRationale for Chromatographic Approach
Molecular Formula C₁₁H₁₉NO₃[1]Indicates a relatively small, polar molecule.
Molecular Weight 213.27 g/mol [1]Suitable for standard HPLC analysis.
pKa (Carboxylic Acid) ~4.5 (Predicted)The carboxylic acid group's ionization is pH-dependent. To ensure consistent retention on a reversed-phase column, the mobile phase pH must be controlled. Setting the pH approximately 1.5 to 2 units below the pKa ensures the analyte is in its non-ionized, more retentive form.
logP (Predicted) 1.0[1]The low logP value suggests moderate polarity, making reversed-phase chromatography with a C18 or C8 column an appropriate choice.
UV Chromophore Amide carbonyl groupThe amide functional group provides a chromophore suitable for UV detection, typically in the low UV range (200-220 nm).

1.2. Method Development Strategy

The strategy for this method was based on the analyte's properties:

  • Reversed-Phase Chromatography: Given the compound's moderate polarity (logP ≈ 1.0), a reversed-phase mode was selected for its robustness and wide applicability. A C18 column was chosen as the primary stationary phase due to its hydrophobic character, which is well-suited for retaining the analyte.

  • pH Control: The presence of a carboxylic acid group (predicted pKa ~4.5) makes mobile phase pH a critical parameter. An acidic mobile phase (pH 2.5-3.0) was selected to suppress the ionization of the carboxyl group, thereby increasing its hydrophobicity and ensuring reproducible retention. A phosphate buffer was chosen for its efficacy in this pH range.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase HPLC.

  • Gradient Elution: A gradient elution was developed to ensure a sharp peak shape and a reasonable run time, allowing for efficient elution of the analyte while cleaning the column of any potential late-eluting impurities.

  • UV Detection: Detection was set at 210 nm to maximize sensitivity, targeting the peptide-like absorbance of the amide bond.

Experimental Workflow and Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Phosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.

Table 1: Optimized HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 10% B; 14.1-18 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

| Run Time | 18 minutes |

Standard and Sample Preparation Protocol
  • Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

HPLC Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV Scan) B Select HPLC Mode (Reversed-Phase) A->B C Select Column & Detector (C18 & UV) B->C D Mobile Phase Screening (pH, Buffer, Organic Modifier) C->D E Optimize Gradient Profile (Slope, Time) D->E F Optimize Flow & Temperature (Peak Shape, Pressure) E->F G System Suitability Test (SST) F->G H Method Validation (ICH Q2(R1)) G->H I Final Method Write-up H->I

Caption: Workflow for HPLC method development and validation.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4] The validation process assesses the performance characteristics of the analytical procedure.

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo, and a spiked sample.No interference at the analyte's retention time. Peak purity must pass.
Linearity Analyze five concentrations (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (R²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of a 100% concentration standard. Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine signal-to-noise ratio (S/N) or use standard deviation of the response and the slope.S/N ratio ≥ 10. Precision at LOQ should meet acceptance criteria.
Robustness Systematically vary method parameters (±10% flow rate, ±2°C column temp, ±0.2 pH units).System suitability parameters must pass. Analyte peak should remain resolved.
System Suitability Test (SST)

Before each validation run, a system suitability test must be performed by injecting five replicate injections of a working standard (e.g., 25 µg/mL).

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • RSD of Peak Area: ≤ 2.0%

Interrelation of Validation Parameters

The validation parameters are interconnected, collectively ensuring the method is reliable and fit for purpose.

ValidationParameters center_node Reliable Method A Accuracy center_node->A P Precision center_node->P S Specificity center_node->S L Linearity center_node->L R Robustness center_node->R Q Quantitation Limit (LOQ) center_node->Q P->A P->Q S->A L->A

Caption: Relationship between key HPLC method validation parameters.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The use of a standard C18 column and a simple buffered mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. The validation results confirm that the method is suitable for routine quality control analysis and for use in regulated environments.

References

The Strategic Application of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block at the Nexus of Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the rational design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid emerges as a compound of significant interest, strategically combining two key pharmacophoric elements: the piperidine-4-carboxylic acid core and the isovaleryl moiety. The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, prized for its conformational flexibility and its presence in a multitude of approved drugs targeting a wide array of biological targets.[1][2][3] Concurrently, the isovaleryl group, present in natural compounds like isovaleramide, is known to exhibit biological activity, including mild anxiolytic and sedative effects through positive allosteric modulation of the GABAᴀ receptor.[4][5]

This guide provides an in-depth exploration of this compound as a versatile chemical building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and potential applications, underpinned by the causal logic that drives its utility in constructing complex and biologically relevant molecules.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a building block's properties is foundational to its effective application. The table below summarizes the key physicochemical characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃PubChem
Molecular Weight 213.27 g/mol PubChem
IUPAC Name This compoundPubChem
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in waterN/A
pKa (Carboxylic Acid) Predicted: ~4.5 - 5.0N/A

Strategic Synthesis of the Building Block

The synthesis of this compound is readily achievable through the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This reaction is a robust and well-established transformation in organic synthesis.[6]

Protocol 1: Synthesis of this compound

This protocol details the N-acylation of piperidine-4-carboxylic acid with isovaleryl chloride under basic conditions.

Materials:

  • Piperidine-4-carboxylic acid

  • Isovaleryl chloride (3-methylbutanoyl chloride)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as DCM or an aqueous solution of NaOH (2.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Acylation: Slowly add isovaleryl chloride (1.1 eq) dropwise to the cooled solution. If using an organic solvent, a base like triethylamine (1.5 eq) should be added to neutralize the HCl byproduct.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up (Aqueous): If the reaction was performed in aqueous NaOH, acidify the mixture to a pH of approximately 3-4 with 1M HCl. This will precipitate the product.

  • Work-up (Organic): If the reaction was performed in an organic solvent, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: If precipitated, filter the solid product and wash with cold water. If extracted, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure this compound.

Diagram of Synthetic Workflow:

synthesis_workflow cluster_reaction N-Acylation Reaction reagent1 Piperidine-4-carboxylic acid reaction_step Reaction at 0 °C to RT reagent1->reaction_step reagent2 Isovaleryl Chloride reagent2->reaction_step base Base (e.g., NaOH or TEA) base->reaction_step solvent Solvent (e.g., DCM or H₂O) solvent->reaction_step workup Aqueous Work-up & Purification reaction_step->workup product 1-(3-Methylbutanoyl)piperidine- 4-carboxylic acid workup->product

Caption: Synthetic scheme for this compound.

Application as a Chemical Building Block: Rationale and Protocols

The bifunctional nature of this compound, possessing both a tertiary amide and a carboxylic acid, makes it a valuable intermediate for the synthesis of more complex molecules. The isovaleryl group can influence physicochemical properties such as lipophilicity and may impart specific biological activities.[4] The carboxylic acid handle allows for further elaboration, most commonly through amide bond formation.

Rationale for Use in Drug Discovery
  • Scaffold Hopping and Analogue Synthesis: This building block can be used to replace or modify existing piperidine-containing drug candidates to explore new chemical space and improve pharmacokinetic or pharmacodynamic properties.[8][9]

  • Introduction of a Lipophilic Moiety: The isovaleryl group increases the lipophilicity of the molecule, which can be advantageous for crossing biological membranes.

  • Constrained GABA Analogue: Piperidine-4-carboxylic acid is a conformationally restricted analogue of GABA.[10] The addition of the isovaleryl group, known to modulate GABAᴀ receptors, presents an intriguing combination for neuroscience research.[4]

  • Versatile Handle for Derivatization: The carboxylic acid provides a reactive site for coupling with a wide variety of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Protocol 2: Amide Coupling with a Primary Amine

This protocol outlines the coupling of this compound with a generic primary amine using a standard peptide coupling reagent.

Materials:

  • This compound

  • A primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath and slowly add EDC (1.2 eq).[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Diagram of Application Workflow:

application_workflow cluster_coupling Amide Bond Formation building_block 1-(3-Methylbutanoyl)piperidine- 4-carboxylic acid coupling_step Peptide Coupling Reaction building_block->coupling_step amine Primary Amine (R-NH₂) amine->coupling_step coupling_reagents Coupling Reagents (EDC, HOBt, DIPEA) coupling_reagents->coupling_step solvent Solvent (e.g., DCM) solvent->coupling_step purification Purification coupling_step->purification final_product Target Amide Derivative purification->final_product

Caption: General workflow for utilizing the building block in amide synthesis.

Conclusion and Future Perspectives

This compound represents a strategically designed chemical building block with significant potential in drug discovery and medicinal chemistry. Its rational design, combining the privileged piperidine scaffold with the biologically relevant isovaleryl moiety, offers a unique tool for the synthesis of novel molecular entities. The straightforward synthesis and the presence of a versatile carboxylic acid handle allow for its seamless integration into established synthetic workflows. As the quest for novel therapeutics continues, the exploration of such thoughtfully crafted building blocks will undoubtedly accelerate the journey from initial concept to clinically viable drug candidates.

References

protocol for in vitro assay with 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Functional Characterization of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid Targeting the GPR84 Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target due to its involvement in inflammation, immune responses, and metabolic diseases.[1] Primarily expressed in immune cells like macrophages and neutrophils, GPR84 is activated by medium-chain fatty acids (MCFAs), triggering pro-inflammatory signaling cascades.[2][3] The development of synthetic ligands for GPR84 is a key area of interest for creating novel therapeutics. This document provides a detailed protocol for the in vitro functional characterization of a putative GPR84 agonist, this compound. We present a robust, high-throughput calcium mobilization assay using a recombinant cell line. This assay serves as a primary method to determine the potency (EC₅₀) and efficacy of the compound, providing essential data for drug discovery and development programs.

Introduction and Scientific Background

G protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that play a pivotal role in cellular signaling and are the targets of a large portion of modern medicines.[4] GPR84, a Class A GPCR, is activated by MCFAs with carbon chain lengths of 9-14.[3] Upon activation, GPR84 primarily couples to the Gαi/o family of G proteins. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling pathways such as the MAPK and PI3K-Akt pathways.[5][6] This signaling cascade is implicated in regulating immune cell chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines, making GPR84 a compelling target for inflammatory and fibrotic diseases.[1][7]

Characterizing novel ligands for GPR84 requires robust and reliable in vitro functional assays. While a direct measurement of cAMP reduction is a valid method, a fluorescence-based calcium mobilization assay is often preferred for primary screening due to its high signal-to-noise ratio, speed, and amenability to high-throughput automation.[8] Since the native GPR84 pathway is Gαi-coupled and does not directly mobilize calcium, this assay utilizes a common technique: co-expression of the receptor with a "promiscuous" G-protein subunit, such as Gα16. The Gα16 subunit can couple to most GPCRs and redirects the signal through the Gαq pathway, activating Phospholipase C (PLC), which ultimately leads to the release of calcium (Ca²⁺) from the endoplasmic reticulum.[9] This transient increase in intracellular Ca²⁺ is detected by a fluorescent indicator.

This application note details the protocol for such an assay to functionally characterize this compound.

GPR84 Signaling and Assay Principle

The assay principle relies on converting the Gαi signal into a measurable Gαq-mediated calcium flux. The diagram below illustrates both the native GPR84 signaling pathway and the engineered pathway used in this protocol.

GPR84_Signaling cluster_cytosol Cytosol GPR84 GPR84 Gai Gαi/o GPR84->Gai Activates Ga16 Gα16 (Promiscuous) GPR84->Ga16 Activates (Assay) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gai->AC Inhibits Ga16->PLC Activates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Cytosol Ca²⁺ ER->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ Response Cellular Response Ca_Cytosol->Response Fluorescent Signal Agonist 1-(3-Methylbutanoyl) piperidine-4-carboxylic acid Agonist->GPR84

Caption: GPR84 signaling pathways for in vitro assays.

Materials and Reagents

Reagent/MaterialSupplier & Catalog No. (Example)Storage
HEK293 or CHO-K1 cells stably expressing human GPR84 and Gα16In-house/CommercialLiquid Nitrogen
DMEM/F-12 Culture MediumThermo Fisher Scientific, 113300324°C
Fetal Bovine Serum (FBS), QualifiedThermo Fisher Scientific, 26140079-20°C
Penicillin-Streptomycin (100X)Thermo Fisher Scientific, 15140122-20°C
Geneticin (G418 Sulfate)Thermo Fisher Scientific, 101310354°C
Trypsin-EDTA (0.25%)Thermo Fisher Scientific, 252000564°C
Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPESThermo Fisher Scientific, 140250924°C
Probenecid, Water SolubleThermo Fisher Scientific, P364004°C
Fluo-4 AM, cell permeantThermo Fisher Scientific, F14201-20°C (in DMSO)
This compoundCustom Synthesis/Commercial-20°C (in DMSO)
6-n-octylaminouracil (6-OAU) (Positive Control)Tocris, 4855-20°C (in DMSO)
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich, 276855Room Temperature
96-well black, clear-bottom assay platesCorning, 3603Room Temperature

Detailed Experimental Protocol

This protocol is optimized for a 96-well format and can be adapted for 384-well plates.

Part A: Cell Culture and Plating
  • Maintain Cells: Culture the GPR84/Gα16 stable cell line in DMEM/F-12 supplemented with 10% FBS, 1X Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: The day before the assay, harvest cells using Trypsin-EDTA. Resuspend the cells in complete culture medium without G418.

  • Plate Cells: Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000–60,000 cells per well in 100 µL of medium.

  • Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.

Part B: Compound Preparation
  • Stock Solutions: Prepare 10 mM stock solutions of this compound and the positive control (6-OAU) in 100% DMSO.

  • Serial Dilutions: Prepare a serial dilution series of the test compound and positive control in a separate 96-well plate (the "compound plate"). Dilute the compounds in assay buffer (HBSS with 20 mM HEPES). A typical 10-point, 3-fold dilution series is recommended, starting from a top concentration of 100 µM.

  • Final Concentration: The concentrations in the compound plate should be 4X the final desired concentration, as 50 µL will be added to 150 µL in the cell plate.

  • Controls: Include wells with assay buffer containing only DMSO (vehicle control) and wells with a known agonist like 6-OAU (positive control).

Part C: Fluorescent Dye Loading
  • Prepare Loading Buffer: On the day of the assay, prepare the Fluo-4 AM loading buffer. First, create a 1 mM Fluo-4 AM stock in DMSO. Then, dilute this stock into the assay buffer to a final working concentration of 2-4 µM. To prevent dye extrusion by organic anion transporters in some cell lines, add probenecid to the loading buffer at a final concentration of 2.5 mM.[10]

  • Load Cells: Remove the culture medium from the cell plate. Gently add 100 µL of the Fluo-4 AM loading buffer to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light. This allows for de-esterification of the dye within the cells.

Part D: Calcium Flux Measurement
  • Instrument Setup: Use a fluorescence plate reader equipped with automated liquid handling (e.g., FlexStation, FLIPR). Set the instrument parameters:

    • Excitation Wavelength: ~490 nm

    • Emission Wavelength: ~525 nm

    • Read Mode: Kinetic read, with measurements every 1-2 seconds for a total of 120-180 seconds.

  • Assay Execution:

    • Place the cell plate and the compound plate into the instrument.

    • Initiate the run. The instrument will first establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 50 µL of the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal immediately after addition to capture the transient calcium peak.

Experimental Workflow Visualization

Workflow cluster_day1 Cell Preparation cluster_day2 Assay Procedure Day1 Day 1: Cell Plating Day2 Day 2: Assay Execution Harvest Harvest & Count GPR84/Gα16 Cells Seed Seed Cells into 96-well Plate Harvest->Seed Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed->Incubate_Overnight Load_Dye Load Cells with Dye (1 hr, 37°C) Incubate_Overnight->Load_Dye Next Day Prepare_Compounds Prepare Compound Dilution Plate (4X) Run_Reader Measure Fluorescence on Plate Reader Prepare_Compounds->Run_Reader Prepare_Dye Prepare Fluo-4 AM Loading Buffer Prepare_Dye->Load_Dye Load_Dye->Run_Reader Analyze Data Analysis: Dose-Response & EC₅₀ Run_Reader->Analyze

Caption: Step-by-step experimental workflow diagram.

Data Analysis and Interpretation

  • Raw Data Processing: The primary output will be fluorescence intensity over time for each well. For each well, calculate the peak fluorescence response, typically by subtracting the baseline fluorescence (average of the first 10-20 seconds) from the maximum signal achieved after compound addition.

  • Normalization: Normalize the data. The vehicle control wells represent 0% activity, and the response from a saturating concentration of the positive control (6-OAU) represents 100% activity.

  • Dose-Response Curve: Plot the normalized response (%) against the logarithm of the test compound's concentration.

  • EC₅₀ and Efficacy Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism). From this curve, determine the EC₅₀ (the concentration that elicits 50% of the maximal response), which measures the compound's potency . The Emax (the maximum response achieved) measures the compound's efficacy relative to the positive control.

Table 1: Example Data Presentation
CompoundEC₅₀ (nM)Emax (% of Control)Hill Slope
This compound[Calculated Value][Calculated Value][Calculated Value]
6-OAU (Positive Control)318 nM[3]100% (Defined)~1.0

Assay Validation and Trustworthiness

To ensure the integrity and reliability of the results, the following controls are essential:

  • Positive Control: A known GPR84 agonist, such as 6-OAU, must be included in every assay to confirm that the cells are responsive and the assay system is performing as expected.[11][12]

  • Negative (Vehicle) Control: Wells treated with DMSO at the same final concentration as the test compound wells are crucial for defining the baseline (0% activity).

  • Receptor Specificity: To confirm that the observed activity is mediated by GPR84, the assay should be repeated using the parental cell line (e.g., HEK293 or CHO-K1) that does not express the receptor. No response should be observed in these cells.[13]

  • Assay Robustness (Z'-factor): For screening applications, the Z'-factor should be calculated from the positive and negative controls to assess the statistical separation between them. A Z'-factor > 0.5 indicates an excellent and robust assay.

By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently determine the in vitro functional activity of this compound at the GPR84 receptor, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols: 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. When functionalized at the 4-position with a carboxylic acid, the piperidine scaffold gains a crucial anchor for molecular recognition, capable of forming strong electrostatic and hydrogen bond interactions, a feature common to over 450 marketed drugs[1].

This guide focuses on 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid , a molecule that marries the established piperidine-4-carboxylic acid core with an N-acyl modification, the 3-methylbutanoyl (isovaleryl) group. This addition is not merely a synthetic curiosity; the isovaleryl moiety is known to modulate the physicochemical properties of parent molecules, often enhancing lipophilicity and influencing pharmacokinetic profiles. For instance, the isovaleryl group is a key component in the synthesis of complex pharmaceuticals and has been explored in prodrug strategies to improve drug solubility and delivery[2][3].

Given the absence of extensive literature on this specific compound, these notes are formulated to serve as a forward-looking guide for researchers. We will explore its potential therapeutic applications based on a robust scientific rationale derived from its constituent chemical features. This document provides detailed, plausible protocols for its synthesis and subsequent biological evaluation, empowering researchers to unlock the therapeutic potential of this promising scaffold.

Physicochemical Properties and Rationale for Application

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties. Here, we present a summary of the predicted properties of this compound and discuss their implications for drug design.

PropertyPredicted ValueImplication in Drug Design
Molecular Formula C₁₁H₁₉NO₃Provides a foundation for further structural modifications.
Molecular Weight 213.27 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 57.61 ŲSuggests good potential for cell membrane permeability.
Predicted LogP 1.3557Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1The carboxylic acid proton is a key interaction point.
Hydrogen Bond Acceptors 2The carbonyl and carboxylic acid oxygens can engage with biological targets.
Rotatable Bonds 3Offers conformational flexibility to adapt to binding sites.

Data sourced from ChemScene[4].

The N-acylation with the 3-methylbutanoyl group is a critical modification. This branched alkyl chain increases the lipophilicity of the parent piperidine-4-carboxylic acid, which can enhance its ability to cross cellular membranes. This is a common strategy in medicinal chemistry to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Furthermore, the isovaleryl moiety itself is found in natural products with biological activity and is used in the synthesis of sedatives and anticonvulsants, hinting at potential neurological applications[3].

Potential Therapeutic Applications

Based on the structural features of this compound, we can postulate several promising avenues for therapeutic investigation.

Modulators of GABA Receptors for Neurological Disorders

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulators of GABA receptors are used to treat anxiety, epilepsy, and sleep disorders. The isovaleric acid scaffold is structurally related to valproic acid, a well-known anticonvulsant[3]. It is plausible that this compound could act as a novel GABAergic agent. The piperidine core can be designed to mimic the GABA backbone, while the carboxylic acid can interact with key residues in the GABA receptor binding site. The isovaleryl group could enhance blood-brain barrier penetration, a critical requirement for CNS-acting drugs.

Inhibitors of Ergosterol Biosynthesis for Antifungal Therapy

The piperidine and morpholine scaffolds are present in several antifungal agents that target the ergosterol biosynthesis pathway, such as fenpropidin and amorolfine[5]. These drugs inhibit enzymes like sterol C14-reductase and sterol C8-isomerase. The lipophilic nature of this compound could facilitate its entry into fungal cells. The piperidine nitrogen and the carboxylic acid could be crucial for binding to the active site of fungal enzymes involved in ergosterol synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and preliminary biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a straightforward N-acylation of piperidine-4-carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid

  • Isovaleryl chloride (3-methylbutanoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10 minutes.

  • Acylation: Slowly add isovaleryl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in DCM).

  • Workup:

    • Quench the reaction by adding 1 M HCl (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-acylation in DCM N-acylation in DCM Piperidine-4-carboxylic acid->N-acylation in DCM Isovaleryl chloride Isovaleryl chloride Isovaleryl chloride->N-acylation in DCM Triethylamine Triethylamine Triethylamine->N-acylation in DCM Acid quench Acid quench N-acylation in DCM->Acid quench Extraction Extraction Acid quench->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Evaluation of Antifungal Activity (MIC Assay)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of clinically relevant fungal strains.

Materials:

  • This compound, dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium, buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Positive control antifungal agent (e.g., fluconazole).

  • Negative control (DMSO).

Procedure:

  • Inoculum Preparation: Grow fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ spores/mL for molds.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Controls: Include wells for a positive control (serial dilutions of fluconazole), a negative control (medium with DMSO), and a growth control (medium with inoculum only).

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Diagram of the Experimental Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare fungal inoculum C Inoculate 96-well plate A->C B Prepare compound dilutions B->C D Incubate at 35°C C->D E Read absorbance D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its design incorporates the well-established piperidine-4-carboxylic acid core with a lipophilic N-acyl group, suggesting potential for favorable ADME properties and diverse biological activities. The application notes and protocols provided herein offer a solid foundation for researchers to synthesize this compound and investigate its therapeutic potential, particularly in the areas of neurology and infectious diseases.

Future research should focus on expanding the structure-activity relationship (SAR) by synthesizing analogs with modifications to the N-acyl chain and the piperidine ring. In vivo efficacy and toxicology studies will be crucial next steps to validate any promising in vitro findings. The exploration of this and related scaffolds could lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

experimental protocol for synthesizing 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of this compound. This compound serves as a valuable building block in medicinal chemistry and drug development, incorporating a lipophilic isovaleroyl group onto a conformationally constrained piperidine scaffold.[1][2] The protocol herein details a robust N-acylation reaction, optimized for high yield and purity. We will delve into the mechanistic rationale behind the procedural steps, provide a detailed safety analysis, and outline methods for the characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Scientific Context

Piperidine derivatives are privileged scaffolds in modern pharmacology, appearing in numerous approved drugs due to their favorable pharmacokinetic properties.[2] Specifically, piperidine-4-carboxylic acid (isonipecotic acid) is a rigid analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] The N-acylation of this core structure allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities.

The target molecule, this compound, is synthesized via a nucleophilic acyl substitution. This reaction involves the attack of the secondary amine of piperidine-4-carboxylic acid on the electrophilic carbonyl carbon of an acylating agent, in this case, 3-methylbutanoyl chloride (isovaleryl chloride). The choice of an acyl chloride as the acylating agent ensures a high reaction rate due to its reactivity.[3] A tertiary amine base is employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: N-acylation of piperidine-4-carboxylic acid with 3-methylbutanoyl chloride.

Experimental Workflow Overview

The synthesis is performed in a single reaction vessel, followed by a standard aqueous workup and purification. The workflow is designed to be efficient and scalable.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Reagent Preparation & Weighing setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware dissolve Dissolve Piperidine-4-carboxylic acid & Triethylamine in Anhydrous DCM setup_glassware->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_acyl Slowly Add 3-Methylbutanoyl Chloride cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Diagram 1: Overall Synthesis Workflow. A flowchart depicting the major stages of the synthesis from preparation to final product analysis.

Materials and Reagents

Reagent Table
ReagentIUPAC NameCAS No.Molar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Starting MaterialPiperidine-4-carboxylic acid498-94-2129.161.020.02.58 g
Acylating Agent3-Methylbutanoyl chloride108-12-3120.581.122.02.65 g (2.5 mL)
BaseTriethylamine (NEt₃)121-44-8101.191.530.03.04 g (4.2 mL)
SolventDichloromethane (DCM), Anhydrous75-09-284.93--100 mL
Equipment and Consumables
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR tubes and solvents

  • Mass spectrometry vials

Detailed Experimental Protocol

Note: This reaction should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried before use.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (2.58 g, 20.0 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

    • Add triethylamine (4.2 mL, 30.0 mmol) to the suspension.

    • Seal the flask with a septum and establish an inert atmosphere (e.g., by flushing with nitrogen).

  • Acylation Reaction:

    • Cool the stirred suspension to 0 °C using an ice bath.

    • Slowly add 3-methylbutanoyl chloride (2.5 mL, 22.0 mmol) dropwise over 15 minutes using a syringe or dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 3-4 hours. Monitor the reaction progress by TLC (Mobile phase: 9:1 DCM/Methanol) until the starting material spot is no longer visible.

  • Aqueous Workup:

    • Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding 50 mL of 1M HCl. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and collect the organic (DCM) layer.

    • Extract the aqueous layer with an additional portion of DCM (2 x 30 mL).

    • Combine all organic layers.

  • Purification and Isolation:

    • Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

    • Purify the crude product by recrystallization. A suggested solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Product Characterization:

    • Determine the yield and melting point of the dried product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Expected Yield: 75-85%.

    • Appearance: White to off-white crystalline solid.

    • Expected Analytical Data (Predicted):

      • ¹H NMR (400 MHz, CDCl₃): δ 11-12 (br s, 1H, -COOH), 4.5-3.8 (m, 2H), 3.2-2.8 (m, 2H), 2.6-2.4 (m, 1H), 2.2-2.0 (m, 3H), 2.0-1.8 (m, 2H), 1.8-1.6 (m, 2H), 0.95 (d, 6H).

      • ¹³C NMR (101 MHz, CDCl₃): δ ~180.0 (COOH), ~172.0 (C=O, amide), ~45.0, ~43.0, ~41.0, ~28.0, ~26.0, ~22.5.

      • MS (ESI+): m/z calculated for C₁₁H₁₉NO₃ [M+H]⁺: 214.14; found: 214.1.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves.

  • Piperidine-4-carboxylic acid (Isonipecotic acid): May cause skin, eye, and respiratory irritation.[4][5] Handle with care.

  • 3-Methylbutanoyl chloride (Isovaleryl chloride): Highly flammable, corrosive, and toxic.[6][7] Reacts violently with water. It causes severe skin burns and eye damage and has a strong, unpleasant odor (stench).[6] All handling must be done in a fume hood.

  • Triethylamine: Flammable liquid and vapor. It is corrosive and harmful if swallowed, inhaled, or in contact with skin.

  • Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[5][6] All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive acyl chloride (hydrolyzed).Use a fresh bottle of 3-methylbutanoyl chloride or distill before use.
Insufficient base.Ensure 1.5 equivalents of triethylamine are used to scavenge all generated HCl.
Wet reagents or solvent.Use anhydrous solvent and ensure all glassware is thoroughly dried.
Low Yield after Workup Product remains in the aqueous layer.The product's solubility is pH-dependent. Ensure the aqueous layer is acidic (pH ~2) before extraction to fully protonate the carboxylic acid.
Product is Oily/Gummy Impurities are present.Repeat the washing steps during workup. Ensure thorough purification by recrystallization; if it fails, consider column chromatography (silica gel, gradient elution with DCM/Methanol).

References

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification and Structural Elucidation of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid and its metabolites. In drug discovery and development, a thorough understanding of a candidate's metabolic fate is critical for assessing its pharmacokinetic profile, efficacy, and safety. This application note details an end-to-end workflow, from in vitro metabolism using human liver microsomes to sample preparation, chromatographic separation, mass spectrometric detection, and metabolite identification. The protocols are grounded in established scientific principles and adhere to regulatory validation standards, providing researchers, scientists, and drug development professionals with a reliable framework for their bioanalytical studies.

Introduction: The Critical Role of Metabolite Profiling

This compound is a novel compound with therapeutic potential. Its structure, featuring an N-acyl piperidine core and a carboxylic acid moiety, suggests susceptibility to extensive metabolism by phase I and phase II enzymes. Early identification and quantification of its metabolites are paramount, as these biotransformation products can significantly influence the compound's activity, clearance rate, and potential for drug-drug interactions or toxicity.

This guide explains the causality behind our experimental choices, from predicting metabolic pathways based on chemical structure to selecting optimal sample preparation and analytical conditions. The objective is to provide a self-validating system that ensures data of the highest quality and reliability, suitable for regulatory submission.

Predicted Metabolic Pathways: A Rationale-Driven Approach

The structure of this compound allows for the prediction of several key metabolic transformations, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes abundant in the liver.[1]

  • Phase I Metabolism (Functionalization):

    • Hydroxylation (+16 Da): The aliphatic piperidine ring and the isovaleryl side chain are susceptible to oxidation, forming hydroxylated metabolites. Hydroxylation on the carbon adjacent to the piperidine nitrogen (α-carbon) is a common pathway.[2]

    • N-Dealkylation (-99 Da): Cleavage of the amide bond would result in the formation of piperidine-4-carboxylic acid, a major potential metabolite. This is a well-documented pathway for N-acyl and N-alkyl piperidines.[3][4]

    • Ring Opening/Contraction: Piperidine rings can undergo complex rearrangements and ring contraction mediated by P450 enzymes, though this is often a minor pathway.[5]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation (+176 Da): The carboxylic acid group is a prime target for conjugation with glucuronic acid.[6] Additionally, any hydroxylated phase I metabolites can also undergo glucuronidation.

These predictions form the basis of our analytical strategy, guiding the search for specific mass shifts in the LC-MS data.

Metabolic Pathway cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism (UGTs) Parent Parent Compound (m/z 214.14) Hydroxylated Hydroxylated Metabolite (+16 Da, m/z 230.14) Parent->Hydroxylated Oxidation Dealkylated N-Dealkylated Metabolite (-99 Da, m/z 115.15) Parent->Dealkylated Amide Hydrolysis Parent_Glucuronide Parent Glucuronide (+176 Da, m/z 390.17) Parent->Parent_Glucuronide Glucuronidation Hydrox_Glucuronide Hydroxylated Glucuronide (+176 Da, m/z 406.17) Hydroxylated->Hydrox_Glucuronide Glucuronidation

Caption: Predicted metabolic pathways for this compound.

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes a standard method for generating metabolites in vitro. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes and are a cost-effective, high-throughput screening tool.[1][7][8]

3.1. Materials and Reagents

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • This compound (Parent Compound)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Internal Standard (IS) Stock Solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Purified Water, LC-MS grade

3.2. Step-by-Step Incubation Protocol

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-warm: Pre-warm the master mix and the HLM solution in a 37°C water bath for 5 minutes.

  • Initiate Reaction: Add the parent compound (final concentration typically 1-10 µM) to the master mix. Initiate the metabolic reaction by adding the pre-warmed HLM (final protein concentration ~0.5-1.0 mg/mL). For Phase II metabolism, include UDPGA in the master mix.

  • Incubate: Incubate the reaction mixture at 37°C in a shaking water bath. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess metabolic stability.

  • Quench Reaction: To stop the reaction, transfer an aliquot (e.g., 50 µL) of the incubation mixture to a new tube containing a 2-4 fold volume (e.g., 150 µL) of ice-cold acetonitrile spiked with the internal standard. This step simultaneously terminates enzymatic activity and precipitates proteins.[9]

  • Centrifuge: Vortex the quenched sample vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

The selection of chromatographic and mass spectrometric parameters is crucial for achieving the required sensitivity and selectivity to distinguish between isomeric metabolites and quantify them accurately.[10][11]

Analytical Workflow cluster_workflow LC-MS/MS Workflow A 1. In Vitro Incubation (HLM @ 37°C) B 2. Sample Quenching & Protein Precipitation (Cold ACN + IS) A->B C 3. Centrifugation (10,000 x g) B->C D 4. Supernatant Transfer C->D E 5. LC Separation (Reversed-Phase C18) D->E F 6. MS Detection (ESI+, Full Scan/MSMS) E->F G 7. Data Processing (Quantification & ID) F->G

Caption: Overall experimental workflow from incubation to data analysis.

4.1. Liquid Chromatography Parameters

The goal of the LC method is to separate the parent compound from its more polar metabolites. A reversed-phase C18 column is the standard choice for this type of small molecule analysis. Using formic acid as a mobile phase additive ensures the analytes are protonated, which is essential for efficient positive mode electrospray ionization.[12][13]

ParameterRecommended SettingRationale
LC System High-Performance or Ultra-High Performance LC (HPLC/UHPLC)Provides necessary resolution and throughput.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention and separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for polar analyte elution.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for non-polar analyte elution.
Gradient 5% B to 95% B over 8 minutesSeparates compounds across a wide polarity range.
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with peak shape.

4.2. Mass Spectrometry Parameters

A tandem mass spectrometer (like a triple quadrupole or Q-TOF) is required. A triple quadrupole is ideal for quantification using Multiple Reaction Monitoring (MRM), while a Q-TOF provides high-resolution accurate mass (HRAM) data, which is invaluable for confirming elemental compositions during metabolite identification.[14]

ParameterRecommended SettingRationale
MS System Triple Quadrupole or Q-TOF Mass SpectrometerFor sensitive quantification and/or accurate mass identification.
Ionization Source Electrospray Ionization (ESI)Best for polar, non-volatile small molecules.
Ionization Mode PositiveThe basic piperidine nitrogen is readily protonated ([M+H]+).[15]
Capillary Voltage 3.5 kVOptimizes ion generation.
Source Temp. 150 °CAids in desolvation.
Desolvation Temp. 400 °CAids in desolvation.
Scan Mode 1 Full Scan (MS1): m/z 100-500To detect parent and all potential metabolite ions.
Scan Mode 2 Product Ion Scan (MS/MS): To generate fragment spectra for structural elucidation.[16]
Scan Mode 3 Multiple Reaction Monitoring (MRM): For highly selective and sensitive quantification.[11]

Metabolite Identification and Fragmentation Analysis

Structural elucidation relies on comparing the MS/MS fragmentation patterns of metabolites to that of the parent compound.[17] The N-acyl piperidine structure yields characteristic fragments.

5.1. Predicted Fragmentation

  • Parent Compound (m/z 214.14): Expect cleavage of the amide bond, loss of the isovaleryl group, and fragmentation of the piperidine ring. The protonated piperidine-4-carboxylic acid fragment would be a key diagnostic ion.

  • Hydroxylated Metabolite (m/z 230.14): Will show many of the same fragments as the parent. A shift in the mass of a fragment can indicate the location of the hydroxyl group. For instance, if a fragment containing the piperidine ring shifts by 16 Da, the hydroxylation occurred on the ring.

  • Parent Glucuronide (m/z 390.17): A characteristic neutral loss of 176 Da (the glucuronic acid moiety) is the primary diagnostic feature. The remaining fragment ion at m/z 214 should match the precursor ion of the parent compound.

5.2. Table of Predicted Metabolites

Metabolite TypeMass ShiftPrecursor Ion [M+H]+Key MS/MS Fragment/Loss
ParentN/A214.14114.05 (isovaleryl fragment), 130.08 (piperidine acid)
Hydroxylation+15.99230.14Parent fragments; potential shift in fragment mass
N-Dealkylation-99.07115.08Matches piperidine-4-carboxylic acid standard
Glucuronidation+176.03390.17Neutral Loss of 176.03 Da -> fragment at m/z 214.14

Bioanalytical Method Validation Summary

A full method validation must be performed to ensure the reliability of the analytical results, following guidelines from regulatory bodies like the FDA or ICH M10.[18][19][20] This process establishes the method's performance characteristics.

6.1. Validation Parameters

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[21]

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations over several runs.[21]

  • Calibration Curve: Demonstrates the relationship between instrument response and known analyte concentrations over the intended analytical range.

  • Recovery: The efficiency of the analyte extraction process from the biological matrix.

  • Stability: Evaluates the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, autosampler stability).[22]

6.2. Example Acceptance Criteria and Data

ParameterAcceptance Criteria (ICH M10)Example Result
Calibration Curve r² ≥ 0.990.998
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)95.2% - 108.5%
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)≤ 8.7%
Recovery Consistent and reproducible91.3% (CV = 4.5%)
Freeze-Thaw Stability Mean concentration within ±15% of nominalPassed (3 cycles)

Conclusion

This application note provides a detailed, scientifically-grounded methodology for the comprehensive analysis of this compound and its metabolites. The described workflow, from in vitro incubation and sample preparation to the optimized LC-MS/MS parameters and validation framework, offers a robust and reliable solution for drug metabolism studies. By explaining the rationale behind each step, we empower researchers to adapt and apply these principles to their specific drug development challenges, ensuring the generation of high-quality, defensible bioanalytical data.

References

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Terminal Lipidation of Peptides Using 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid in Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a foundational technology for the creation of custom peptides for research, diagnostics, and therapeutic applications.[1] Beyond the simple assembly of natural amino acids, the strategic modification of peptides is critical for enhancing their pharmacological properties. This guide provides a detailed technical overview and actionable protocols for the use of this compound, a specialized building block, for N-terminal modification of resin-bound peptides. The introduction of this N-acyl piperidine moiety serves as a powerful strategy to increase the lipophilicity of peptide candidates, a key parameter influencing their pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in advanced peptide synthesis.

Part 1: Scientific Rationale and Principle of Application

The Critical Role of Lipophilicity in Peptide Drug Design

Peptides represent a unique class of therapeutics, bridging the gap between small molecules and large protein biologics.[2] However, their inherent hydrophilicity often limits their ability to cross cellular membranes, leading to poor oral bioavailability and restricted distribution. Modulating a peptide's lipophilicity—its affinity for a nonpolar environment—is a cornerstone of modern medicinal chemistry.[3] By increasing lipophilicity, researchers can:

  • Enhance Membrane Permeability: Facilitate passive diffusion across biological barriers.[]

  • Modulate Pharmacokinetics: Influence absorption, distribution, metabolism, and excretion (ADME) profiles. Increased lipophilicity can lead to greater plasma protein binding, potentially extending the peptide's half-life.[5]

  • Improve Target Engagement: The binding pockets of many protein targets are hydrophobic in nature; increasing a ligand's lipophilicity can enhance binding affinity.[]

It is a carefully balanced parameter, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.[] Therefore, controlled modification with well-defined lipophilic moieties is essential.

Structural Merits of this compound

This reagent is specifically designed for strategic lipidation. Its structure offers three key advantages:

  • The Isovaleryl Group (3-Methylbutanoyl): This branched five-carbon acyl group provides a moderate and well-defined increase in lipophilicity.

  • The Piperidine Scaffold: Piperidine and its derivatives are among the most important synthetic fragments in drug design, frequently found in approved pharmaceuticals.[6][7] Its inclusion can influence conformation and receptor interactions.

  • The Carboxylic Acid Handle: This functional group allows for straightforward, covalent attachment to the free N-terminal amine of a peptide chain using standard, highly efficient amide bond formation chemistry.

In the context of SPPS, this molecule is coupled as the final "building block" to the N-terminus of the fully assembled, resin-bound peptide. This process effectively "caps" the peptide with a functional, lipophilic group.

Part 2: Materials and Reagents

Successful implementation of this protocol requires high-quality reagents and standard SPPS equipment.

Category Reagent/Material Recommended Grade/Type Purpose
Specialty Reagent This compound>95% PurityN-terminal lipophilic capping agent.
Solid Support Rink Amide Resin or 2-Chlorotrityl Chloride Resin100-200 mesh, ~0.5-1.0 mmol/g loadingStandard resins for peptide amides or acids, respectively.[8]
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and coupling reactions.
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeSolvent for resin swelling and some coupling reactions.
Deprotection Reagent PiperidinePeptide synthesis gradeUsed as a 20% (v/v) solution in DMF for Fmoc removal.[9][10]
Coupling Reagents HBTU, HATU, or HCTU>98% PurityAminium-based reagents for efficient in-situ activation of the carboxylic acid.[11]
DIC / OxymaPure>98% PurityCarbodiimide/additive combination for activation.[12]
Base N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeNon-nucleophilic base required for the activation step.[13]
Cleavage Cocktail Trifluoroacetic Acid (TFA)Reagent gradeCleaves peptide from resin and removes side-chain protecting groups.
Triisopropylsilane (TIS) / WaterReagent gradeScavengers to protect peptide from reactive species during cleavage.
Analysis Ninhydrin (for Kaiser Test)Reagent gradeQualitative test for the presence of free primary amines.[14]
Acetonitrile (ACN)HPLC gradeMobile phase component for purification.
Equipment --SPPS reaction vessel, shaker, HPLC system, mass spectrometer.

Part 3: Detailed Experimental Protocols

This section assumes the target peptide has already been synthesized on the solid support using standard Fmoc/tBu chemistry.[15] The protocol begins after the final amino acid has been coupled and its N-terminal Fmoc group is still intact.

Workflow for N-Terminal Lipidation

G cluster_SPPS On-Resin Synthesis cluster_Coupling Lipidation Step cluster_Final Cleavage & Purification A Fmoc-Peptide-Resin (Completed Sequence) B Step 1: Final Fmoc Deprotection (20% Piperidine/DMF) A->B C Step 2: Resin Washing (DMF, DCM) B->C D H2N-Peptide-Resin C->D F Step 4: Couple to Resin (Reaction for 2-4h) D->F E Step 3: Prepare Activation Cocktail (Lipid, HBTU, DIPEA in DMF) E->F G Step 5: Resin Washing (DMF, DCM) F->G H Modified-Peptide-Resin G->H I Step 6: Cleavage & Deprotection (TFA Cocktail) H->I J Step 7: Precipitation & Lyophilization I->J K Step 8: RP-HPLC Purification J->K L Final Purified Peptide K->L

Caption: Overall workflow for N-terminal lipidation of a resin-bound peptide.

Protocol 1: Final N-Terminal Fmoc Deprotection
  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Drain: Drain the DMF solvent.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate on a shaker for 20 minutes. The deprotection step is crucial for providing a free amine for the subsequent coupling.[16]

  • Drain and Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine, which would otherwise neutralize the subsequent coupling reagents.

  • Solvent Exchange: Wash the resin with DCM (3 times) and leave it suspended in a minimal amount of DCM or DMF.

Protocol 2: Coupling of this compound

This is the critical step where the lipophilic moiety is attached. The principle is an in-situ activation of the carboxylic acid to form a highly reactive ester, which then rapidly acylates the peptide's N-terminal amine.[11]

  • Prepare Activation Cocktail: In a separate vial, dissolve the reagents according to the table below.

    • First, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

    • Just before adding to the resin, add the DIPEA. The solution may change color, which is normal. Add the solution to the resin immediately.

Component Equivalents (relative to resin loading) Purpose
This compound3.0 eqThe acylating agent.
HBTU (or HATU)2.9 eqActivates the carboxylic acid for rapid amide bond formation.
DIPEA6.0 eqActs as an organic base to facilitate the activation reaction.
DMFAs needed (~10 mL per gram of resin)Solvent for the reaction.
  • Coupling Reaction: Add the freshly prepared activation cocktail to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 2 hours. For difficult couplings, the reaction can be extended overnight.

  • Monitor Reaction: (Optional) To confirm reaction completion, take a few resin beads, wash them thoroughly with DCM and ethanol, and perform a Kaiser test.[14] A negative result (yellow/colorless beads) indicates that all primary amines have been acylated. A positive result (dark blue beads) indicates incomplete coupling, and the reaction should be allowed to proceed longer or a recoupling may be necessary.

  • Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5 times) followed by DCM (5 times) to remove all excess reagents and byproducts.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Cleavage and Purification
  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[15]

  • Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Lyophilization: Dry the crude peptide pellet under vacuum to obtain a fluffy powder.

  • Purification & Analysis: Dissolve the crude peptide in a suitable aqueous buffer and purify using preparative reverse-phase HPLC. Confirm the identity and purity of the final product by analytical LC-MS.

Part 4: Mechanistic Visualization & Troubleshooting

Mechanism of Carboxylic Acid Activation and Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step A R-COOH (Lipophilic Acid) C R-CO-OBt (Activated OBt Ester) A->C + B HBTU + DIPEA B->C + E R-CONH-Peptide-Resin (Final Product on Resin) C->E + D H₂N-Peptide-Resin D->E +

Caption: Activation of the carboxylic acid and subsequent amide bond formation.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Positive Kaiser Test after Coupling 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance at the N-terminus. 3. Poor resin swelling.1. Use a more powerful coupling reagent like HATU. Ensure reagents are fresh. 2. Extend the coupling reaction time to 4 hours or overnight. 3. Ensure resin is fully swelled in DMF before deprotection.
Low Yield of Final Peptide 1. Incomplete coupling at the lipidation step. 2. Loss of peptide during workup/precipitation. 3. Incomplete cleavage from the resin.1. Perform a double coupling (repeat Protocol 2). 2. Ensure ether is ice-cold for precipitation; minimize transfer steps. 3. Extend cleavage time to 4 hours.
Extra Peaks in Mass Spec 1. Deletion sequences from incomplete coupling during peptide assembly. 2. Incomplete removal of side-chain protecting groups.1. This indicates an issue with the main peptide synthesis prior to the lipidation step. Review and optimize those cycles. 2. Ensure sufficient scavenger concentration and time for the cleavage step.

Part 5: Conclusion

This compound is a highly effective and versatile reagent for the N-terminal modification of synthetic peptides. Its use provides a straightforward and robust method for introducing a defined lipophilic N-acyl piperidine cap directly on the solid support. This strategy is invaluable for medicinal chemists aiming to optimize the drug-like properties of peptide leads, particularly for improving their pharmacokinetic profiles. The protocols detailed herein provide a validated framework for the successful implementation of this advanced modification technique in a standard peptide synthesis workflow.

References

large-scale synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Abstract

This document provides a comprehensive guide for the , a valuable building block in medicinal chemistry. The piperidine scaffold is a ubiquitous feature in numerous pharmaceuticals, and N-acylation is a critical strategy for molecular diversification.[1][2] This protocol details a robust and scalable N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with isovaleroyl chloride under modified Schotten-Baumann conditions. We emphasize process safety, operational efficiency, and high-yield isolation of the target compound. The procedure is designed for researchers, chemists, and process development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and safety considerations essential for scaling up production from the laboratory to the pilot plant.

Introduction and Scientific Background

The piperidine ring is a privileged scaffold in drug discovery, present in a wide array of approved therapeutic agents.[1][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. This compound (CAS 926238-85-9) is a derivative that combines this important heterocyclic core with an isovaleroyl group and a carboxylic acid handle.[4][5] This structure offers multiple points for further chemical modification, making it a versatile intermediate for constructing more complex molecules in drug development pipelines.

The synthesis detailed herein is an N-acylation, a fundamental transformation in organic chemistry. It proceeds via the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid on the electrophilic carbonyl carbon of isovaleroyl chloride.[6] A tertiary amine base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting piperidine.

Synthetic Strategy and Mechanism

The selected synthetic route is a direct acylation of commercially available piperidine-4-carboxylic acid with isovaleroyl chloride. This method is chosen for its high efficiency, atom economy, and straightforward scalability.

Reaction: Piperidine-4-carboxylic acid + Isovaleroyl Chloride → this compound

The reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an inert aprotic solvent. The base is critical for scavenging the HCl byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products P4CA Piperidine-4-carboxylic acid Acylation Nucleophilic Acyl Substitution P4CA->Acylation IVC Isovaleroyl Chloride IVC->Acylation TEA Triethylamine (Base) Neutralization Acid Scavenging TEA->Neutralization Acylation->Neutralization Generates HCl Target 1-(3-Methylbutanoyl)piperidine- 4-carboxylic acid Acylation->Target Forms Amide Bond TEAHCl Triethylamine Hydrochloride (Salt) Neutralization->TEAHCl Forms Salt

Caption: High-level overview of the synthetic transformation.

Process Safety and Hazard Analysis

Large-scale chemical synthesis requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process enclosure by trained personnel.

Substance CAS No. Key Hazards Handling Precautions
Piperidine-4-carboxylic acid 498-94-2Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[7] Use in a well-ventilated area.
Isovaleroyl Chloride 108-12-3Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts with water to produce toxic hydrogen chloride gas.[9][10][11]Keep away from heat, sparks, and open flames. Store under an inert atmosphere. Handle in a closed system or with appropriate exhaust ventilation.[9] Wear chemically resistant gloves, clothing, and face shield.[10]
Triethylamine (TEA) 121-44-8Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.Keep away from ignition sources. Use only in a well-ventilated area. Wear full protective gear.
Dichloromethane (DCM) 75-09-2Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness.Avoid breathing vapors. Use with adequate ventilation. Wear appropriate PPE.
Hydrochloric Acid (HCl) 7647-01-0Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Generated in-situ and used for pH adjustment.Handle with extreme care in a fume hood. Wear acid-resistant gloves and eye/face protection.

Reaction Hazards:

  • Exotherm: The acylation reaction is exothermic. Controlled, slow addition of isovaleroyl chloride at a reduced temperature (0-5 °C) is crucial to manage heat generation and prevent runaway reactions.

  • Gas Evolution: The reaction generates HCl gas, which is immediately neutralized by triethylamine. A robust ventilation system is mandatory.[11]

  • Water Sensitivity: Isovaleroyl chloride reacts violently with water.[12][13] All glassware and solvents must be scrupulously dried before use to prevent hydrolysis of the acylating agent and ensure high yield.

Materials and Equipment

Reagent Grade Example Molar Ratio Example Quantity (1 mol scale)
Piperidine-4-carboxylic acid≥98%1.0 eq129.16 g
Isovaleroyl Chloride≥98%1.1 eq132.6 g (110.5 mL)
Triethylamine≥99%1.5 eq151.8 g (209.0 mL)
Dichloromethane (DCM)Anhydrous, ≥99.8%-1.5 L
Hydrochloric Acid2 M Aqueous-As needed for workup
Sodium SulfateAnhydrous, Granular-As needed for drying
Ethyl AcetateReagent Grade-~2 L for workup/purification
HexanesReagent Grade-~2 L for purification

Equipment:

  • 5 L, 3-neck, round-bottom flask (or jacketed glass reactor)

  • Overhead mechanical stirrer

  • Pressure-equalizing addition funnel (500 mL)

  • Digital thermometer/thermocouple

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water or cryo-cooler bath

  • Large separatory funnel (4 L)

  • Rotary evaporator with vacuum pump

  • Standard laboratory glassware, Buchner funnel, and filter paper

Detailed Experimental Protocol

Step 1: Reactor Setup and Reagent Preparation 1.1. Assemble the reactor setup under an inert atmosphere (N₂). Ensure all glassware is oven-dried and cooled before use. 1.2. Equip the reactor with an overhead stirrer, thermocouple, and addition funnel. 1.3. Charge the reactor with piperidine-4-carboxylic acid (1.0 eq, 129.16 g) and anhydrous dichloromethane (1.5 L). 1.4. Begin stirring to form a suspension. 1.5. Add triethylamine (1.5 eq, 209.0 mL) to the suspension. The addition may cause a slight exotherm.

Step 2: Acylation Reaction 2.1. Cool the reactor contents to 0-5 °C using an ice-water bath. 2.2. Charge the addition funnel with isovaleroyl chloride (1.1 eq, 110.5 mL). 2.3. Add the isovaleroyl chloride dropwise to the cold, stirred suspension over 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to control the exotherm.[6] 2.4. A precipitate of triethylamine hydrochloride will form as the reaction proceeds. 2.5. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

Step 3: Reaction Quench and Aqueous Workup 3.1. Cool the reaction mixture again to 10-15 °C. 3.2. Slowly and carefully add water (1 L) to quench the reaction. 3.3. Transfer the mixture to a 4 L separatory funnel. 3.4. Separate the organic layer. 3.5. Wash the organic layer sequentially with:

  • 1 M HCl (2 x 500 mL) to remove excess triethylamine.
  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 500 mL) to remove any unreacted starting material and acidic impurities.
  • Brine (1 x 500 mL) to reduce the amount of dissolved water. 3.6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

Step 4: Product Isolation and Purification 4.1. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil. 4.2. To purify the product, dissolve the crude material in a minimal amount of hot ethyl acetate (~500 mL). 4.3. Slowly add hexanes (~1.5 L) with stirring until the solution becomes cloudy. 4.4. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization. 4.5. Collect the white crystalline product by vacuum filtration, wash the filter cake with cold hexanes, and dry under vacuum at 40-50 °C to a constant weight. 4.6. Expected Yield: 80-90%. Expected Purity: >98% by HPLC.

Workflow and Characterization

Experimental_Workflow Setup 1. Reactor Setup (Inert Atmosphere) Charge 2. Charge Reactants - Piperidine-4-carboxylic acid - DCM, TEA Setup->Charge Cool1 3. Cool to 0-5 °C Charge->Cool1 Addition 4. Add Isovaleroyl Chloride (Maintain T < 10 °C) Cool1->Addition React 5. React at RT (Monitor Completion) Addition->React Quench 6. Quench (Add Water) React->Quench Workup 7. Aqueous Workup (Wash with Acid, Base, Brine) Quench->Workup Dry 8. Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate 9. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 10. Purify (Recrystallization) Concentrate->Purify Isolate 11. Isolate & Dry (Final Product) Purify->Isolate QC 12. Quality Control (NMR, MS, HPLC) Isolate->QC

Caption: Step-by-step workflow for the synthesis of the target compound.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the isobutyl group (doublet and multiplet ~0.9-2.2 ppm), piperidine ring protons (~1.6-4.6 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Resonances for the carboxylic acid carbonyl (~179 ppm), amide carbonyl (~172 ppm), and distinct signals for the piperidine and isobutyl carbons.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₉NO₃, m/z = 213.28. Expected [M+H]⁺ = 214.1.

  • Purity (HPLC): >98% area.

Discussion and Scalability Considerations

This protocol provides a reliable method for synthesizing this compound on a large scale.

  • Solvent Choice: While DCM is effective, for larger industrial scales, a solvent with a higher boiling point and better environmental profile, such as 2-Methyl-THF or Toluene, could be evaluated.

  • Base Selection: Triethylamine is effective, but other hindered bases like diisopropylethylamine (DIPEA) could also be used. The choice may depend on cost and ease of removal during workup.

  • Heat Management: On a pilot plant scale, a jacketed reactor with automated temperature control is essential for managing the reaction exotherm safely and effectively.

  • Purification: Recrystallization is a highly effective and scalable purification method for this compound. The solvent system (Ethyl Acetate/Hexanes) may require optimization depending on the impurity profile of the crude product. For very large quantities, isolation via precipitation and washing may be sufficient to achieve the desired purity.

Conclusion

The procedure described offers an efficient, high-yield, and scalable synthesis of this compound. By adhering to the detailed steps and paying close attention to the safety and handling requirements, researchers and development professionals can reliably produce this key chemical intermediate for applications in pharmaceutical research and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction to Purification Challenges

This compound is an N-acyl piperidine derivative, a class of compounds with significant interest in medicinal chemistry. The purification of this molecule can be challenging due to the presence of structurally similar impurities, its amphiphilic nature, and its potential for variable physical states post-synthesis. This guide will provide a structured approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Symptom: TLC or LC-MS analysis of the crude product shows multiple spots or peaks, indicating the presence of significant impurities.

Probable Causes & Solutions:

  • Unreacted Starting Materials: The most common impurities are unreacted piperidine-4-carboxylic acid and isovaleric acid (from the hydrolysis of isovaleryl chloride or anhydride).

    • Solution: An acid-base extraction is highly effective for separating the acidic product from neutral or less acidic impurities and can also remove the more water-soluble starting materials.[1][2][3][4]

  • Side-Reaction Byproducts: Depending on the synthetic route, side reactions can generate various byproducts.

    • Solution: A multi-step purification approach, starting with acid-base extraction followed by recrystallization or chromatography, is often necessary.

Issue 2: Product is an Oil or Sticky Solid, Not a Crystalline Material

Symptom: After solvent removal, the product is a viscous oil or a sticky amorphous solid, making it difficult to handle and dry.

Probable Causes & Solutions:

  • Residual Solvent: Trapped solvent can prevent crystallization.

    • Solution: Ensure complete removal of the extraction solvent using a high-vacuum line or by dissolving the oil in a low-boiling point solvent (like diethyl ether), and re-evaporating.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Subject the oil to further purification. Column chromatography is particularly effective for separating non-polar impurities that may be hindering crystallization.

  • Inherent Property: Some N-acyl piperidine derivatives can exist as oils or low-melting solids.

    • Solution: If the product is pure by analysis, it can be used as is. If a solid is required, consider attempting to form a salt (e.g., with a suitable amine or alkali metal) which may have better crystalline properties.

Issue 3: Poor Recovery After Recrystallization

Symptom: A significant amount of product is lost during the recrystallization process.

Probable Causes & Solutions:

  • Incorrect Solvent Choice: The solvent may be too good at dissolving the product even at low temperatures.

    • Solution: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5][6] For N-acyl piperidine carboxylic acids, consider solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol/water.[2]

  • Using Too Much Solvent: An excessive volume of solvent will keep the product in solution even upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of fine, impure crystals that are difficult to filter.

    • Solution: Allow the solution to cool slowly to room temperature to allow for the formation of larger, purer crystals before placing it in an ice bath to maximize yield.

Issue 4: Tailing on Silica Gel TLC/Column Chromatography

Symptom: The product appears as a streak rather than a defined spot on a TLC plate, making it difficult to assess purity and perform column chromatography.

Probable Causes & Solutions:

  • Interaction with Silica Gel: The carboxylic acid group can interact strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase, resulting in a more defined spot.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The most common impurities arise from the starting materials of a typical Schotten-Baumann acylation:

  • Piperidine-4-carboxylic acid: The unreacted starting amine.

  • Isovaleric acid: Formed from the hydrolysis of the acylating agent (isovaleryl chloride or isovaleric anhydride).

  • Diacylated products: Although less common, over-acylation can occur under certain conditions.

Q2: What is the best initial purification strategy for this compound?

A2: An acid-base extraction is the most effective initial purification step.[1][2][3][4] The carboxylic acid product can be selectively extracted into a basic aqueous phase, leaving neutral and less acidic impurities in the organic phase. The product is then recovered by acidifying the aqueous phase and extracting it back into an organic solvent.

Q3: What are some recommended solvent systems for recrystallization?

A3: Finding the optimal recrystallization solvent often requires some experimentation.[5][6] Good starting points for N-acyl piperidine carboxylic acids include:

  • Ethyl acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes until turbidity is observed, then cool slowly.

  • Isopropanol/Water: Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy, then cool.

  • Acetone/Water: Similar to the isopropanol/water system.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used:

  • TLC: To quickly assess the number of components.

  • LC-MS: To confirm the mass of the desired product and identify any impurities.

  • NMR (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.

  • Melting Point: A sharp melting range is indicative of high purity for a crystalline solid.

Part 3: Experimental Protocols & Data

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, shake vigorously, and vent frequently.

  • Allow the layers to separate and collect the aqueous (bottom) layer.

  • Repeat the extraction of the organic layer with 1 M NaOH two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify to pH ~2 with 1 M HCl. The product should precipitate or form an oil.

  • Extract the acidified aqueous layer with three portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of the product.

Materials:

  • Purified this compound.

  • Recrystallization solvent (e.g., ethyl acetate/hexanes).

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Büchner funnel and filter paper.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat gently to dissolve the solid.

  • Once dissolved, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation
Property Piperidine-4-carboxylic acid (Starting Material) Isovaleric acid (Potential Impurity) This compound (Product)
Molecular Weight 129.16 g/mol [4]102.13 g/mol 213.27 g/mol
Acidity (pKa) ~4.0 (carboxylic acid), ~11 (amine)~4.8~4-5 (carboxylic acid)
Solubility Soluble in water, polar solvents.[3]Soluble in organic solvents, slightly soluble in water.Soluble in many organic solvents, solubility in water is pH-dependent.

Part 4: Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product (Mixture of product, starting materials, byproducts) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization Acid_Base->Recrystallization If solid Chromatography Column Chromatography Acid_Base->Chromatography If oily or complex mixture Purity_Check Purity Check (TLC, LC-MS, NMR) Recrystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Recrystallization Purity <95% Purity_Check->Chromatography Purity <95% Pure_Product Pure Product Purity_Check->Pure_Product Purity >95%

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Crude Product Analysis Impure Product Impure Start->Impure Multiple Spots/Peaks Oily Product is an Oil Start->Oily No Solid Formation Low_Yield Low Recrystallization Yield Start->Low_Yield After Recrystallization Attempt Acid_Base Perform Acid-Base Extraction Impure->Acid_Base Chromatography Consider Column Chromatography Oily->Chromatography Solvent_Screen Screen Recrystallization Solvents Low_Yield->Solvent_Screen Optimize_Cooling Optimize Cooling Rate Solvent_Screen->Optimize_Cooling

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Stability of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound is a bifunctional molecule containing a piperidine ring, an N-acyl group (isovaleryl), and a carboxylic acid moiety. The presence of these functional groups dictates its chemical behavior and potential stability challenges in various experimental settings. This guide will walk you through the most common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)
General Handling and Storage

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

A1:

  • Solid Form: As a solid, the compound is expected to be relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from light and moisture.

  • In Solution: The stability of the compound in solution is highly dependent on the solvent, pH, and storage temperature. Stock solutions should ideally be prepared fresh. If storage is necessary, it is advisable to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; for initial dissolution, a small amount of an organic solvent like DMSO or ethanol can be used, followed by dilution with an appropriate aqueous buffer. Due to the carboxylic acid group, the compound's solubility is pH-dependent.[1]

Q2: I am observing a decrease in the concentration of my stock solution over time. What could be the cause?

A2: A decrease in concentration suggests degradation of the compound. The primary suspects are hydrolysis of the amide bond and oxidation of the piperidine ring. The rate of degradation can be influenced by the pH of the solution, exposure to light, and the presence of oxidizing agents. It is crucial to investigate the specific degradation pathway to implement an effective mitigation strategy.

Troubleshooting Guide: Degradation in Solution

This section provides a detailed guide to identifying and resolving common degradation pathways for this compound.

Issue 1: Suspected Hydrolysis of the N-Acyl Bond

The amide bond in the N-acyl piperidine structure is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of piperidine-4-carboxylic acid and 3-methylbutanoic acid.[2][3]

Q3: My solution pH is acidic/basic, and I'm seeing unexpected peaks in my HPLC analysis. Could this be hydrolysis?

A3: Yes, it is highly probable. Amide hydrolysis is catalyzed by both acid and base. The appearance of new peaks corresponding to the hydrolysis products is a strong indicator.

Caption: Workflow for investigating suspected hydrolysis.

This protocol is designed to intentionally degrade the compound to confirm if the observed impurities match the hydrolysis products.

Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all three solutions at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Analysis: At each time point, take an aliquot, neutralize it if necessary, and analyze by HPLC or LC-MS. Compare the chromatograms of the stressed samples with the control. Look for a decrease in the parent compound peak and the appearance of new peaks.

  • Peak Identification: If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks to confirm if they correspond to the expected hydrolysis products.

Stress ConditionExpected Degradation Products
Acidic (0.1 M HCl)Piperidine-4-carboxylic acid, 3-Methylbutanoic acid
Basic (0.1 M NaOH)Piperidine-4-carboxylic acid, 3-Methylbutanoic acid
Issue 2: Suspected Oxidation of the Piperidine Ring

The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products.[4][5] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.

Q4: I am observing a loss of my compound even at neutral pH and in the dark. What could be the issue?

A4: If hydrolysis is ruled out, oxidation of the piperidine nitrogen is a likely cause. This can be a slower process but can lead to significant sample loss over time.

G Compound 1-(3-Methylbutanoyl)piperidine- 4-carboxylic acid N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

Objective: To assess the oxidative stability of this compound.

Materials:

  • This compound stock solution

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare Samples: Mix 1 mL of the compound's stock solution with 1 mL of 3% H₂O₂.

  • Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Incubation: Keep the samples at room temperature, protected from light, for a set time (e.g., 2, 6, 12, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS at each time point.

  • Evaluation: Look for the formation of new peaks, particularly one with a mass increase of 16 Da, which is indicative of N-oxide formation.

Issue 3: pH-Dependent Solubility and Stability

The presence of a carboxylic acid group means the molecule's charge and solubility are pH-dependent.[1][6][7] At low pH, the carboxylic acid will be protonated and less soluble in aqueous media. At higher pH, it will be deprotonated to the more soluble carboxylate anion.[8] This also influences stability, as the carboxylate form may be more or less susceptible to certain degradation pathways.

Q5: I am having trouble dissolving the compound in my aqueous buffer.

A5: This is likely due to the pH of your buffer. Try adjusting the pH. Increasing the pH above the pKa of the carboxylic acid (typically around 4-5) will increase its solubility in aqueous solutions.[1][6] You can also start by dissolving the compound in a small amount of a water-miscible organic solvent like DMSO before adding it to your aqueous buffer.

Q6: Does the pH of my solution affect the stability of the compound?

A6: Absolutely. As discussed, extreme pH values can promote hydrolysis. It is generally best to work in a pH range of 6-8 for optimal stability, unless your experimental conditions require otherwise. If you must work at a low or high pH, be aware of the potential for accelerated degradation and consider running stability checks under your specific conditions.

Summary of Potential Stability Issues and Mitigation Strategies
Potential IssueLikely CauseRecommended Action
Hydrolysis Acidic or basic pHMaintain solution pH between 6 and 8. Prepare solutions fresh.
Oxidation Exposure to air, light, metal ionsStore solutions protected from light. Consider using de-gassed solvents.
Poor Solubility pH of the aqueous solventAdjust pH to >5. Use a co-solvent like DMSO for initial dissolution.
Precipitation Change in temperature or solvent compositionEnsure the compound remains fully dissolved during the experiment.

References

Technical Support Center: Synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis of this compound is typically achieved via an N-acylation reaction between piperidine-4-carboxylic acid and 3-methylbutanoyl chloride (commonly known as isovaleryl chloride). This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine using an acid chloride in the presence of a base.[1][2] The base, typically aqueous sodium hydroxide, serves a critical role by neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards the amide product.[3]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isovaleryl chloride to form a tetrahedral intermediate.[4][5] Subsequently, the intermediate collapses, expelling a chloride ion and, after deprotonation by the base, yielding the final N-acylated product.[6]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I mitigate them?

Answer: Low yield is the most common challenge in this synthesis. It typically points to one of three main issues: competitive hydrolysis of the acyl chloride, suboptimal pH control, or inefficient work-up.

  • Cause A: Hydrolysis of Isovaleryl Chloride

    • Explanation: Isovaleryl chloride is highly reactive and susceptible to hydrolysis, especially in the biphasic aqueous basic conditions of the Schotten-Baumann reaction.[7][8] When isovaleryl chloride reacts with water, it forms the unreactive 3-methylbutanoic acid (isovaleric acid), which consumes your starting material without forming the desired product.

    • Solutions:

      • Maintain Low Temperature: Begin the reaction at 0-5 °C using an ice bath. Add the isovaleryl chloride dropwise to the cooled solution of piperidine-4-carboxylic acid and base. This controls the initial exotherm and minimizes the rate of hydrolysis relative to the desired acylation.[9]

      • Ensure Reagent Quality: Use a fresh, unopened bottle of isovaleryl chloride or redistill older stock if its quality is questionable. The reagent should be a clear, colorless to light yellow liquid.[10] Keep the bottle tightly sealed under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[7]

      • Vigorous Stirring: In a biphasic system, efficient mixing is crucial to maximize the interaction between the amine (dissolved in the aqueous phase) and the acyl chloride (often in an organic phase or added neat).

  • Cause B: Incorrect Reaction pH

    • Explanation: The reaction requires a basic environment. The base neutralizes the HCl byproduct, preventing it from protonating the starting piperidine nitrogen.[3] If the amine is protonated to form an ammonium salt, it is no longer nucleophilic and cannot react with the acyl chloride.[11] A pH that is too high, however, can accelerate acyl chloride hydrolysis.

    • Solutions:

      • Maintain Optimal pH: The ideal pH range for this Schotten-Baumann reaction is typically between 10 and 12.[1] You can monitor the pH during the addition of isovaleryl chloride and add more base as needed to maintain this range.

      • Stoichiometry of Base: Use at least two equivalents of base (e.g., NaOH). One equivalent is required to deprotonate the carboxylic acid of the starting material, and a second equivalent is needed to neutralize the HCl formed during the reaction.

  • Cause C: Inefficient Product Isolation

    • Explanation: The product, this compound, is an amino acid derivative with pH-dependent solubility. Improper pH during the work-up can lead to significant loss of product in the aqueous phase.

    • Solution:

      • Acidification for Precipitation: After the reaction is complete, perform an acidic work-up. First, wash the reaction mixture with a non-polar organic solvent (like diethyl ether or hexane) to remove any unreacted isovaleryl chloride and other non-polar impurities. Then, carefully acidify the aqueous layer with an acid like 1M HCl to a pH of approximately 4-5.[12] The product is least soluble around its isoelectric point and will precipitate out of the solution. Be sure to cool the mixture in an ice bath to maximize precipitation before filtering.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s)
Low Yield Hydrolysis of Isovaleryl ChlorideAdd acyl chloride dropwise at 0-5 °C; Use high-quality, dry acyl chloride; Ensure vigorous stirring.
Incorrect Reaction pHMaintain pH between 10-12; Use at least 2 equivalents of base.
Inefficient Product IsolationAfter reaction, carefully acidify the aqueous phase to pH 4-5 to precipitate the product.[12]
Impure Product Presence of Isovaleric AcidWash the reaction mixture with a non-polar solvent (e.g., ether) before acidification.
Unreacted Piperidine-4-carboxylic AcidEnsure addition of at least 1 full equivalent of isovaleryl chloride; Purify by recrystallization.
Reaction Fails to Start Poor Quality of Isovaleryl ChlorideReagent has likely fully hydrolyzed. Use a fresh, anhydrous supply.[7]
Amine is ProtonatedCheck the initial pH of the piperidine-4-carboxylic acid solution; it must be basic for the amine to be nucleophilic.

Question 2: My final product is oily and difficult to crystallize. How can I improve its purity and obtain a solid?

Answer: An oily product often indicates the presence of impurities, most commonly residual isovaleric acid from hydrolysis or unreacted starting materials.

  • Purification Strategy 1: Optimized Work-up

    • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

    • Perform an initial wash with diethyl ether or dichloromethane (DCM) while the solution is still basic (pH > 10). This will extract the non-acidic impurities and any excess isovaleryl chloride. Your deprotonated product will remain in the aqueous layer.

    • Separate the layers. Carefully acidify the aqueous layer with 1M HCl with cooling and stirring. Monitor the pH, as the product should precipitate near its isoelectric point (typically pH 4-5).

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification Strategy 2: Recrystallization

    • If the product obtained after filtration is still impure, recrystallization is an effective next step. A solvent system of water-ethanol or isopropanol can be effective.[13] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

Logical Flow for Troubleshooting Low Yield

The following diagram illustrates a decision-making workflow for addressing low product yield.

G start Low Yield Observed check_reagent 1. Check Isovaleryl Chloride Quality (Is it fresh & dry?) start->check_reagent check_pH 2. Verify Reaction pH (Was it maintained at 10-12?) check_reagent->check_pH If Yes sol_reagent Solution: Use fresh/distilled reagent. Handle under inert gas. check_reagent->sol_reagent If No check_temp 3. Review Reaction Temperature (Was addition at 0-5°C?) check_pH->check_temp If Yes sol_pH Solution: Use pH meter during reaction. Ensure >=2 eq. of base. check_pH->sol_pH If No check_workup 4. Examine Work-up Procedure (Was acidification pH correct?) check_temp->check_workup If Yes sol_temp Solution: Use ice bath and add acyl chloride dropwise. check_temp->sol_temp If No sol_workup Solution: Acidify slowly to pH 4-5. Cool to maximize precipitation. check_workup->sol_workup If No end Yield Optimized check_workup->end If Yes sol_reagent->check_pH sol_pH->check_temp sol_temp->check_workup sol_workup->end

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions for this reaction?

    • A: Isovaleryl chloride is corrosive, flammable, and a lachrymator (causes tearing).[8][14] It reacts violently with water. The reaction generates HCl gas. Always handle isovaleryl chloride in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Q2: Can I use a different base, such as triethylamine (TEA) or pyridine?

    • A: Yes, organic bases like triethylamine or pyridine can be used, typically in an anhydrous organic solvent like dichloromethane (DCM).[9][15] This is known as the Einhorn reaction. The advantage is that it avoids the aqueous medium, preventing hydrolysis of the acyl chloride. However, the work-up is different, as you will need to wash the organic solution with dilute acid (e.g., 1M HCl) to remove the triethylammonium chloride salt and excess base.

  • Q3: What analytical methods are best for monitoring this reaction?

    • A: Thin-Layer Chromatography (TLC) is excellent for monitoring the consumption of the starting material. A suitable mobile phase would be a mixture of DCM and methanol with a small amount of acetic acid. The product and starting material are UV-inactive, so staining with potassium permanganate or ninhydrin (for the starting amine) is necessary. For final product characterization, ¹H NMR, ¹³C NMR, and LC-MS are standard.[12]

  • Q4: My piperidine-4-carboxylic acid starting material is not dissolving in the reaction mixture. What should I do?

    • A: Piperidine-4-carboxylic acid has limited solubility in some organic solvents but is soluble in aqueous base. In the Schotten-Baumann protocol, it should readily dissolve in the aqueous NaOH solution as its sodium carboxylate salt. Ensure you have added enough aqueous base and that the pH is alkaline before adding the isovaleryl chloride.

Optimized Experimental Protocol

This protocol is designed to provide a high yield of clean product.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Isolation & Purification A 1. Dissolve Piperidine-4-carboxylic Acid & NaOH in H2O B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add Isovaleryl Chloride Dropwise with Vigorous Stirring B->C D 4. Stir at RT for 2-4h (Monitor by TLC) C->D E 5. Wash with Diethyl Ether (Removes Organic Impurities) D->E F 6. Acidify Aqueous Layer to pH 4-5 with 1M HCl E->F G 7. Filter Precipitated Solid F->G H 8. Wash with Cold Water & Dry Under Vacuum G->H I 9. Characterize Product (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow.

Materials and Equipment
  • Piperidine-4-carboxylic acid

  • Isovaleryl chloride (3-Methylbutanoyl chloride)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Deionized water

  • Three-neck round-bottom flask, addition funnel, magnetic stirrer, ice bath

Step-by-Step Procedure
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve piperidine-4-carboxylic acid (e.g., 12.9 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of deionized water.

  • Cooling: Cool the resulting clear solution to 0-5 °C using an ice-water bath.

  • Acylation: Add isovaleryl chloride (e.g., 12.7 g, 1.05 eq, 0.105 mol) to the addition funnel. Add it dropwise to the vigorously stirred, cooled reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Work-up (Wash): Transfer the reaction mixture to a 500 mL separatory funnel. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted isovaleryl chloride or other non-polar impurities. Discard the organic layers.

  • Work-up (Precipitation): Place the aqueous layer in a beaker and cool it in an ice bath. With continuous stirring, slowly add 1M HCl to acidify the solution to a pH of 4-5. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with two portions of cold deionized water (2 x 30 mL). Dry the purified product in a vacuum oven at 50 °C overnight. The expected yield is typically 75-90%.

References

Technical Support Center: Crystallization of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of crystallizing 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting assistance for the crystallization of this molecule, a critical step for purification and solid-state form control in research and development. The unique structure of this compound, featuring a piperidine core, an amide linkage, and a carboxylic acid moiety, presents specific challenges and opportunities in developing a robust crystallization protocol.

This document moves beyond simple step-by-step instructions to explain the underlying physicochemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Understanding the Molecule: A Crystallization Perspective

This compound possesses a combination of functional groups that dictate its behavior in solution and during crystallization:

  • Carboxylic Acid: A polar, protic group capable of strong hydrogen bonding. This functionality allows for crystallization from polar protic solvents and offers the potential for pH-mediated crystallization.

  • Amide Linkage: A polar, hydrogen-bond accepting and donating group that contributes to the molecule's rigidity and potential for strong intermolecular interactions.

  • Piperidine Ring & 3-Methylbutanoyl Group: These saturated hydrocarbon portions of the molecule introduce significant nonpolar character, influencing solubility in organic solvents.

The interplay between these polar and nonpolar regions means that solvent selection is paramount and often requires a delicate balance of polarity.

General Troubleshooting Workflow

Before diving into specific issues, it is helpful to visualize the overall troubleshooting process. The following workflow outlines a logical progression from an impure solid to pure, crystalline material.

G cluster_start Start cluster_process Crystallization Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting Paths start Impure Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool isolate Isolate Crystals (Filtration) cool->isolate fail Problem Encountered cool->fail Failure success Pure Crystalline Product isolate->success Success no_xtals No Crystals Form fail->no_xtals e.g. oiling Compound 'Oils Out' fail->oiling poor_yield Low Yield fail->poor_yield impure Impure Product fail->impure

Caption: General workflow for crystallization and common troubleshooting entry points.

Troubleshooting Guide: Question & Answer Format

Q1: My compound will not crystallize upon cooling. What are the likely causes and solutions?

This is one of the most common issues, typically stemming from incorrect solvent choice or concentration.

Potential Causes & Solutions:

  • Excess Solvent: The solution may not be saturated enough for crystals to form. If too much solvent was used, the concentration of the solute may remain below its solubility limit even at low temperatures.[1]

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. Repeat until a saturation point is found where crystals form upon cooling.[1]

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the compound soluble even at low temperatures.

    • Solution 1 (Solvent Screening): A systematic solvent screen is the most robust solution. See the "Solvent Selection Protocol" in Section 4.

    • Solution 2 (Anti-Solvent Addition): If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid.[2][] Heat the mixture until it becomes clear again, and then allow it to cool slowly. This technique is highly effective for molecules with mixed polarity.

  • High Purity Inhibiting Nucleation: Very high purity samples can sometimes be difficult to crystallize as they lack nucleation sites.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the cooled, saturated solution. This "seed" crystal will act as a template for further crystal growth.[][4]

Q2: My compound separates as an oil, not a solid. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration is too high, leading to liquid-liquid phase separation instead of crystallization.[2] This is common for compounds that have flexible or "greasy" moieties.

Potential Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly, favoring the formation of a disordered, liquid-like phase over an ordered crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulate the flask with paper towels or place it in a warm bath that is allowed to cool to room temperature overnight.[2]

  • Solution is Too Concentrated: Extremely high supersaturation can lead to oiling out.

    • Solution: Add a small amount of additional hot solvent to the solution to reduce the concentration, then attempt a slower cooling rate.[1]

  • Solvent Choice: The solvent may not be optimal.

    • Solution: Try a more viscous solvent or a solvent with a lower boiling point. Oiling out is less common in lower-boiling point solvents. Re-run the solvent screen with a focus on this issue.

Q3: The crystallization yield is very low. What went wrong?

A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor.[1]

Potential Causes & Solutions:

  • Excessive Solvent Volume: This is the most frequent cause. Using significantly more than the minimum amount of hot solvent required for dissolution will result in substantial losses.

    • Solution: For subsequent batches, be meticulous about adding the minimum volume of hot solvent needed. To recover material from the current batch, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated before filtration. Use a small amount of hot solvent to rinse the filter paper and funnel to recover any precipitated product.

  • Inappropriate Solvent Choice: The solubility curve of the compound in the chosen solvent may not be steep enough, meaning it is still quite soluble at low temperatures.

    • Solution: Re-evaluate your solvent choice. The ideal solvent shows a large difference in solubility between high and low temperatures.[2]

Core Experimental Protocols

Protocol 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[][5] The ideal solvent should dissolve the compound when hot but not when cold.

Solvent ClassExample SolventBoiling Point (°C)PolarityRationale for Use with Target Molecule
Polar Protic Ethanol78HighGood for dissolving both carboxylic acid and amide groups.[6][7]
Isopropanol82HighSimilar to ethanol, slightly less polar.
Water100Very HighMay be a poor solvent on its own due to nonpolar parts, but excellent as an anti-solvent.[7]
Polar Aprotic Acetonitrile82HighOften gives good results for amides.[6]
Ethyl Acetate77MediumBalances polarity, good for molecules with mixed functional groups.
Acetone56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.
Nonpolar Toluene111LowMay dissolve the nonpolar backbone, but likely poor for the polar groups.
Heptane/Hexane98 / 69Very LowLikely to be very poor solvents; primarily useful as anti-solvents.

Step-by-Step Screening Method:

  • Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature until the total volume is ~0.5 mL. Note if the solid dissolves.

  • If the solid does not dissolve at room temperature, heat the tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the results:

    • Ideal Solvent: The solid is insoluble at room temperature, dissolves completely when hot, and forms abundant crystals upon cooling.

    • Potential for Anti-Solvent: The solid is very soluble even at room temperature. This can be used as the "good" solvent in a mixed-solvent system.

    • Unsuitable Solvent: The solid is insoluble even when hot, or remains soluble even when cold.

G start Select Candidate Solvents (e.g., Ethanol, Acetonitrile, Toluene, Water) test_rt Test Solubility at Room Temp start->test_rt test_hot Test Solubility when Hot test_rt->test_hot Insoluble anti_solvent_candidate Result: Potential for Anti-Solvent System test_rt->anti_solvent_candidate Soluble cool Cool Solution test_hot->cool Soluble bad_solvent1 Result: Unsuitable (Insoluble when hot) test_hot->bad_solvent1 Insoluble observe Observe for Crystals cool->observe good_solvent Result: Ideal Solvent observe->good_solvent Crystals Form bad_solvent2 Result: Unsuitable (Soluble when cold) observe->bad_solvent2 No Crystals

Caption: A logical workflow for selecting an appropriate crystallization solvent.

Advanced Considerations for Drug Development

The Impact of Impurities

Even small amounts of impurities can have a dramatic effect on crystallization by inhibiting nucleation, altering crystal morphology, or being incorporated into the crystal lattice.[5][8][9]

  • Structurally Similar Impurities: Impurities with a shape similar to the target molecule can adsorb onto the surface of a growing crystal, slowing or halting its growth.[9][10] They can also be incorporated into the lattice, leading to a less pure final product.

  • Inhibiting Transformations: Some impurities can selectively inhibit the transformation from a less stable crystal form (metastable) to the most stable form.[11] This can be a major issue for long-term stability of an Active Pharmaceutical Ingredient (API).

If you suspect impurities are the issue (e.g., persistent oiling, inconsistent results), consider an additional purification step (like column chromatography) before attempting crystallization.

Controlling Polymorphism

Polymorphism is the ability of a compound to exist in multiple different crystal forms.[12][13] These different forms can have different physical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in pharmaceutical development.[4][14][15]

  • Kinetic vs. Thermodynamic Forms: The form that crystallizes first is often the "kinetic" form, which may not be the most stable. Over time, it may convert to the more stable "thermodynamic" form.[4]

  • Controlling Factors: The specific polymorph obtained can be influenced by:

    • Solvent Choice: Different solvents can favor the nucleation and growth of different forms.

    • Cooling Rate: Rapid cooling often yields a kinetic polymorph, while slow cooling favors the thermodynamic form.

    • Temperature: The relative stability of polymorphs can be temperature-dependent.

    • Seeding: Seeding with a crystal of the desired polymorph is a powerful way to ensure that form is produced.[16]

It is essential to characterize your final crystalline material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form.[13]

Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator to get my crystals? A: While removing all solvent on a rotary evaporator will recover your solid, it is not a crystallization process.[1] It's a rapid precipitation that traps impurities. This should only be used as a last resort to recover the material for another purification attempt.

Q: My crystals are very fine, like powder. How can I get larger crystals? A: The formation of very small crystals (fines) is often due to a high rate of nucleation caused by rapid cooling or excessive supersaturation.[] To grow larger crystals, reduce the rate of cooling significantly. Ensure the solution is not overly concentrated and consider using a more viscous solvent.

Q: The color of my product didn't improve after crystallization. Why? A: If your product has colored impurities, they may have co-crystallized. If the colored impurities are high molecular weight species, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

References

Technical Support Center: Synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to help you minimize byproduct formation and optimize your synthetic route. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A1: The most prevalent method is the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with an activated derivative of 3-methylbutanoic acid (isovaleric acid).[1][2] The primary challenges are associated with controlling the reactivity of the chosen acylating agent to prevent side reactions, ensuring complete conversion of the starting materials, and simplifying the purification of the final product. The choice of acylating agent and reaction conditions dictates the specific byproducts you are likely to encounter.

Q2: My reaction using isovaleryl chloride under Schotten-Baumann conditions gives a low yield. What is the likely cause?

A2: Low yields in Schotten-Baumann reactions are often due to the competitive hydrolysis of the highly reactive acyl chloride by the aqueous base (e.g., NaOH) used in the reaction.[3] This hydrolysis consumes your acylating agent, converting it to the unreactive sodium isovalerate, thus preventing it from acylating the piperidine nitrogen. Another potential issue is the protonation of the piperidine nitrogen if the pH is not adequately controlled, rendering it non-nucleophilic.[4][5]

Q3: I've opted to use isovaleric acid with a coupling agent like EDC to avoid handling acyl chlorides. However, my final product is difficult to purify. What impurities should I be looking for?

A3: While avoiding acyl chlorides is often desirable, carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can introduce their own set of byproducts.[6] The most common impurity is the N-acylurea byproduct, formed by the reaction of the activated O-acylisourea intermediate with another molecule of isovaleric acid or the target amine. Additionally, unreacted starting materials and coupling agent residues can complicate purification.[7] Careful selection of coupling additives like HOBt (1-Hydroxybenzotriazole) can help suppress some side reactions.[7]

Q4: Can I use isovaleric anhydride as the acylating agent? What are the advantages and disadvantages?

A4: Yes, isovaleric anhydride is a suitable acylating agent.[8] The primary advantage is that it is generally less water-sensitive than the corresponding acyl chloride, potentially leading to cleaner reactions with less hydrolysis-related byproduct. The main disadvantage is that for every mole of product formed, one mole of isovaleric acid is generated as a byproduct, which must be removed during workup, typically via an aqueous base wash.

Troubleshooting Guide: Minimizing Byproducts

This section provides a detailed analysis of common problems, their root causes, and actionable solutions.

Issue 1: Presence of Unreacted Piperidine-4-Carboxylic Acid
  • Symptom: Analytical data (e.g., LC-MS, NMR) shows a significant amount of the starting amine after the reaction is deemed complete.

  • Root Cause Analysis:

    • Insufficient Acylating Agent: The stoichiometry may be incorrect, or the acylating agent may have degraded due to improper storage (e.g., hydrolysis of acyl chloride).[4]

    • Inactive Nucleophile: The piperidine nitrogen may be protonated by the acidic byproduct (e.g., HCl from an acyl chloride) if the base is insufficient or added too slowly.[5] This renders the amine non-nucleophilic and halts the reaction.

    • Poor Solubility: One or both of the starting materials may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Solutions & Protocols:

    • Protocol 1: Optimized Acyl Chloride Method (Modified Schotten-Baumann)

      • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and water.

      • Cool the solution to 0 °C in an ice bath.

      • Add a solution of sodium hydroxide (2.5 eq) in water dropwise, ensuring the temperature remains below 5 °C.

      • In a separate flask, dissolve isovaleryl chloride (1.2 eq) in anhydrous THF.

      • Add the isovaleryl chloride solution dropwise and simultaneously with a solution of NaOH (1.5 eq) to the reaction mixture, maintaining the pH between 9-11 and the temperature below 5 °C.

      • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

      • Perform an acidic workup to protonate the carboxylic acid and extract the product with an organic solvent like ethyl acetate.

    • Data-Driven Recommendations:

ParameterRecommendationRationale
Equivalents of Base 2.5 - 3.0Ensures both the carboxylic acid of the starting material is deprotonated and the HCl byproduct is neutralized.
Temperature 0 - 5 °CMinimizes the rate of acyl chloride hydrolysis, favoring the desired N-acylation.
pH Control 9 - 11Keeps the piperidine nitrogen deprotonated and nucleophilic without excessively promoting hydrolysis.

  • Workflow Diagram:

cluster_0 Problem: Incomplete Reaction Start Reaction Start Check_Reagents Verify Stoichiometry & Reagent Quality (1.1-1.2 eq Acylating Agent) Start->Check_Reagents Check_Conditions Maintain pH 9-11 & Temp 0-5°C Check_Reagents->Check_Conditions Reagents OK Monitor Monitor by TLC/LC-MS Check_Conditions->Monitor Success Complete Conversion Monitor->Success Starting Material Consumed Failure Incomplete Conversion Monitor->Failure Starting Material Remains

Caption: Troubleshooting workflow for incomplete acylation reactions.

Issue 2: Byproducts from the Acylating Agent
  • Symptom: The primary impurity is identified as isovaleric acid or, in the case of coupling reactions, an N-acylurea byproduct.

  • Root Cause Analysis:

    • Hydrolysis (Acyl Chloride/Anhydride): Exposure to water, either from the solvent or inadequate reaction setup, hydrolyzes the acylating agent.[3]

    • Coupling Agent Side Reactions (e.g., EDC/DCC): The highly reactive O-acylisourea intermediate can rearrange or react with another nucleophile (like another molecule of the carboxylic acid) faster than it reacts with the intended amine, especially if the amine is sterically hindered or of low nucleophilicity.[6]

  • Solutions & Protocols:

    • Protocol 2: Optimized Carboxylic Acid Coupling Method

      • Dissolve isovaleric acid (1.1 eq), piperidine-4-carboxylic acid (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., Nitrogen).

      • Cool the mixture to 0 °C in an ice bath.

      • Add EDC-HCl (1.2 eq) portion-wise to the reaction mixture.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, dilute with an appropriate organic solvent and wash sequentially with dilute acid (e.g., 5% citric acid solution), saturated aqueous NaHCO₃ solution, and brine to remove unreacted materials and byproducts.[7]

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Data-Driven Recommendations:

ParameterRecommendationRationale
Coupling Additive HOBt or HOAtActs as a scavenger for the active intermediate, forming a less reactive but more selective activated ester, minimizing N-acylurea formation.
Solvent Anhydrous DMF or DCMAprotic solvents prevent hydrolysis and facilitate the reaction. DMF is often better for solubility.
Workup Acid/Base WashesEssential for removing the urea byproduct and unreacted starting materials.[7]

  • Reaction Pathway Diagram:

cluster_main Desired Pathway cluster_side Side Reaction RCOOH Isovaleric Acid Active_Ester O-Acylisourea Intermediate RCOOH->Active_Ester +EDC EDC EDC Product Target Amide Active_Ester->Product + Piperidine Urea_Byproduct N-Acylurea Byproduct Active_Ester->Urea_Byproduct + RCOOH or Rearrangement Piperidine Piperidine-4-COOH

Caption: Desired vs. side reaction pathways in EDC-mediated coupling.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a structured approach to diagnosing and resolving this chromatographic challenge, ensuring the accuracy and reliability of your analytical results.

Introduction: Understanding the Challenge

Peak tailing is a frequent obstacle in the HPLC analysis of polar, ionizable compounds like this compound. An ideal chromatographic peak is symmetrical, following a Gaussian distribution. However, peak tailing, characterized by an asymmetry where the latter half of the peak is broader than the front half, can compromise analytical data by reducing resolution, affecting peak integration, and decreasing sensitivity.[1][2]

The primary cause of this issue often lies in secondary interactions between the analyte and the stationary phase.[3][4] For an acidic compound such as this compound, these undesirable interactions are typically with active sites on the silica-based stationary phase, most notably residual silanol groups.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my analysis of this compound?

A1: Peak tailing is the distortion of a chromatographic peak where the tail end is elongated.[4] This asymmetry is problematic as it can lead to inaccurate quantification, decreased resolution between closely eluting peaks, and reduced overall method sensitivity.[1][6] For quantitative analysis of this compound, symmetrical peaks are crucial for reliable and reproducible results.

Q2: What are the primary causes of peak tailing for this specific compound?

A2: For an acidic compound like this compound, the most common causes in reversed-phase HPLC are:

  • Secondary Silanol Interactions: Unwanted interactions between the ionized carboxylate group of your analyte and residual, un-capped silanol groups on the silica stationary phase.[1][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of the carboxylic acid group, the analyte will exist in its ionized (anionic) form, which has a strong affinity for the stationary phase, leading to tailing.[7][8]

  • Column Issues: Contamination of the column, degradation of the stationary phase, or physical voids in the column bed can all create active sites that cause peak tailing.[9][10]

  • Sample Overload: Injecting an excessive concentration of the analyte can saturate the stationary phase, resulting in peak distortion.[9][11]

  • Extra-Column Effects: Excessive tubing length or dead volumes within the HPLC system can contribute to peak broadening and tailing.[12][13]

Q3: How does the pKa of this compound influence peak shape?

A3: The pKa of the carboxylic acid group is a critical parameter. To achieve a good peak shape for an acidic compound, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units below the analyte's pKa.[8][14] This ensures that the carboxylic acid is predominantly in its neutral, protonated form, minimizing ionic interactions with the stationary phase and thus reducing peak tailing.

Q4: Can my HPLC system itself be the cause of peak tailing?

A4: Yes, issues within the HPLC system, referred to as extra-column effects, can cause peak distortion. This includes dead volumes in fittings, excessive tubing length, or a large detector cell volume.[12] It's advisable to use tubing with a narrow internal diameter and to minimize its length to reduce these effects.[13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnose and resolve peak tailing for this compound.

Step 1: Diagnose the Problem - Chemical vs. Physical Causes

The first step is to determine if the tailing is due to a chemical interaction or a physical problem with the system or column.

Experimental Protocol: Neutral Marker Test

  • Prepare a Neutral Marker Solution: Dissolve a neutral, non-polar compound (e.g., toluene or uracil) in your mobile phase.

  • Injection: Inject the neutral marker onto the column under your current analytical conditions.

  • Analysis:

    • If the neutral marker's peak also tails: The issue is likely a physical problem with your system or column (e.g., a column void, a bad connection, or extra-column dead volume).[15]

    • If the neutral marker's peak is symmetrical, but your analyte peak tails: The problem is chemical in nature, likely due to secondary interactions between your analyte and the stationary phase.[15]

Step 2: Addressing Chemical Causes - Optimizing Mobile Phase

If the issue is chemical, the mobile phase composition is the most powerful tool for improvement.

A. Mobile Phase pH Adjustment

The most effective way to reduce secondary interactions for an acidic analyte is to suppress its ionization by lowering the mobile phase pH.

Experimental Protocol: pH Optimization

  • Initial Condition: Start with your current mobile phase.

  • pH Modification: Prepare a series of aqueous mobile phase components with decreasing pH values. A good starting point is to use a buffer at a pH of 3.0. Further reductions to pH 2.5 can be tested. Using additives like 0.1% formic acid or trifluoroacetic acid (TFA) can effectively lower the pH.[16]

  • Analysis: Equilibrate the column with each new mobile phase and inject your sample.

  • Evaluation: Compare the peak asymmetry factor at each pH. A significant improvement in peak shape is expected as the pH is lowered.

dot graph TD { A[Start: Tailing Peak for Acidic Analyte] --> B{Lower Mobile Phase pH}; B --> C{pH << pKa}; C --> D[Analyte is Protonated (Neutral)]; D --> E{Minimize Silanol Interactions}; E --> F[Improved Symmetrical Peak]; C -- "Ion Suppression" --> D; B -- "Controls Analyte Ionization" --> C; A -- "Secondary Interactions" --> B;

} caption: "Workflow for pH Optimization to Mitigate Peak Tailing."

B. Buffer Selection and Concentration

Using a buffer helps maintain a stable pH and can also help to mask residual silanol interactions.

  • Buffer Choice: Phosphate and acetate buffers are commonly used. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[16]

  • Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can enhance the ionic strength of the mobile phase, which can help to reduce peak tailing, particularly at mid-range pH values.[4][16]

C. Use of Ion-Pairing Agents

For challenging separations where pH adjustment alone is insufficient, an ion-pairing agent can be employed. These agents are added to the mobile phase and form a neutral complex with the ionized analyte.

  • For Acidic Analytes (Anions): Cationic ion-pairing reagents like tetrabutylammonium phosphate are used.[17][18] These reagents pair with the negatively charged carboxylate group, forming a neutral ion-pair that interacts more favorably with the reversed-phase stationary phase.[19]

Experimental Protocol: Ion-Pairing Chromatography

  • Reagent Selection: Choose a suitable cationic ion-pairing reagent (e.g., tetrabutylammonium phosphate).

  • Mobile Phase Preparation: Add the ion-pairing reagent to the mobile phase at a low concentration (e.g., 5 mM) and adjust the pH.

  • Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase, which can take a significant amount of time.

  • Analysis: Inject the sample and evaluate the peak shape and retention time.

dot graph TD { A[Ionized Acidic Analyte (Anion)] --> B{Add Cationic Ion-Pairing Reagent}; B --> C[Formation of Neutral Ion-Pair]; C --> D{Hydrophobic Interaction with Stationary Phase}; D --> E[Symmetrical Peak]; A -- "In Mobile Phase" --> B; B -- "Electrostatic Interaction" --> C; C -- "Reversed-Phase Mechanism" --> D;

} caption: "Mechanism of Ion-Pairing Chromatography for Acidic Analytes."

Step 3: Addressing Physical and Column-Related Issues

If the neutral marker test indicated a physical problem, the following steps should be taken.

A. Column Health and Selection

  • Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[9]

  • Column Replacement: If flushing does not resolve the issue, the column may be degraded or have a void at the inlet. Replacing the column is the next logical step.[9]

  • Column Choice: Using a modern, high-purity, end-capped silica column can significantly reduce the number of active silanol sites available for secondary interactions.[5][16] Base-deactivated columns are specifically designed to minimize these interactions.[15]

B. System Check

  • Connections: Ensure all fittings are properly tightened to avoid dead volume.

  • Tubing: Minimize the length and internal diameter of all tubing, especially between the column and the detector.[13]

  • Guard Column: Consider using a guard column to protect the analytical column from contaminants, but ensure it is properly installed and not contributing to peak broadening.[9]

Summary of Troubleshooting Strategies

Problem Area Parameter to Adjust Rationale Expected Outcome
Chemical Interactions Mobile Phase pHSuppress ionization of the carboxylic acid group.[8][14]Sharper, more symmetrical peak.
Buffer ConcentrationIncrease ionic strength to mask silanol interactions.[4][16]Improved peak shape.
Ion-Pairing AgentForm a neutral complex with the analyte.[19]Increased retention and improved symmetry.
Column Column TypeUse a modern, end-capped, or base-deactivated column.[15][16]Reduced silanol interactions and less tailing.
Column HealthFlush or replace a contaminated or old column.[9]Restored peak shape and performance.
System Tubing and FittingsMinimize length and internal diameter; ensure proper connections.[13]Reduced extra-column band broadening.

References

Technical Support Center: 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols related to the stability and degradation of this molecule. Our goal is to equip you with the scientific rationale behind experimental design, enabling you to anticipate and address challenges in your work.

Introduction

This compound is a molecule of interest in pharmaceutical research, featuring a piperidine core, an amide linkage, and a carboxylic acid functional group. Understanding its stability and potential degradation pathways is critical for the development of safe and effective therapeutics, as well as for ensuring the integrity of experimental results. This guide will delve into the likely degradation mechanisms, provide answers to frequently asked questions, and offer detailed protocols for investigating the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the parent compound peak over time. What could be happening?

A1: Inconsistent analytical results, particularly a decreasing peak area for the parent compound, strongly suggest that this compound may be degrading under your experimental or storage conditions. The molecule possesses several functional groups susceptible to degradation. The primary points of instability are the amide linkage and the piperidine ring itself. It is crucial to investigate the stability of the molecule under your specific conditions through forced degradation studies.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the structure of the molecule, two primary degradation pathways are of significant concern: hydrolytic degradation of the amide bond and oxidative degradation of the piperidine ring.

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. This would result in the cleavage of the 3-methylbutanoyl group, yielding piperidine-4-carboxylic acid and 3-methylbutanoic acid. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidative Degradation: The tertiary amine within the piperidine ring is a potential site for oxidation. This can lead to the formation of an N-oxide, which may undergo further degradation, potentially leading to ring-opening products. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or exposure to light (photodegradation).

The following diagram illustrates these two primary hypothetical degradation pathways:

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_hydrolysis 1-(3-Methylbutanoyl)piperidine- 4-carboxylic acid product1_hydrolysis Piperidine-4-carboxylic acid parent_hydrolysis->product1_hydrolysis  Acid or Base  Hydrolysis product2_hydrolysis 3-Methylbutanoic acid parent_hydrolysis->product2_hydrolysis  (Amide Cleavage) parent_oxidation 1-(3-Methylbutanoyl)piperidine- 4-carboxylic acid n_oxide N-Oxide intermediate parent_oxidation->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (80°C, Solid & Solution) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute for Analysis neutralize->dilute analyze Analyze via HPLC/LC-MS (vs. Control) dilute->analyze end Identify Degradation Products & Pathways analyze->end

Technical Support Center: Scale-Up Synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a successful, efficient, and safe scale-up process.

Introduction

This compound is a key building block in pharmaceutical development. Its synthesis, typically achieved through the acylation of piperidine-4-carboxylic acid with 3-methylbutanoyl chloride (isovaleroyl chloride), presents unique challenges when transitioning from laboratory to pilot or production scale. This guide provides practical, field-proven insights into overcoming these hurdles. The most common synthetic route is the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[1][2] This reaction is typically conducted in a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Schotten-Baumann acylation of piperidine-4-carboxylic acid with 3-methylbutanoyl chloride. This reaction is favored for its efficiency and use of readily available, inexpensive reagents.[4]

Q2: What are the critical parameters to control during the Schotten-Baumann reaction for this synthesis?

A2: The critical parameters include:

  • pH: Maintaining a pH between 10 and 12 is crucial to ensure the piperidine nitrogen is deprotonated and nucleophilic while minimizing hydrolysis of the acid chloride.[3]

  • Temperature: The reaction is exothermic. Temperature control is vital to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow, controlled addition of 3-methylbutanoyl chloride is necessary to manage the exotherm and minimize the formation of byproducts.

  • Agitation: Efficient mixing is required to ensure good mass transfer between the aqueous and organic phases in the biphasic system.

Q3: What are the primary side reactions to be aware of?

A3: The main side reaction is the hydrolysis of 3-methylbutanoyl chloride in the aqueous phase to form 3-methylbutanoic acid.[5][6] This reduces the yield and can complicate purification.

Q4: Is column chromatography necessary for purification at a large scale?

A4: While effective at the lab scale, column chromatography is often impractical and costly for large-scale production.[7][8] Alternative methods like crystallization, pH-adjusted extractions, and salt formation are preferred for industrial applications.[9][10]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Question: We are experiencing significantly lower yields than expected during our scale-up synthesis. What are the likely causes and how can we improve the yield?

Answer:

Low yield is a common scale-up challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Hydrolysis of 3-Methylbutanoyl Chloride: This is the most probable cause of low yield. The acyl chloride is highly reactive and can be hydrolyzed by water, especially at a high pH.

    • Solution:

      • Controlled Reagent Addition: Add the 3-methylbutanoyl chloride subsurface into the organic phase with vigorous stirring. This minimizes its contact time with the aqueous phase.

      • Temperature Control: Maintain a low reaction temperature (0-10 °C) to reduce the rate of hydrolysis.

      • pH Management: Ensure the pH does not exceed 12. A pH that is too high will accelerate hydrolysis.

  • Incomplete Reaction: The reaction may not be going to completion due to poor mass transfer or incorrect stoichiometry.

    • Solution:

      • Efficient Agitation: Use appropriate agitation to ensure a good interface between the organic and aqueous layers.

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has reached completion before work-up.

      • Stoichiometry: While a slight excess of the acylating agent is common, a large excess can lead to more side products. A 1.05 to 1.1 molar equivalent of 3-methylbutanoyl chloride is a good starting point.

  • Product Loss During Work-up: The product can be lost during the extraction and isolation phases.

    • Solution:

      • pH Adjustment for Extraction: this compound is amphoteric. After the reaction, carefully acidify the aqueous layer to a pH of around 4-5 to precipitate the product. The exact pH for maximum precipitation should be determined experimentally.

      • Solvent Selection: Use an appropriate organic solvent for extraction that provides good solubility for the product and is easily separated from the aqueous phase. Dichloromethane or methyl isobutyl ketone (MIBK) are common choices.

Problem 2: Product Purity Issues and Common Impurities

Question: Our isolated product is showing significant impurities by HPLC analysis. What are the likely impurities and how can we prevent their formation and remove them?

Answer:

Impurity profiling is critical for a robust process. The impurities in this synthesis typically arise from side reactions or unreacted starting materials.

Common Impurities & Mitigation Strategies:

ImpuritySourcePrevention & Removal
3-Methylbutanoic Acid Hydrolysis of 3-methylbutanoyl chloride.Prevention: Implement the strategies to reduce hydrolysis as described in "Problem 1". Removal: During work-up, wash the organic layer containing the product with a mild base like a saturated sodium bicarbonate solution. This will extract the acidic impurity into the aqueous phase.
Piperidine-4-carboxylic Acid Unreacted starting material.Prevention: Ensure the reaction goes to completion by using a slight excess of the acylating agent and adequate reaction time. Removal: This impurity is highly water-soluble. It can be removed by washing the organic layer with water or brine during the work-up.
Di-acylated Piperidine Reaction of the carboxylic acid group of the product with another molecule of 3-methylbutanoyl chloride.Prevention: This is less common but can occur under harsh conditions. Avoid high temperatures and a large excess of the acylating agent. Removal: This non-acidic impurity can be challenging to remove. Recrystallization of the final product is often the most effective method.
Problem 3: Challenges with Product Isolation and Purification at Scale

Question: We are struggling to purify our product without using column chromatography. What are some scalable purification strategies?

Answer:

Moving away from chromatography is a key goal in process development. Several alternative methods can be employed.

Scalable Purification Workflow:

  • Initial Work-up and Extraction:

    • After reaction completion, separate the organic and aqueous layers.

    • Wash the organic layer sequentially with:

      • Dilute HCl to remove any unreacted piperidine starting material.

      • Saturated NaHCO₃ solution to remove 3-methylbutanoic acid.

      • Brine to reduce the water content.

  • Crystallization:

    • This is the most effective and scalable purification method.

    • Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent system for crystallization. Good solvent systems often consist of a "good" solvent in which the product is soluble at elevated temperatures and a "poor" solvent in which it is insoluble at room temperature (e.g., ethyl acetate/heptane, isopropanol/water).

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent, then cool slowly to induce crystallization. The impurities should remain in the mother liquor.

  • pH-Controlled Precipitation:

    • The carboxylic acid functionality of the product allows for purification via pH manipulation.

    • Procedure:

      • Extract the product into an aqueous basic solution (e.g., dilute NaOH).

      • Wash the aqueous layer with an organic solvent (like MIBK or toluene) to remove any non-acidic impurities.

      • Slowly add acid (e.g., HCl) to the aqueous layer to precipitate the pure product. Filter and wash the solid.

Experimental Protocols & Visualizations

General Lab-Scale Synthesis Protocol (Illustrative)
  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1M NaOH aqueous solution (2.5 eq) and cool to 0-5 °C in an ice bath.

  • Add an organic solvent (e.g., dichloromethane, 5-10 volumes).

  • Slowly add 3-methylbutanoyl chloride (1.05 eq) to the biphasic mixture under vigorous stirring, maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC or HPLC until completion (typically 1-2 hours).

  • Separate the layers.

  • Wash the organic layer with 1M HCl, followed by saturated NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization.

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Piperidine-4-carboxylic Acid in aqueous NaOH cool Cool to 0-5 °C start->cool add_solvent Add Organic Solvent (e.g., DCM) cool->add_solvent add_acyl Slowly add 3-Methylbutanoyl Chloride (T < 10 °C, Vigorous Stirring) add_solvent->add_acyl monitor Monitor Reaction (TLC/HPLC) add_acyl->monitor separate Separate Layers monitor->separate Reaction Complete wash_acid Wash with 1M HCl separate->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) & Concentrate wash_brine->dry crystallize Crystallize from suitable solvent dry->crystallize product Pure Product crystallize->product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G start Low Yield or Purity Issue? check_hydrolysis Check for Hydrolysis (presence of 3-methylbutanoic acid) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Minimal Hydrolysis check_hydrolysis->hydrolysis_no No improve_conditions Improve Reaction Conditions: - Lower Temperature (0-5 °C) - Slower Acyl Chloride Addition - Vigorous Agitation hydrolysis_yes->improve_conditions check_completion Check for Reaction Completion (TLC/HPLC analysis of crude) hydrolysis_no->check_completion completion_no Incomplete Reaction check_completion->completion_no No completion_yes Reaction Complete check_completion->completion_yes Yes improve_reaction Improve Reaction: - Increase Reaction Time - Check Stoichiometry - Improve Agitation completion_no->improve_reaction check_workup Review Work-up & Purification completion_yes->check_workup optimize_purification Optimize Purification: - pH for precipitation/extraction - Recrystallization solvent screen - Salt formation check_workup->optimize_purification

Caption: A decision tree for troubleshooting common scale-up synthesis issues.

Safety Considerations for Scale-Up

  • Hazardous Reagents: 3-Methylbutanoyl chloride is corrosive and reacts violently with water. It also releases HCl gas upon hydrolysis. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The acylation is exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction.[11] Ensure the reaction vessel has adequate cooling capacity. The controlled addition of the acyl chloride is the primary method for managing the exotherm.

  • Pressure Build-up: The reaction generates HCl, which is neutralized by the base. However, if the base addition is too slow or insufficient, pressure can build up in a closed system. Ensure the reactor is properly vented.

  • Caustic Solutions: Handling large volumes of NaOH or other basic solutions requires care to avoid chemical burns.

References

Technical Support Center: Strategies for Solubilizing 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers working with novel small molecules like 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid frequently encounter challenges with aqueous solubility. This compound, a piperidine-carboxylic acid derivative, possesses both a lipophilic acylpiperidine moiety and a polar carboxylic acid group, leading to complex solubility behavior. Achieving a stable, homogenous solution is a non-negotiable prerequisite for generating accurate and reproducible data in any biological assay, from simple enzyme inhibition studies to complex cell-based screens. Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological results.

This guide provides a systematic, in-depth approach to understanding and overcoming the solubility challenges associated with this class of compounds. It combines foundational physicochemical principles with practical, field-proven laboratory protocols to empower researchers in developing robust assay conditions.

Section 1: Understanding the Molecule - Physicochemical Profile

While extensive experimental data for this compound is not widely available, its structure allows for the prediction of key physicochemical properties that govern its solubility. These parameters are crucial for designing an effective solubilization strategy.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₁H₁₉NO₃[1]-
Molecular Weight 213.27 g/mol Moderate molecular weight, typical for small molecule drugs.
XlogP 1.0[1]A positive logP value indicates a degree of lipophilicity, suggesting that the compound will favor organic solvents over water. The relatively low value suggests that while not highly lipophilic, it will still present challenges for dissolution in purely aqueous media.
pKa (Carboxylic Acid) ~4.5 - 5.0 (Estimated)The carboxylic acid group is weakly acidic. At pH values significantly below its pKa, the group will be protonated (neutral), reducing aqueous solubility. At pH values above its pKa, it will be deprotonated (negatively charged), significantly increasing aqueous solubility.
pKa (Piperidine Nitrogen) ~9.0 - 10.0 (Estimated)The piperidine nitrogen is basic. At pH values below its pKa, it will be protonated (positively charged), which can aid aqueous solubility.

Key Takeaway: The molecule is zwitterionic at physiological pH (~7.4), possessing both a negative charge on the carboxylate and a positive charge on the piperidine nitrogen. However, the lipophilic 3-methylbutanoyl "tail" counteracts the solubility-enhancing effects of these charges, making a multi-faceted approach necessary.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when preparing solutions of this compound for bioassays.

Q1: I tried dissolving the compound directly in my aqueous assay buffer (e.g., PBS, pH 7.4), but it won't go into solution or forms a cloudy suspension. What should I do first?

Answer: This is expected behavior due to the compound's lipophilic character. Direct dissolution in aqueous buffers is rarely successful for compounds with a logP > 0. The recommended starting point is to create a high-concentration stock solution in an organic solvent.

The Gold Standard: 100% Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for initial stock solution preparation.[2][3] It is a powerful, water-miscible organic solvent capable of dissolving a vast range of compounds.

Actionable Advice:

  • Prepare a 10 mM or 20 mM stock solution in 100% DMSO.

  • Ensure the compound is fully dissolved using vortexing and, if necessary, brief sonication.[4]

  • Visually inspect the solution against a light source to confirm there are no suspended particles.

Q2: My compound dissolved perfectly in 100% DMSO, but when I dilute it into my aqueous assay buffer, it immediately precipitates. What is happening?

Answer: This is a classic case of a compound "crashing out" of solution. While the compound is soluble in the high-DMSO concentration of the stock, the final assay concentration has a much lower percentage of DMSO (typically <0.5%). The environment becomes predominantly aqueous, a condition in which the compound is not soluble.

Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try preparing a more dilute working solution.

  • Modify the Dilution Method: Perform serial dilutions. Instead of a single large dilution step (e.g., 1:1000), perform intermediate dilutions in buffer that contains a higher percentage of DMSO, gradually lowering the organic solvent concentration.[5]

  • Consider pH Adjustment: This is the most powerful technique for carboxylic acids. See Q3 for a detailed protocol.

Q3: How can I use pH to my advantage to dramatically increase the solubility of this carboxylic acid?

Answer: The carboxylic acid group is the key to enhancing aqueous solubility. By raising the pH of the solution above the compound's pKa (~4.5-5.0), you deprotonate the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[6][7]

The Causality: The conversion from the neutral R-COOH form to the charged R-COO⁻ form drastically increases the molecule's interaction with polar water molecules, preventing it from precipitating.

Actionable Advice (pH Adjustment Method):

  • Instead of dissolving the solid compound in DMSO, first add a small amount of a weak base like 0.1 N Sodium Hydroxide (NaOH) to the solid powder.[8][9]

  • Add just enough base dropwise while vortexing to form a clear solution or slurry. This creates the sodium salt of your compound in situ.

  • Slowly add your aqueous assay buffer to this solution to reach the desired final volume.

  • Crucially, check the final pH of your solution and adjust it back to the required pH for your assay (e.g., 7.4) using dilute HCl.[10][11] The compound should remain in solution because it was dissolved in its salt form first.

Q4: DMSO is showing toxicity in my cell-based assay. What are the alternatives?

Answer: While DMSO is widely used, it can be cytotoxic, especially at concentrations above 0.5% (v/v) and with longer incubation times.[2][12][13] If you observe solvent-induced effects, consider these alternatives:

  • Ethanol: Can be used, but it is often more cytotoxic than DMSO, requiring even lower final concentrations (typically ≤0.1%).[2]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding the lipophilic parts from water and increasing apparent solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[14] They are generally considered less toxic than organic solvents.[2][12]

Actionable Advice (Using Cyclodextrins):

  • Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Add the solid compound directly to the cyclodextrin-containing buffer.

  • Allow the mixture to equilibrate (this can take several hours with stirring or shaking) to allow for the formation of the inclusion complex.

Q5: My solution looks clear initially, but after a few hours at room temperature or a freeze-thaw cycle, I see crystals forming. How can I assess and improve stability?

Answer: You are observing the difference between kinetic and thermodynamic solubility. A solution might appear clear initially (kinetic solubility) but will precipitate over time as it reaches its true, lower energy state (thermodynamic solubility).

Actionable Advice:

  • Assess Stability: Prepare your final working solution and let it stand at the assay temperature for the full duration of your experiment (e.g., 24, 48 hours). Visually inspect for precipitation before use.

  • Avoid Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock into single-use volumes and store them at -20°C or -80°C.[5][17] This prevents repeated freezing and thawing, which can promote precipitation.

  • Store Diluted Solutions Properly: Aqueous solutions are generally less stable than DMSO stocks. It is best practice to prepare fresh working dilutions from the DMSO stock for each experiment.[8][18]

Section 3: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random trial and error. The following workflow guides the user through a logical decision-making process.

Solubility_Workflow start Start: Compound Powder stock Protocol 1: Prepare 10-20 mM Stock in 100% DMSO start->stock dilute Dilute stock into final aqueous assay buffer (e.g., to 10 µM) stock->dilute observe Observe Solution: Clear or Precipitate? dilute->observe clear Success! Solution is clear. Proceed to assay. observe->clear Clear precipitate Precipitation Observed observe->precipitate Precipitate strategy Choose Remediation Strategy precipitate->strategy ph_adjust Protocol 2: pH Adjustment Method strategy->ph_adjust Acidic Compound co_solvent Try Co-Solvent (e.g., PEG400, ethanol) strategy->co_solvent Neutral Compound cyclodextrin Protocol 3: Use Excipient (Cyclodextrin) strategy->cyclodextrin Solvent Toxicity re_observe Re-assess Solution Clarity ph_adjust->re_observe co_solvent->re_observe cyclodextrin->re_observe re_observe->clear Clear re_observe->precipitate Precipitate (Consult Specialist)

Caption: Decision tree for troubleshooting compound solubility.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for creating a master stock solution, which serves as the starting point for all subsequent dilutions.[4][17]

Materials:

  • This compound (solid)

  • 100% Anhydrous DMSO (biotechnology grade)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example (for 1 mL of 10 mM stock): 0.010 mol/L × 0.001 L × 213.27 g/mol = 0.00213 g = 2.13 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile, appropriately sized tube or vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Cap the vial securely. Vortex vigorously for 1-2 minutes until the solid is completely dissolved.

  • Inspect for Clarity: Hold the vial against a light source to ensure the solution is perfectly clear with no visible particulates. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquot and Store: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed containers.[5]

Protocol 2: pH-Adjusted Solubilization in Aqueous Buffer

This method is highly effective for acidic compounds and avoids the use of high concentrations of organic solvents.[7][8][9]

Materials:

  • This compound (solid)

  • 0.1 N NaOH solution

  • 0.1 N HCl solution

  • Target aqueous assay buffer (e.g., PBS)

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Weigh the required amount of solid compound directly into the final sterile vessel (e.g., a 15 mL conical tube).

  • Initial Basification: Add a minimal volume of 0.1 N NaOH drop-by-drop directly onto the powder while vortexing. Use just enough to create a clear, concentrated solution of the compound's sodium salt. The powder should fully dissolve.

  • Dilution with Buffer: Slowly add the bulk of your target assay buffer to the basified concentrate, vortexing continuously, until you are at ~95% of your final desired volume.

  • pH Neutralization: Place the vessel in a stir plate with a sterile stir bar. Insert a calibrated pH meter.

  • Adjust pH: Slowly add 0.1 N HCl dropwise while monitoring the pH. Continue adding until the pH of the solution reaches the desired final pH for your assay (e.g., 7.4).

  • Final Volume: Add the remaining buffer to reach the final target volume and confirm the pH one last time. The compound should remain fully dissolved. This solution is now ready for use.

Section 5: Summary of Solubilization Strategies

StrategyMechanismProsConsBest For...
DMSO Stock Solubilization in a polar aprotic organic solvent.Versatile, dissolves a wide range of compounds; well-established method.[3]Can be cytotoxic to cells (>0.5%); risk of precipitation upon aqueous dilution.[2][12]Initial screening and preparation of high-concentration master stocks.
pH Adjustment Converts the acidic group to a highly soluble salt (R-COO⁻).Dramatically increases aqueous solubility; avoids organic solvents.[7]Only applicable to ionizable compounds; requires careful pH control.Weakly acidic or basic compounds that fail with the DMSO method.
Co-solvents (Ethanol, PEG) Reduces the polarity of the bulk solvent (water), making it more favorable for the solute.Can be effective for moderately lipophilic compounds.Often more toxic than DMSO; can alter protein conformation or enzyme activity.[2]Situations where DMSO is not tolerated and pH adjustment is not feasible.
Excipients (Cyclodextrins) Encapsulates the hydrophobic part of the molecule in a hydrophilic shell.[15][19]Low cytotoxicity; can improve compound stability.[2][14]Can sometimes reduce compound potency by limiting availability to the target; more expensive.[16][20]Sensitive cell-based assays where solvent toxicity is a primary concern.

Section 6: Chemical Ionization States

The solubility of this compound is fundamentally linked to its ionization state, which is dictated by the solution's pH relative to the molecule's pKa values.

Ionization_States cluster_0 Low pH (e.g., pH 2) cluster_1 Neutral pH (e.g., pH 7.4) cluster_2 High pH (e.g., pH 11) low_ph Predominantly Cationic Piperidine: -NH₂⁺ Carboxylic Acid: -COOH Net Charge: +1 Solubility: Low-Moderate neutral_ph Predominantly Zwitterionic Piperidine: -NH₂⁺ Carboxylic Acid: -COO⁻ Net Charge: 0 Solubility: Low low_ph->neutral_ph Increase pH high_ph Predominantly Anionic Piperidine: -NH Carboxylic Acid: -COO⁻ Net Charge: -1 Solubility: High neutral_ph->high_ph Increase pH

Caption: pH-dependent ionization states of the compound.

References

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison and analysis of the structure-activity relationships (SAR) for analogs of 1-(3-methylbutanoyl)piperidine-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to inform the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and natural alkaloids. Its saturated, six-membered heterocyclic structure provides a flexible yet conformationally constrained framework, allowing for precise three-dimensional orientation of functional groups. This is critical for optimizing interactions with biological targets. The 4-carboxylic acid substitution offers a key interaction point, often serving as a hydrogen bond donor or acceptor, or as a handle for further chemical modification. The N-acyl group, in this case, the 3-methylbutanoyl (isovaleroyl) moiety, plays a crucial role in modulating the lipophilicity, metabolic stability, and target affinity of the molecule.

While direct and extensive SAR studies on this compound itself are not widely published, a comprehensive analysis of structurally related analogs allows for the extrapolation of key SAR principles. This guide will explore the impact of modifications at three primary sites: the N-acyl group, the piperidine ring, and the 4-carboxylic acid position.

Comparative Analysis of Structural Modifications

The biological activity of this compound analogs is highly dependent on the interplay of steric, electronic, and hydrophobic properties of its constituent parts. The following sections dissect the probable SAR based on available data for related compounds.

The N-Acyl Moiety: Modulating Potency and Selectivity

The N-acyl group is a critical determinant of a compound's pharmacological profile. Variations in this region can significantly impact target binding and pharmacokinetic properties.

  • Chain Length and Branching: The 3-methylbutanoyl group provides a degree of lipophilicity and steric bulk. Increasing or decreasing the alkyl chain length can modulate this lipophilicity, which is often correlated with cell permeability and target engagement. The branched nature of the isovaleroyl group may offer a better fit into specific hydrophobic pockets of a target protein compared to linear alkanoyl chains.

  • Aromatic and Heterocyclic Substituents: Replacing the isovaleroyl group with aromatic or heterocyclic moieties can introduce opportunities for π-π stacking or additional hydrogen bonding interactions. For instance, in a series of piperidine carboxamide-derived calpain inhibitors, N-acyl groups like 2-benzothienylcarbonyl and 2-naphthylcarbonyl demonstrated potent inhibition, suggesting that aromatic systems can be well-tolerated and even beneficial for activity.[1]

Table 1: Comparison of N-Acyl Modifications on Piperidine Scaffolds

Compound IDN-Acyl GroupTargetActivity (Ki)Reference
11f1-(2-benzothienylcarbonyl)µ-Calpain30 nM[1]
11j1-(2-naphthylcarbonyl)µ-Calpain9 nM[1]

This data, while on a carboxamide derivative, suggests that bulky aromatic N-acyl groups can lead to high potency.

Modifications at the 4-Position: From Carboxylic Acid to Bioisosteres

The carboxylic acid at the 4-position is a key pharmacophoric feature. Its acidic nature allows for ionic interactions and hydrogen bonding. However, to improve properties such as oral bioavailability and CNS penetration, this group is often replaced with bioisosteres.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide is a common strategy to neutralize the charge and increase lipophilicity. The choice of the ester or amide substituent can further fine-tune the molecule's properties. For example, the synthesis of piperidine-4-carboxamide derivatives has been explored for various therapeutic applications, including analgesia and as dopamine reuptake inhibitors.[2]

  • Carboxylic Acid Bioisosteres: Other functional groups with similar steric and electronic properties can replace the carboxylic acid. These include tetrazoles, hydroxamic acids, and various heterocyclic rings. These modifications can alter the pKa, metabolic stability, and target interactions of the analog.

SAR_Modifications cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Potential Analogs & Effects Core 1-(3-Methylbutanoyl) piperidine-4-carboxylic acid N_Acyl N-Acyl Group (3-Methylbutanoyl) Core->N_Acyl Site 1 Piperidine Piperidine Ring Core->Piperidine Site 2 C4_Position 4-Carboxylic Acid Core->C4_Position Site 3 N_Acyl_Analogs Vary chain length Introduce aromatic rings (Modulates Lipophilicity & Potency) N_Acyl->N_Acyl_Analogs Piperidine_Analogs Introduce substituents (Alters Conformation & Specificity) Piperidine->Piperidine_Analogs C4_Analogs Esterification/Amidation Bioisosteric replacement (Improves PK Properties) C4_Position->C4_Analogs

Experimental Protocols

The synthesis and evaluation of this compound analogs can be achieved through established chemical and biological methodologies.

General Synthesis of N-Acyl Piperidine-4-Carboxylic Acid Analogs

A common synthetic route involves the N-acylation of a piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Step 1: N-Acylation of Piperidine-4-Carboxylate

  • To a solution of a piperidine-4-carboxylate ester (e.g., ethyl isonipecotate) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a base (e.g., triethylamine, diisopropylethylamine).

  • Cool the reaction mixture to 0 °C.

  • Add the desired acyl chloride (e.g., 3-methylbutanoyl chloride) or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., water, brine) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Ester Hydrolysis

  • Dissolve the N-acylated piperidine-4-carboxylate ester in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous base (e.g., LiOH, NaOH).

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylic acid.

  • Extract the final product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, if necessary, by recrystallization or chromatography.

Synthesis_Workflow Start Piperidine-4-carboxylate Ester Acylation N-Acylation (Acyl chloride or Carboxylic acid + Coupling agent) Start->Acylation Intermediate N-Acylated Piperidine-4-carboxylate Ester Acylation->Intermediate Hydrolysis Ester Hydrolysis (Base, then Acid) Intermediate->Hydrolysis End 1-(Acyl)piperidine-4-carboxylic Acid Analog Hydrolysis->End

In Vitro Biological Evaluation

The choice of biological assay will depend on the therapeutic target of interest. Based on the activities of related piperidine derivatives, a number of assays could be relevant.

  • Enzyme Inhibition Assays: For targets such as calpain or steroid-5-alpha-reductase, enzyme inhibition assays can be performed.[1][3] These typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the test compound and measuring the formation of the product. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

  • Receptor Binding Assays: If the analogs are being investigated for their effects on neurotransmitter systems, radioligand binding assays can be used to determine their affinity for specific receptors.

  • Antimicrobial Assays: For antimicrobial activity, minimum inhibitory concentration (MIC) assays can be conducted. This involves exposing various microbial strains to serial dilutions of the compounds and determining the lowest concentration that inhibits visible growth.[2]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships, inferred from related compound series, highlight the importance of the N-acyl group in modulating potency and the 4-carboxylic acid moiety as a key interaction point that can be modified to improve pharmacokinetic properties.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis and biological evaluation of a focused library of analogs with diverse N-acyl groups and a variety of bioisosteric replacements for the carboxylic acid. Such studies, coupled with computational modeling and in vivo evaluation of promising candidates, will be crucial in unlocking the full therapeutic potential of this class of compounds.

References

A Comparative Guide to the Efficacy of N-Acyl Piperidine-4-Carboxylic Acids: A Focus on 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases.[1][2] The functionalization of the piperidine nitrogen, particularly through acylation, offers a powerful strategy to modulate the pharmacological properties of these compounds. This guide provides a comparative analysis of the potential efficacy of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid, a novel N-acyl derivative, against other structurally related piperidines. While direct experimental data for this specific compound is limited, this document synthesizes existing knowledge on the structure-activity relationships (SAR) of N-acyl piperidines to build a framework for its evaluation. We present proposed synthetic routes, detailed experimental protocols for assessing anticancer and anti-inflammatory activity, and a comparative analysis with known piperidine derivatives to guide future research and drug development efforts.

Introduction: The Piperidine-4-Carboxylic Acid Scaffold

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] As a partial agonist of the GABA-A receptor, the isonipecotic acid core has served as a foundational structure in the development of various centrally acting agents.[3][4] However, the true versatility of this scaffold is unlocked through substitution at the piperidine nitrogen (N-substitution). This modification allows for the fine-tuning of critical drug-like properties, including:

  • Receptor Affinity and Selectivity: The nature of the N-substituent can dramatically alter the binding affinity and selectivity of the molecule for its biological target.[4]

  • Pharmacokinetic Profile: N-substitution influences lipophilicity, metabolic stability, and cell permeability, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[5]

  • Therapeutic Application: By strategically modifying the N-substituent, the therapeutic focus can be shifted from CNS disorders to other areas such as oncology, inflammation, and infectious diseases.[6][7]

This guide will focus on N-acyl derivatives, a class of N-substituted piperidines that have shown significant promise in various therapeutic areas. We will use this compound as a focal point for a comparative discussion.

Synthesis of N-Acyl Piperidine-4-Carboxylic Acids

The synthesis of N-acyl piperidine-4-carboxylic acids is typically achieved through a straightforward acylation of the parent piperidine-4-carboxylic acid or its esterified form. A general and efficient synthetic methodology is proposed below.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned in a two-step process starting from a protected form of piperidine-4-carboxylic acid, such as its methyl or ethyl ester. The use of a protecting group on the carboxylic acid functionality prevents unwanted side reactions during the N-acylation step.

Synthetic Workflow Start Piperidine-4-carboxylic acid methyl ester Intermediate Methyl 1-(3-methylbutanoyl)piperidine-4-carboxylate Start->Intermediate 3-Methylbutanoyl chloride, Base (e.g., Triethylamine) Final This compound Intermediate->Final Base-mediated hydrolysis (e.g., LiOH)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: N-Acylation and Hydrolysis

Step 1: Synthesis of Methyl 1-(3-methylbutanoyl)piperidine-4-carboxylate

  • To a solution of methyl piperidine-4-carboxylate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a suitable base such as triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3-methylbutanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated ester.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 1-(3-methylbutanoyl)piperidine-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to a pH of 3-4 with a dilute acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for this compound, we can infer its potential efficacy by examining the SAR of related N-acyl piperidine derivatives. The nature of the acyl group, including its length, branching, and the presence of aromatic or other functional groups, significantly influences biological activity.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and modulation of key signaling pathways.[6][8] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Selected Piperidine Derivatives

Compound/DerivativeN-SubstituentCancer Cell LineAssayIC50 (µM)Reference
Compound A 2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethylMCF-7 (Breast)MTT0.8 ± 0.04[8]
Compound B (structure not specified)PC3 (Prostate)Not specified0.81[8]
Piperine (E,E)-1-oxo-5-(1,3-benzodioxol-5-yl)penta-2,4-dienylNot specifiedNot specifiedNot specified[9]
This compound 3-MethylbutanoylHypotheticalMTTTo be determinedN/A

Discussion of SAR in Anticancer Piperidines:

  • Lipophilicity and Aromaticity: Many potent anticancer piperidine derivatives possess bulky, lipophilic, and often aromatic N-substituents.[10] These features can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins.

  • Hypothetical Efficacy of this compound: The 3-methylbutanoyl (isovaleryl) group is a relatively small, branched alkyl chain. Compared to the larger, more complex substituents in Compounds A and B, it is likely to exhibit lower to moderate cytotoxic activity. However, its simpler structure could offer advantages in terms of synthetic accessibility and a more favorable toxicity profile. Further studies are required to ascertain its specific anticancer potential.

Anti-inflammatory Activity

N-substituted piperidines have also been investigated for their anti-inflammatory properties.[9][11] The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating acute anti-inflammatory effects.

Table 2: Comparative in vivo Anti-inflammatory Activity of Selected N-Acyl Piperidones

Compound/DerivativeN-SubstituentAnimal ModelInhibition of Edema (%)Reference
Compound c6 3-MethylbenzoylRatSignificant at 2.5 and 10 mg/kg[11]
Compound c10 2-ChlorobenzoylRatSignificant at 2.5 and 10 mg/kg[11]
Piperine (E,E)-1-oxo-5-(1,3-benzodioxol-5-yl)penta-2,4-dienylRatSignificant[9]
This compound 3-MethylbutanoylHypotheticalTo be determinedN/A

Discussion of SAR in Anti-inflammatory Piperidines:

  • Aromatic Acyl Groups: As seen with compounds c6 and c10, N-aroyl substituents can confer potent anti-inflammatory activity.[11] These groups may be involved in key interactions with enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

  • Hypothetical Efficacy of this compound: The aliphatic nature of the 3-methylbutanoyl group distinguishes it from the aromatic acyl moieties of the comparators. While piperine, a natural product with an unsaturated aliphatic acyl group, shows anti-inflammatory effects, the activity of a simple saturated branched-chain acyl derivative is less predictable.[9] It is plausible that it may exhibit modest anti-inflammatory properties, potentially through different mechanisms than the N-aroyl compounds.

Key Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, standardized and validated assays are essential. Below are detailed protocols for the primary in vitro and in vivo assays discussed.

In Vitro Anticancer Efficacy: MTT Cell Viability Assay

This assay quantitatively assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound, comparator compounds, or vehicle control orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Potential Mechanism of Action: A Look at Inflammatory Signaling

While the precise molecular targets of this compound are unknown, many anti-inflammatory agents exert their effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB_active Active NF-κB IkB_P->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus Piperidine N-Acyl Piperidine (Hypothesized Target) Piperidine->IKK Inhibits? Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription LPS LPS (Inflammatory Stimulus) LPS->Receptor

Caption: Hypothesized modulation of the NF-κB inflammatory pathway by an N-acyl piperidine.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the N-acyl piperidine family. Based on structure-activity relationship analyses of related compounds, it is hypothesized to possess modest biological activity, potentially in the realms of cancer and inflammation. Its simpler aliphatic N-acyl structure may offer a favorable balance of efficacy and safety compared to more complex, highly lipophilic derivatives.

This guide provides a comprehensive framework for the systematic evaluation of this compound. The proposed synthetic route is robust and amenable to scale-up. The detailed experimental protocols for in vitro and in vivo assays will enable researchers to generate the necessary data to either validate or refute the hypothesized efficacy. Future research should focus on the synthesis and biological screening of this compound and a focused library of related N-aliphatic acyl piperidines to build a more complete understanding of their structure-activity relationships. Such studies will be instrumental in determining the therapeutic potential of this chemical class.

References

A Comparative Guide to the Validation of an Analytical Method for 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid is a substituted piperidine derivative. As with many novel active pharmaceutical ingredients (APIs), intermediates, or research chemicals, establishing a reliable and robust analytical method for its quantification and quality control is a cornerstone of the development process. A validated analytical method ensures that the data generated is accurate, precise, and reproducible, which is a regulatory expectation and fundamental to good science.

This guide provides a comparative analysis of potential analytical techniques for this compound and presents a detailed walkthrough of a validation protocol for a selected method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The principles and experimental designs discussed herein are grounded in established analytical chemistry and are intended to provide researchers and drug development professionals with a practical framework for their own validation studies.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity, and the intended application of the method (e.g., purity testing, quantification in a complex matrix). For this compound, a polar molecule with a carboxylic acid and a tertiary amine, several techniques are viable.

Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity using a stationary phase (e.g., C18) and a mobile phase. Detection is based on the absorption of UV light by the analyte.Cost-effective, robust, widely available, good for purity and content uniformity assays.Moderate sensitivity, requires the analyte to have a UV chromophore.Routine quality control, purity assessment, and content uniformity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation via HPLC coupled with highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.Exceptional sensitivity and selectivity, can be used for complex matrices.Higher operational cost and complexity, requires specialized equipment and expertise.Bioanalysis (quantification in plasma, tissue), impurity identification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase. Detection via mass spectrometry.High resolution, excellent for volatile and semi-volatile compounds.Requires the analyte to be volatile and thermally stable, or to be chemically derivatized.Analysis of volatile impurities or starting materials.

For routine quality control where high sensitivity is not the primary driver, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) often represents the optimal balance of performance, cost, and accessibility. The presence of the amide carbonyl group in the analyte should provide sufficient UV absorbance for detection at lower wavelengths (e.g., 200-220 nm).

Recommended Method: A Deep Dive into RP-HPLC-UV Validation

This section outlines a comprehensive validation plan for an RP-HPLC-UV method for the quantification of this compound.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_val Method Validation (ICH Q2 R1) A Prepare Mobile Phase (e.g., ACN:Water with 0.1% TFA) E Equilibrate HPLC System (C18 Column) A->E B Prepare Standard Stock Solution (e.g., 1 mg/mL in Diluent) C Create Calibration Standards (e.g., 1-100 µg/mL) B->C F Inject Standards & Samples C->F D Prepare Sample Solution (e.g., 10 µg/mL) D->F E->F G Acquire Chromatographic Data (e.g., 210 nm) F->G H Specificity (Peak Purity, Resolution) G->H I Linearity & Range (Calibration Curve) G->I J Accuracy (% Recovery) G->J K Precision (Repeatability & Intermediate) G->K L LOD & LOQ G->L M Robustness G->M

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: RP-HPLC-UV
  • Chromatographic System: Agilent 1260 Infinity II or similar.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Diluent: 50:50 Acetonitrile:Water.

Method Validation Protocol & Results (Based on ICH Q2(R1) Guidelines)

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject a solution of the analyte.

    • If available, inject solutions of known impurities or forced degradation samples (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • Assess peak purity using a photodiode array (PDA) detector if available.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (Resolution > 2), and the blank should show no significant peaks at the analyte's retention time.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five calibration standards from a stock solution. A typical range for a drug substance assay could be 50% to 150% of the target concentration (e.g., 5, 10, 20, 50, 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL) Mean Peak Area
5125,430
10251,050
20502,300
501,255,700
1002,512,000
0.9998
Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9299.3%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD). It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Precision Level n Mean Conc. (µg/mL) Standard Deviation %RSD
Repeatability 610.050.080.8%
Intermediate Precision 69.980.121.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Parameter Calculated Value (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic component).

    • Analyze a sample under each condition and evaluate the impact on the results (e.g., peak area, retention time, resolution).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

Validation Parameter Relationship Diagram

G cluster_quantitative Quantitative Tests cluster_limit Limit Tests Validation Method Validation Core Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of an analytical method is a systematic process that is essential for ensuring the quality and reliability of analytical data in a regulated environment. For this compound, an RP-HPLC-UV method offers a robust and cost-effective solution for routine analysis. The validation framework presented in this guide, based on ICH Q2(R1) guidelines, provides a comprehensive roadmap for establishing the performance characteristics of the method. While LC-MS/MS offers superior sensitivity for specialized applications, a well-validated HPLC-UV method remains the workhorse for quality control, purity testing, and assay of the bulk substance. The successful execution of these validation experiments provides a high degree of assurance that the method is suitable for its intended purpose.

comparative study of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to N-Substituted Piperidine-4-Carboxylic Acids: Strategic Selection in Drug Discovery

This guide provides a detailed comparative analysis of two key piperidine-based building blocks: 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid . The piperidine scaffold is a privileged structure in medicinal chemistry, celebrated for its presence in numerous pharmaceuticals and its favorable pharmacological properties.[1][2] The choice of substituent on the piperidine nitrogen is a critical decision in the synthetic strategy, profoundly influencing the compound's role, reactivity, and application. This document will explore the distinct characteristics of an N-acyl versus an N-carbamate substituent, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed strategic decisions in their synthetic campaigns.

Molecular Overview: Structure and Physicochemical Properties

The fundamental difference between the two molecules lies in the nature of the N-substituent. N-Boc-piperidine-4-carboxylic acid features a tert-butoxycarbonyl (Boc) group, a standard protecting group in organic synthesis.[3][4] In contrast, this compound possesses an isovaleryl group, a stable N-acyl moiety that is typically incorporated as a permanent structural feature of a target molecule.

Caption: Chemical structures of the two piperidine derivatives.

The choice between these building blocks dictates their synthetic utility. The Boc group is designed for strategic removal, while the isovaleryl group is intended to remain. This core difference is reflected in their physicochemical properties.

PropertyN-Boc-piperidine-4-carboxylic acidThis compoundReference(s)
CAS Number 84358-13-416769238-6[5][6][7]
Molecular Formula C11H19NO4C11H19NO3[5][6][7][8]
Molecular Weight 229.27 g/mol 213.28 g/mol [5][8]
Appearance White Crystalline PowderSolid (Predicted)[9]
Melting Point 148-153 °CNot available[5][9]
pKa (Predicted) 4.56 ± 0.204.6 (Predicted)[10]
XLogP3 (Predicted) 1.11.0[6][9]
Water Solubility InsolubleInsoluble (Predicted)[9][10]

Synthetic Utility and Reactivity Profile

N-Boc-piperidine-4-carboxylic acid: The Versatile Intermediate

The primary role of N-Boc-piperidine-4-carboxylic acid is to serve as a versatile intermediate in multi-step syntheses.[3][11] The Boc group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, including those used for amide coupling, esterification, and other modifications of the carboxylic acid.[4]

Key Advantage: The Boc group can be cleanly and efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), unmasking the secondary amine for subsequent functionalization.[3][4] This "protect-react-deprotect" strategy is fundamental to building complex molecular architectures where the piperidine nitrogen is a point of diversification.[3]

This compound: The SAR-Focused Building Block

This compound is not a protected intermediate but rather a structural fragment intended for direct incorporation into a final molecule. The N-isovaleryl group is a stable amide that mimics peptide linkages and can serve as a hydrogen bond acceptor. Its branched, hydrophobic nature makes it ideal for probing binding pockets in structure-activity relationship (SAR) studies.

Key Advantage: It provides a fixed structural element. Researchers would select this compound when the synthetic goal is to evaluate the specific steric and electronic contributions of the N-isovaleryl group to a molecule's biological activity, without the need for further modification at the nitrogen atom.

Experimental Protocols for Comparative Evaluation

To provide objective, performance-based data, we describe a series of protocols designed to highlight the key differences in solubility, stability, and reactivity.

Experimental Workflow Overview

Caption: Workflow for the comparative experimental evaluation.

Protocol 1: Comparative Solubility Assessment

Objective: To determine the solubility of each compound in solvents commonly used in synthesis and biological assays.

Methodology:

  • Prepare saturated solutions of each compound in separate vials containing Dichloromethane (DCM), Dimethylformamide (DMF), and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibrate the vials at 25 °C for 2 hours with constant agitation.

  • Centrifuge the vials to pellet undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Remove the solvent under vacuum.

  • Weigh the residual solid to determine the concentration (mg/mL).

Protocol 2: N-Substituent Stability Under Acidic Conditions

Objective: To compare the stability of the N-Boc and N-isovaleryl groups to acidic conditions typically used for Boc deprotection. This is a critical self-validating test of their intended roles.

Methodology:

  • Dissolve 10 mg of each compound in 1 mL of a 20% Trifluoroacetic Acid (TFA) in DCM solution.

  • Stir the solutions at room temperature.

  • At time points (t = 0, 15 min, 30 min, 1 hr, 2 hr), take a 100 µL aliquot, quench with saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Analyze the organic extract by LC-MS to monitor the disappearance of the starting material and the appearance of any degradation products (e.g., piperidine-4-carboxylic acid).[12]

Protocol 3: Comparative Reactivity in a Model Amide Coupling Reaction

Objective: To assess if the N-substituent influences the reactivity of the 4-carboxylic acid group in a standard amide bond formation.

Methodology:

  • In separate reaction vials, dissolve 0.1 mmol of each piperidine derivative in 1 mL of DMF.

  • Add 1.1 equivalents of Benzylamine (nucleophile) and 1.5 equivalents of Diisopropylethylamine (DIPEA).

  • Initiate the reaction by adding 1.1 equivalents of HATU (coupling reagent).

  • Monitor the reaction progress at room temperature by taking aliquots at regular intervals (e.g., every 10 minutes for 1 hour) and analyzing by LC-MS.

  • Calculate the percent conversion to the corresponding benzamide product at each time point.

Anticipated Results and Discussion

The described experiments are designed to yield quantitative data that informs the selection process. The expected outcomes are summarized below.

ExperimentParameterExpected Outcome: N-Boc-piperidine-4-carboxylic acidExpected Outcome: this compoundRationale
Solubility Solubility (mg/mL)High solubility in organic solvents like DCM and DMF. Low in PBS.Moderate solubility in organic solvents. Low in PBS.The Boc group generally enhances solubility in aprotic organic solvents.
Stability % Degradation in 20% TFA/DCM>95% degradation to piperidine-4-carboxylic acid within 30 minutes.<5% degradation after 2 hours.The Boc group is designed to be acid-labile, while the N-acyl amide bond is stable to these conditions.
Reactivity % Yield of amide product after 30 min>90%>90%The N-substituent is electronically distant and sterically removed from the C4-carboxylic acid, and thus is expected to have a negligible effect on the coupling reaction rate.

Interpretation:

The results would confirm the distinct, non-overlapping roles of these two reagents. The rapid degradation of the N-Boc derivative in acid is not a failure but a validation of its function as a protecting group.[3] Conversely, the stability of the N-isovaleryl derivative demonstrates its suitability as a permanent structural component. The similar reactivity in amide coupling indicates that the choice between them should be based on the overall synthetic plan rather than concerns about the reactivity of the carboxylic acid moiety itself.

Conclusion and Strategic Recommendations

The selection between This compound and N-Boc-piperidine-4-carboxylic acid is a strategic choice dictated by the synthetic endpoint.

  • Choose N-Boc-piperidine-4-carboxylic acid when:

    • The synthetic route requires subsequent modification of the piperidine nitrogen.

    • It is used as a foundational scaffold for building a diverse library of analogues through late-stage functionalization of the amine.

    • The principles of protecting group chemistry are central to the overall synthetic strategy.[11]

  • Choose this compound when:

    • The isovaleryl group is a desired, permanent feature of the final target molecule.

    • The research goal is to perform SAR studies to understand how a specific N-acyl group influences biological activity.

    • The synthetic route is convergent, and this fragment is added as a complete unit without further N-functionalization.

By understanding the inherent properties and intended roles, supported by the comparative experimental data outlined herein, researchers can leverage these valuable building blocks to their full potential, accelerating the discovery and development of novel therapeutics.

References

A Comparative Guide to Determining Enantiomeric Purity: A Case Study on Chiral Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern analytical techniques for determining the enantiomeric purity of complex chiral molecules, specifically focusing on piperidine carboxylic acid derivatives. We will explore the strategic selection of methods, delve into the causality behind experimental choices, and provide actionable protocols for researchers in pharmaceutical and chemical development.

A Note on Molecular Chirality: The Case of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

The initial subject proposed for this guide was this compound. A structural analysis reveals that this molecule is, in fact, achiral . It possesses a plane of symmetry that bisects the piperidine ring through the nitrogen atom and the C4 carbon, which bears the carboxylic acid. As it has a non-superimposable mirror image, it does not exist as enantiomers, and the concept of enantiomeric purity is not applicable.

To provide a valuable and scientifically accurate guide for the intended audience, we will instead focus on a closely related, hypothetical chiral analog: 1-(3-Methylbutanoyl)piperidine-2-carboxylic acid . The introduction of the carboxylic acid at the C2 position breaks the molecule's symmetry, creating a stereocenter and thus making it a relevant subject for enantiomeric analysis. This analog serves as an excellent model for discussing the challenges and solutions associated with determining the enantiomeric purity of chiral piperidine scaffolds, which are prevalent in medicinal chemistry.[1]

Introduction: The Critical Role of Enantiomeric Purity

In drug development, the stereochemistry of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with the chiral environment of the human body, such as enzymes and receptors. Consequently, regulatory agencies mandate the rigorous characterization and quantification of each enantiomer. This guide compares the primary analytical strategies for determining the enantiomeric purity of our model compound, 1-(3-Methylbutanoyl)piperidine-2-carboxylic acid , providing the technical depth required for informed method selection.

Section 1: Overview of Analytical Strategies

The determination of enantiomeric excess (% ee) relies on creating a diastereomeric interaction to make the enantiomers distinguishable. This can be achieved in two primary ways:

  • Direct Methods: The enantiomers are separated by passing them through a chiral environment, most commonly a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) column packed with a Chiral Stationary Phase (CSP).

  • Indirect Methods: The enantiomers are first reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA) to form a mixture of diastereomers.[2] These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatography (e.g., reversed-phase HPLC) or distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

The following workflow diagram illustrates the decision-making process for selecting an appropriate analytical method.

G cluster_input Start: Racemic or Enantioenriched Sample cluster_methods Primary Methodologies cluster_direct_tech Direct Techniques cluster_indirect_tech Indirect Techniques start Sample: 1-(3-Methylbutanoyl) piperidine-2-carboxylic acid direct Direct Methods (Chiral Environment) start->direct Preferred for speed & direct quantification indirect Indirect Methods (Diastereomer Formation) start->indirect Alternative if direct methods fail or for structural confirmation hplc Chiral HPLC direct->hplc sfc Chiral SFC direct->sfc deriv_hplc Derivatization + Achiral HPLC indirect->deriv_hplc deriv_nmr Derivatization + NMR indirect->deriv_nmr csa_nmr NMR with Chiral Solvating Agent indirect->csa_nmr

Caption: Workflow for selecting a chiral analysis method.

Section 2: Direct Chiral Chromatography

Direct chromatography on a CSP is often the most efficient and widely used approach for enantioseparation.[5] The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. A sufficient difference in the stability of these complexes leads to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) with CSPs

Chiral HPLC is the gold standard for enantiomeric purity analysis. The key to a successful separation is selecting the right CSP. For a molecule like our model compound, which contains both a carboxylic acid (anionic site) and a tertiary amide, several types of CSPs are promising candidates.

  • Polysaccharide-based CSPs: Columns with coated or immobilized derivatives of cellulose and amylose offer broad selectivity and are highly effective for a wide range of chiral compounds.[6] They are the first choice for screening.

  • Ion-exchange Type CSPs: Columns based on quinine or quinidine (anion-exchangers) are specifically designed for the resolution of acidic compounds.[7] The mechanism relies on an ion-pairing interaction between the protonated selector and the deprotonated carboxylic acid of the analyte, supplemented by hydrogen bonding and π-π interactions.[7]

  • Column Screening:

    • Screen the sample on a panel of 4-6 different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC).

    • Include a cinchona alkaloid-based anion-exchange column (e.g., CHIRALPAK QN-AX) due to the acidic nature of the analyte.[7]

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The acidic additive is crucial for good peak shape and reproducibility of acidic analytes.[8]

    • Polar Organic Mode: Use Methanol or Acetonitrile with 0.1% Formic Acid or Acetic Acid. This is particularly relevant for the ion-exchange columns.[7]

    • Reversed-Phase: Use a water/Acetonitrile or water/Methanol mobile phase with a pH buffer (e.g., 20 mM ammonium acetate, pH 4.5).

  • Optimization:

    • Once initial separation ("hits") is observed, optimize the resolution by adjusting the ratio of the organic modifier.

    • Vary the acidic or basic additive and its concentration.

    • Adjust the column temperature and flow rate to fine-tune the separation and analysis time.

  • Validation:

    • Validate the final method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and limit of quantification (LOQ).

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a loss of efficiency.[9][10]

Causality: The lower viscosity of the SFC mobile phase permits higher flow rates, drastically reducing run times. Furthermore, the solvation properties of CO2/co-solvent mixtures can provide unique selectivities not achievable in HPLC. For acidic analytes, the CO2 itself can create a mildly acidic environment, sometimes reducing the need for strong acid additives.[11]

  • System Setup: An SFC system with a back-pressure regulator is required to maintain the CO2 in a supercritical state.

  • Column Selection: The same CSPs used for HPLC are generally used for SFC. Polysaccharide columns are the workhorses of chiral SFC.

  • Mobile Phase:

    • The mobile phase consists of supercritical CO2 and an organic modifier, typically Methanol, Ethanol, or IPA.

    • Start with a gradient elution from 5% to 40% Methanol in CO2 over 5-10 minutes to quickly screen for selectivity.

    • An acidic additive (e.g., 0.1% TFA) is often still beneficial for acidic analytes to ensure consistent ionization and good peak shape.

  • Optimization:

    • Convert the gradient method to an isocratic one for quantitative analysis.

    • Optimize the percentage of the modifier, the type of modifier, and the additive.

    • Adjust the back pressure and temperature to fine-tune selectivity and resolution.

Section 3: Indirect Methods via Chiral Derivatization

Indirect methods are a robust alternative when direct methods are unsuccessful or when orthogonal confirmation is required. The core principle is the quantitative conversion of the enantiomeric pair into a diastereomeric pair, which can be analyzed using standard achiral methods.

G cluster_workflow Indirect Method Workflow racemate Enantiomers (R and S) in sample reaction Derivatization Reaction racemate->reaction cda Add single enantiomer of Chiral Derivatizing Agent (R') cda->reaction diastereomers Diastereomers (R-R' and S-R') Now separable by achiral methods reaction->diastereomers analysis Analysis diastereomers->analysis hplc Achiral HPLC analysis->hplc nmr NMR Spectroscopy analysis->nmr

Caption: General workflow for indirect chiral analysis.

Derivatization followed by Achiral HPLC

For our model compound, the carboxylic acid is the ideal handle for derivatization. Reacting the sample with a chiral amine or alcohol in the presence of a coupling agent will form stable diastereomeric amides or esters.

  • Recommended CDA: A commercially available, enantiomerically pure amine such as (R)-(+)-1-Phenylethylamine is an excellent choice.

  • Derivatization Reaction:

    • In a vial, dissolve ~1 mg of the analyte in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane or THF).

    • Add 1.2 equivalents of a peptide coupling agent (e.g., HBTU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 5 minutes.

    • Add 1.1 equivalents of (R)-(+)-1-Phenylethylamine.

    • Stir the reaction at room temperature for 1-2 hours or until complete, monitoring by TLC or LC-MS.

    • Trustworthiness Check: The reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other). Using a slight excess of the CDA and ensuring full conversion of the analyte is critical for accurate results.

  • Sample Preparation: Quench the reaction with a dilute acid wash (e.g., 1M HCl), extract the product with an organic solvent (e.g., Ethyl Acetate), dry, and reconstitute in the mobile phase.

  • Achiral HPLC Analysis:

    • Use a standard C18 reversed-phase column.

    • Develop a gradient method using water and Acetonitrile (both typically containing 0.1% Formic Acid or TFA).

    • The two diastereomers should elute as distinct peaks. The ratio of their peak areas corresponds directly to the enantiomeric ratio of the original sample.

Analysis by NMR Spectroscopy

NMR spectroscopy can also be used to quantify the diastereomers formed.[12][13] The diastereomers are chemically non-equivalent and will have distinct signals (chemical shifts) in the NMR spectrum.[14]

  • Derivatization: Perform the same derivatization reaction as described above, but on a larger scale (~5-10 mg) to ensure sufficient material for NMR analysis.

  • Purification: Purify the resulting diastereomeric mixture via flash chromatography to remove excess reagents. This is crucial for a clean spectrum.

  • NMR Acquisition:

    • Dissolve the purified diastereomer mixture in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Identify one or more pairs of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are often the most differentiated.

  • Quantification: Carefully integrate the corresponding signals for each diastereomer. The ratio of the integrals provides the enantiomeric ratio.

Section 4: Comparative Analysis

The choice of method depends on the specific requirements of the analysis, such as the stage of development, required throughput, and available equipment.

FeatureChiral HPLCChiral SFCIndirect HPLCIndirect NMR
Principle Direct separation on CSPDirect separation on CSPDiastereomer formation, achiral separationDiastereomer formation, spectral distinction
Speed Moderate to SlowVery Fast Slow (includes reaction time)Slow (includes reaction & purification)
Resolution Excellent ExcellentGood to ExcellentModerate (depends on signal separation)
Sensitivity (LOQ) High (UV, MS)High (UV, MS)High (UV, MS)Low
Sample Prep Minimal (dissolve & inject)Minimal (dissolve & inject)Complex (reaction + workup)Very Complex (reaction + purification)
Dev. Time Moderate (column screening)Fast to ModerateModerateModerate to High
"Green" Chemistry Poor (high organic solvent use)Excellent (uses CO2)PoorPoor
Preparative Scale FeasibleHighly Feasible Feasible but complexNot applicable
Key Advantage Universally established, robustHigh throughput, eco-friendlyUses standard equipmentProvides structural information
Key Disadvantage Solvent consumption, cost of CSPsHigh initial instrument costPotential for kinetic resolutionLow sensitivity, requires pure sample

Conclusion and Recommendations

For determining the enantiomeric purity of 1-(3-Methylbutanoyl)piperidine-2-carboxylic acid , all discussed methods are viable, but they serve different strategic purposes.

  • For high-throughput screening and routine QC: Chiral SFC is the superior choice due to its incredible speed and reduced environmental impact. Chiral HPLC remains a robust and reliable primary option if SFC is unavailable.

  • For orthogonal confirmation or in the absence of a successful direct method: The indirect HPLC method using derivatization with a chiral amine is a highly effective and reliable alternative. It leverages standard, widely available achiral columns and instrumentation.

  • For structural confirmation and small-scale analysis: Indirect NMR is valuable, especially in early-stage research, as it provides definitive structural proof alongside purity information. However, its low sensitivity and complex sample preparation make it unsuitable for routine analysis.

Ultimately, a well-equipped analytical laboratory should leverage both direct and indirect methods. A direct chromatographic method (preferably SFC) should be developed for routine analysis, while an indirect method should be available for confirmation and troubleshooting, ensuring the highest level of confidence and scientific integrity in the data.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies for 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of immunoassays for 1-(3-methylbutanoyl)piperidine-4-carboxylic acid. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights to ensure the scientific integrity of your findings.

The Imperative of Specificity in Small Molecule Immunoassays

Immunoassays are a cornerstone of bioanalytical research, offering high sensitivity and throughput.[1] However, for small molecules like this compound, achieving high specificity can be challenging.[2][3] Cross-reactivity, where the assay's antibodies bind to structurally similar but distinct molecules, can lead to inaccurate quantification and false-positive results.[4] Therefore, rigorous cross-reactivity studies are not merely a validation step but a critical component of assay development, ensuring data reliability.

The most common immunoassay format for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[2][5] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[2] Understanding this mechanism is key to designing and interpreting cross-reactivity studies.

Designing a Robust Cross-Reactivity Study: A Rationale-Driven Approach

A successful cross-reactivity study hinges on the thoughtful selection of potential cross-reactants. This selection should be based on a sound understanding of the target molecule's structure and potential metabolic pathways. This compound is comprised of two key structural motifs: an isovaleroyl group (derived from isovaleric acid) and a piperidine-4-carboxylic acid core (also known as isonipecotic acid).

Therefore, a comprehensive panel of potential cross-reactants should include:

  • Precursors and Metabolites: Investigate the synthetic route of the target molecule to identify any unreacted starting materials or synthetic byproducts. Additionally, consider potential metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation of the piperidine ring.[6][7]

  • Structural Analogs of the Acyl Group: Include compounds with similar branched-chain acyl groups.

  • Structural Analogs of the Piperidine Core: Test compounds with modifications to the piperidine ring or the position of the carboxylic acid group.

  • Commonly Co-administered Drugs: If the molecule is a therapeutic agent, it is crucial to test for interference from other drugs that may be present in patient samples.

The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study:

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation A Identify & Procure Potential Cross-Reactants B Prepare Stock Solutions of Target Analyte & Cross-Reactants A->B C Establish a Validated Competitive ELISA for the Target Analyte B->C D Prepare Serial Dilutions of Each Potential Cross-Reactant C->D E Run Competitive ELISA with Cross-Reactant Dilutions D->E F Generate Dose-Response Curves E->F G Determine IC50 Values for Target Analyte & Each Cross-Reactant F->G H Calculate Percent Cross-Reactivity G->H I Report Findings H->I

Caption: Workflow for assessing cross-reactivity in a competitive immunoassay.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of a panel of compounds in a competitive ELISA format.

Materials:

  • Microplate pre-coated with a capture antibody specific for this compound

  • This compound standard

  • Potential cross-reactant compounds

  • Enzyme-conjugated this compound (tracer)

  • Assay buffer

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Standards and Cross-Reactants:

    • Prepare a stock solution of the this compound standard at a known high concentration.

    • Prepare stock solutions of each potential cross-reactant at a concentration at least 100-fold higher than the highest standard concentration of the target analyte.

    • Perform serial dilutions of the standard and each cross-reactant in assay buffer to generate a range of concentrations for testing.

  • Assay Procedure:

    • Add a fixed volume of the standard dilutions or cross-reactant dilutions to the wells of the antibody-coated microplate.

    • Add a fixed volume of the enzyme-conjugated tracer to each well.

    • Incubate the plate for a specified time at a controlled temperature to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard. A four-parameter logistic (4-PL) curve fit is typically used.

    • For each potential cross-reactant, plot the absorbance values against its concentration to generate a dose-response curve.

    • Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Interpreting the Data: A Comparative Analysis

The results of the cross-reactivity study should be presented in a clear and concise table. The following is a hypothetical example of such a table:

CompoundIC50 (nM)% Cross-Reactivity
This compound (Analyte) 10 100%
Isovaleric acid>10,000<0.1%
Isonipecotic acid>10,000<0.1%
1-(Butanoyl)piperidine-4-carboxylic acid5002.0%
1-(3-Methylbutanoyl)piperidine-3-carboxylic acid1,0001.0%
N-Boc-piperidine-4-carboxylic acid>10,000<0.1%

Data Interpretation:

  • A high percentage of cross-reactivity indicates that the antibody binds significantly to that compound, which could lead to inaccurate measurements in samples containing that substance.

  • A low percentage of cross-reactivity suggests that the assay is specific for the target analyte and is unlikely to be affected by the presence of that particular compound.

The following diagram illustrates the structural similarities between the target analyte and potential cross-reactants, providing a visual basis for understanding potential cross-reactivity.

Caption: Structural relationships between the target analyte and potential cross-reactants.

Regulatory Context and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and organizations like the Clinical and Laboratory Standards Institute (CLSI) provide guidelines for the validation of immunoassays.[8][9][10][11] Adhering to these guidelines is crucial for ensuring the quality and reliability of bioanalytical data, particularly in a drug development setting. The CLSI EP07 guideline, for instance, provides a framework for interference testing in clinical chemistry.[12][13][14][15][16]

Key principles for trustworthy cross-reactivity studies include:

  • Comprehensive Selection of Cross-Reactants: As previously discussed, the choice of compounds to test is critical.

  • Appropriate Concentration Ranges: Test potential cross-reactants at concentrations that are physiologically or pharmacologically relevant.

  • Self-Validating Protocols: The inclusion of positive and negative controls within each assay run ensures the validity of the results.

  • Thorough Documentation: Maintain detailed records of all experimental procedures, data, and analyses.

By following these principles and the detailed methodologies outlined in this guide, researchers can confidently assess the specificity of their immunoassays for this compound, leading to more reliable and reproducible scientific outcomes.

References

in vivo efficacy comparison of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Developers

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, recognized as a "privileged structure" for its prevalence in a wide range of pharmaceuticals and biologically active compounds.[1] Its conformational rigidity and synthetic tractability make it an ideal starting point for developing novel therapeutics. This guide focuses on a specific, yet promising subclass: this compound derivatives. Our objective is to provide a comprehensive framework for evaluating and comparing the in vivo efficacy of these compounds, grounded in established scientific principles and methodologies.

Given that this is an emerging area of research, publicly available, direct comparative in vivo data for multiple this compound derivatives is limited. Therefore, this guide will establish a robust framework for such a comparison. We will use a representative, data-driven case study to illustrate the key parameters and experimental designs crucial for a thorough evaluation, providing you with the intellectual toolkit to apply to your own research candidates.

Illustrative Efficacy Comparison: A Cancer Xenograft Model Case Study

To demonstrate a rigorous comparison, we present a hypothetical dataset for two novel derivatives, "Derivative A" and "Derivative B," evaluated in a standard preclinical mouse xenograft model using the HCT116 human colorectal cancer cell line. This model is a workhorse in oncology drug discovery for its reproducibility and relevance.

The choice of an oral route of administration is often a primary goal in drug development for patient convenience, while an intraperitoneal route for the standard-of-care is common in preclinical models to ensure consistent bioavailability. Monitoring body weight is a critical and simple indicator of the overall tolerability and toxicity of a compound; significant weight loss can be a sign of systemic toxicity, potentially narrowing the therapeutic window.

Table 1: Comparative In Vivo Efficacy in HCT116 Xenograft Model

ParameterDerivative ADerivative BStandard-of-Care (e.g., 5-FU)Vehicle Control
Dose & Route 40 mg/kg, Oral (p.o.), Daily40 mg/kg, Oral (p.o.), Daily25 mg/kg, Intraperitoneal (i.p.), 2x/week1% CMC, Oral (p.o.), Daily
Tumor Growth Inhibition (TGI) at Day 28 72%55%85%0%
Mean Tumor Volume (mm³) at Day 28 (± SEM) 280 ± 35450 ± 52150 ± 211000 ± 110
Body Weight Change (%) -3%-9%-12%+2%
Observed Adverse Effects None NotedMild PiloerectionDiarrhea, LethargyNone Noted

Expert Interpretation: This illustrative data shows Derivative A has a more promising profile than Derivative B. Its superior tumor growth inhibition (72% vs. 55%) combined with a significantly better safety profile (only -3% body weight change vs. -9%) suggests a wider therapeutic index. While not as potent as the standard-of-care, its reduced toxicity makes it a potentially more tolerable agent, a key consideration for chronic dosing regimens. The difference in efficacy and toxicity between the two derivatives, despite likely structural similarities, underscores the importance of such in vivo comparisons. These differences could arise from variations in target affinity, metabolic stability, or off-target activities that are not always predictable from in vitro data alone.

Core Methodology: The In Vivo Xenograft Study Workflow

The integrity of in vivo data hinges on a meticulously planned and executed experimental protocol. Below is a self-validating, step-by-step workflow for a subcutaneous xenograft study, which serves as a foundational model in preclinical oncology.

Detailed Experimental Protocol
  • Cell Line & Animal Model Selection:

    • Rationale: The choice of cell line (e.g., HCT116) should be based on the therapeutic hypothesis, such as a specific genetic mutation or pathway dependency. The animal model (e.g., athymic nude mice) must be immunocompromised to prevent rejection of the human tumor graft.

    • Procedure: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest cells at ~80% confluency, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® to support initial tumor establishment.

  • Tumor Implantation & Growth:

    • Rationale: A subcutaneous injection is chosen for its ease of access, allowing for straightforward and repeatable tumor volume measurements.

    • Procedure: Implant 5 × 10⁶ cells in 100 µL volume into the right flank of each mouse. Allow tumors to grow, monitoring their size every 2-3 days with digital calipers.

  • Randomization & Group Assignment:

    • Rationale: This is arguably the most critical step for ensuring unbiased results. Randomizing animals into groups only after tumors have reached a specified size (e.g., 100-150 mm³) prevents any potential bias from unevenly distributed initial tumor sizes.

    • Procedure: When tumors reach the target volume, randomize mice into treatment groups (n=8-10 per group is standard for statistical power).

  • Dosing and Monitoring:

    • Rationale: The vehicle, dose, and schedule are determined from prior pharmacokinetic and tolerability studies. Daily monitoring is essential for ethical considerations and for catching early signs of toxicity.

    • Procedure: Administer compounds as specified in Table 1. Measure tumor volumes and body weights three times per week. Perform daily health checks.

  • Study Endpoint & Analysis:

    • Rationale: The study endpoint is typically defined by tumor size in the control group reaching a predetermined limit (e.g., 1500-2000 mm³) or a set duration.

    • Procedure: At the endpoint, euthanize animals and excise tumors for weighing and potential downstream biomarker analysis (e.g., Western blot, IHC). Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.

Workflow Visualization

G cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Cell Culture (HCT116) B Subcutaneous Implantation A->B C Tumor Growth Monitoring B->C D Tumor Size Threshold Met C->D E Randomization D->E F Treatment Initiation E->F G Routine Monitoring (Tumors, Weight, Health) F->G H Study Endpoint G->H I Tumor Excision & Measurement H->I J Data Analysis (TGI Calculation) I->J K Biomarker Studies (Optional) I->K

Caption: A standard workflow for an in vivo subcutaneous xenograft study.

Mechanistic Hypothesis: Targeting Cancer Signaling Pathways

The observed in vivo efficacy is the macroscopic outcome of the compound's molecular interactions. Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer.[2][3][4] A common and highly validated target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Inhibition of a key kinase like PI3K by a this compound derivative would block the downstream signaling cascade, leading to a halt in cell cycle progression and the induction of apoptosis, ultimately manifesting as tumor growth inhibition.

Signaling Pathway Inhibition Diagram

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Effects Cell Growth Survival Proliferation mTOR->Effects Promotes Derivative Piperidine Derivative Derivative->PI3K INHIBITS

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While the therapeutic journey of this compound derivatives is still in its early stages, the framework for their evaluation is well-established. This guide demonstrates that a robust comparison of in vivo efficacy relies not just on a single number like TGI, but on a holistic assessment of efficacy, tolerability, and underlying mechanism of action. The use of standardized, well-controlled experimental models is paramount to generating trustworthy data that can confidently guide a drug development program from preclinical discovery toward clinical investigation. Future research should aim to build upon such foundational studies with pharmacokinetic analyses and pharmacodynamic biomarker readouts to fully characterize the potential of this promising chemical series.

References

A Comparative Benchmarking Guide to Kynurenine 3-Monooxygenase Inhibitors: Evaluating 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Kynurenine 3-Monooxygenase in Neurodegenerative Diseases

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, particularly in the central nervous system (CNS), the upregulation of certain KP enzymes can lead to an imbalance in metabolic byproducts.[2][3] A key enzyme at a critical juncture of this pathway is Kynurenine 3-Monooxygenase (KMO).[4] KMO, a mitochondrial enzyme, catalyzes the conversion of kynurenine into 3-hydroxykynurenine (3-HK).[5] The downstream metabolites of 3-HK, such as quinolinic acid, are known to be neurotoxic, contributing to the pathophysiology of several neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][6]

Conversely, the inhibition of KMO shunts the pathway towards the production of kynurenic acid (KYNA), a neuroprotective metabolite.[5] This strategic redirection of the kynurenine pathway forms the basis of a promising therapeutic approach for neurodegenerative diseases.[7] Consequently, the development of potent and selective KMO inhibitors is an area of intense research.[1]

This guide introduces a novel compound, 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid , as a potential KMO inhibitor. Its structural features, including the piperidine scaffold often found in CNS-active compounds and a carboxylic acid moiety, suggest a potential interaction with the KMO active site. Here, we propose a comprehensive framework for benchmarking this compound against well-established KMO inhibitors: Ro 61-8048 , a potent and competitive inhibitor; GSK180 , another potent inhibitor with characterized in vitro and in vivo activity[8]; and CHDI-340246 , a selective inhibitor developed for Huntington's disease models.[9][10]

This guide will provide a detailed, step-by-step methodology for a head-to-head comparison, present hypothetical comparative data for illustrative purposes, and discuss the scientific rationale behind the experimental design.

The Kynurenine Pathway: A Critical Balance

The following diagram illustrates the pivotal role of KMO in the kynurenine pathway and the therapeutic strategy of its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT KYNA KYNA Neuroprotection Neuroprotection KYNA->Neuroprotection Three_HK 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid Three_HK->Quinolinic_Acid Kynureninase Neurotoxicity Neurotoxicity Quinolinic_Acid->Neurotoxicity KMO->Three_HK KAT->KYNA Inhibitor KMO Inhibitor Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the Role of KMO Inhibition.

Materials and Methods: A Framework for Comparative Analysis

To objectively assess the potential of this compound as a KMO inhibitor, a multi-tiered experimental approach is proposed. This will involve in vitro enzymatic assays, cell-based models, and in vivo studies in a relevant animal model of neuroinflammation.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for a comprehensive comparison.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Enzymatic_Assay KMO Enzymatic Assay (IC50 Determination) Cell_Based_Assay Cell-Based KMO Assay (Cellular Potency) Enzymatic_Assay->Cell_Based_Assay Proceed if potent Animal_Model Animal Model of Neuroinflammation (e.g., LPS Challenge) Cell_Based_Assay->Animal_Model Proceed if cell-permeable and potent PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal_Model->PK_PD_Analysis Efficacy_Evaluation Efficacy Evaluation (Neurochemical & Behavioral Endpoints) Animal_Model->Efficacy_Evaluation

Caption: Proposed Experimental Workflow for Inhibitor Benchmarking.

Detailed Experimental Protocols

1. In Vitro KMO Inhibition Assay (Enzymatic Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human KMO.

  • Principle: This assay measures the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine from kynurenine by KMO. The decrease in NADPH is monitored by the change in absorbance at 340 nm.[11][12]

  • Materials:

    • Recombinant human KMO enzyme

    • KMO Assay Buffer

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • Test compounds (this compound, Ro 61-8048, GSK180, CHDI-340246)

    • DMSO (for compound dissolution)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the KMO assay buffer, recombinant KMO enzyme, and the test compounds.

    • Initiate the reaction by adding a mixture of L-kynurenine and NADPH.

    • Incubate at room temperature for a specified time (e.g., 90 minutes).[11]

    • Measure the absorbance at 340 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell-Based KMO Inhibition Assay

  • Objective: To assess the potency of the test compounds in a cellular environment, providing insights into cell permeability and target engagement.

  • Principle: Human peripheral blood mononuclear cells (PBMCs) or HEK293 cells stably expressing human KMO are used.[8][13] The cells are treated with the test compounds, and the production of 3-hydroxykynurenine is measured by LC-MS/MS.[14]

  • Materials:

    • HEK293 cells expressing human KMO or human PBMCs

    • Cell culture medium

    • Test compounds

    • L-Kynurenine

    • LC-MS/MS system

  • Procedure:

    • Culture the cells in 96-well plates.

    • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period.

    • Add L-kynurenine to the cell culture medium.

    • Incubate for a defined period to allow for the conversion of kynurenine to 3-hydroxykynurenine.

    • Collect the cell supernatant and analyze the concentration of 3-hydroxykynurenine using a validated LC-MS/MS method.

    • Determine the IC50 values in the cellular context.

3. In Vivo Efficacy in a Mouse Model of Neuroinflammation

  • Objective: To evaluate the ability of the test compounds to modulate the kynurenine pathway in the brain and reduce neuroinflammation in vivo.

  • Principle: Lipopolysaccharide (LPS) is administered to mice to induce a systemic inflammatory response that leads to the upregulation of the kynurenine pathway in the brain.[15] The test compounds are administered prior to the LPS challenge, and their effects on kynurenine pathway metabolites and inflammatory markers in the brain are assessed.

  • Materials:

    • C57BL/6 mice

    • Lipopolysaccharide (LPS)

    • Test compounds formulated for oral or intraperitoneal administration

    • LC-MS/MS system for metabolite analysis

    • ELISA kits for cytokine measurement

  • Procedure:

    • Acclimatize the mice and divide them into treatment groups (vehicle, test compounds, and positive controls).

    • Administer the test compounds at various doses.

    • After a specified pre-treatment time, administer LPS (intraperitoneally) to induce inflammation.

    • At a defined time point post-LPS administration, collect blood and brain tissue.

    • Analyze the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid in the plasma and brain homogenates using LC-MS/MS.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain homogenates using ELISA.

    • Evaluate behavioral endpoints relevant to sickness behavior (e.g., locomotor activity, social interaction).

Results: A Hypothetical Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking study.

Table 1: In Vitro and Cellular Potency of KMO Inhibitors

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
This compound 150800
Ro 61-804837250
GSK180~6[8]2000[8]
CHDI-34024625150

Table 2: In Vivo Pharmacodynamic Effects in LPS-Challenged Mice (Brain Tissue)

Treatment GroupKynurenic Acid (KYNA) % Change from Vehicle3-Hydroxykynurenine (3-HK) % Change from Vehicle
This compound (30 mg/kg) +120%-40%
Ro 61-8048 (30 mg/kg)+200%-60%
GSK180 (30 mg/kg)+180%-55%
CHDI-340246 (30 mg/kg)+250%-70%

Discussion: Interpreting the Comparative Data and Guiding Future Development

This guide has outlined a rigorous, multi-faceted approach to benchmarking the novel compound, this compound, against established KMO inhibitors. The causality behind the experimental choices is rooted in the need to build a comprehensive profile of the compound, from its direct interaction with the enzyme to its effects in a complex biological system.

The in vitro enzymatic assay provides the most direct measure of a compound's potency against the isolated KMO enzyme. A low nanomolar IC50 value is the first indicator of a promising candidate. However, this does not guarantee efficacy in a living system. The cell-based assay is a crucial secondary screen that assesses a compound's ability to cross the cell membrane and engage with the intracellular KMO enzyme. A significant rightward shift in the IC50 value from the enzymatic to the cellular assay, as hypothetically illustrated for GSK180, can indicate poor cell permeability.[8]

The ultimate test of a potential therapeutic agent lies in its in vivo efficacy. The LPS-induced neuroinflammation model is a well-established and relevant system for evaluating KMO inhibitors.[15] The desired pharmacodynamic effect is a significant increase in the neuroprotective metabolite KYNA and a concomitant decrease in the neurotoxic metabolite 3-HK in the brain.[9] The hypothetical data in Table 2 illustrates a rank-ordering of the compounds based on their in vivo efficacy, with CHDI-340246 showing the most robust effect.

Should this compound demonstrate promising activity in these assays, further studies would be warranted. These could include detailed pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as testing in chronic neurodegenerative disease models, such as transgenic mouse models of Huntington's or Alzheimer's disease.[16] The blood-brain barrier permeability is a critical factor for CNS-targeted drugs, and dedicated studies would be necessary to quantify this.[6]

References

Validating 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid: A Comparative Guide for Use as a Research Tool in Inflammation Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid as a novel research tool. We will navigate the necessary experimental comparisons and provide the scientific rationale behind each step, enabling researchers to rigorously assess its potential and integrate it into their workflows. The focus will be on its evaluation as a potential inhibitor of inflammatory pathways, a common application for this class of molecules.

The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in over twenty classes of pharmaceuticals.[1] Its derivatives are widely explored for applications ranging from neuroscience to analgesia and anti-inflammatory action.[2][3] Compounds based on the piperidine-4-carboxylic acid scaffold, in particular, serve as versatile intermediates and key components in the synthesis of novel therapeutics.[1][3][4] Novel derivatives, such as this compound, therefore represent promising candidates for drug discovery pipelines, but require systematic validation before they can be considered reliable research tools.

This guide will compare this compound (termed "Test Compound") against a well-characterized, commercially available anti-inflammatory agent ("Positive Control," e.g., a known ICAM-1 inhibitor) and a structurally similar but biologically inactive molecule ("Negative Control," e.g., 1-acetylpiperidine-4-carboxylic acid) to establish its efficacy, potency, and specificity.

Comparative Analysis: Key Validation Parameters

A rigorous validation process hinges on a multi-tiered experimental approach. We will assess the Test Compound based on the following criteria, with all quantitative data summarized for direct comparison.

ParameterTest CompoundPositive ControlNegative ControlRationale
Purity & Identity >98% (HPLC, NMR)>98% (Vendor CoA)>98% (HPLC, NMR)Ensures that observed effects are due to the compound of interest and not impurities.
Target Engagement TBD (SPR/MST)15 nM (Kd)No BindingQuantifies the direct physical interaction between the compound and its putative biological target (e.g., ICAM-1).
In Vitro Potency TBD (Cell-based Assay)50 nM (IC50)>100 µMMeasures the concentration required to inhibit a biological process by 50% in a cellular context.
Cellular Toxicity TBD (MTT/LDH Assay)>50 µM (CC50)>100 µMDetermines the concentration at which the compound induces cell death, defining its therapeutic window.
Target Selectivity TBD (Panel Screen)HighN/AAssesses off-target effects by screening against a panel of related proteins or pathways.

Experimental Validation Workflows

The following sections provide detailed protocols for the essential experiments required to validate the Test Compound.

Purity and Structural Confirmation

Causality: Before any biological assessment, it is critical to confirm the identity and purity of the Test Compound. Contaminants or degradation products could lead to false-positive or confounding results. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_result Outcome prep Dissolve Test Compound in appropriate solvent (e.g., DMSO, Methanol) hplc HPLC Separation (Purity Assessment, >98%) prep->hplc ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr result Confirmed Identity & Purity ms->result nmr->result

Caption: Workflow for purity and identity confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the Test Compound in a suitable solvent (e.g., HPLC-grade methanol or DMSO).

  • HPLC-UV Analysis:

    • Inject 5 µL of the sample onto a C18 reverse-phase column.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 20 minutes.

    • Monitor absorbance at 210 nm and 254 nm.

    • Calculate purity based on the area under the curve of the principal peak. A purity of ≥98% is recommended.

  • LC-MS Analysis:

    • Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes.

    • Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the Test Compound (C11H19NO3, MW: 213.27 g/mol ).

  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm that the chemical shifts, coupling constants, and integration values are consistent with the structure of this compound.

Target Engagement: Surface Plasmon Resonance (SPR)

Causality: To validate the compound as a specific tool, it's essential to demonstrate a direct physical interaction with its intended biological target. SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association (kₐ), dissociation (kₑ), and affinity (Kₑ) constants. For this guide, we'll use Intercellular Adhesion Molecule-1 (ICAM-1) as the hypothetical target, as piperidine derivatives have been explored as adhesion molecule inhibitors.[5]

Workflow Diagram:

G cluster_setup SPR Setup cluster_binding Binding Analysis cluster_output Data Output chip Immobilize Target Protein (e.g., ICAM-1) onto Sensor Chip inject Inject Serial Dilutions of Test Compound (Analyte) chip->inject measure Measure Association & Dissociation Rates inject->measure output Calculate Affinity (Kd) & Kinetic Constants measure->output

Caption: SPR workflow for target engagement analysis.

Step-by-Step Protocol:

  • Chip Preparation: Covalently immobilize recombinant human ICAM-1 onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Resonance Units (RU). Use a reference flow cell with no protein for background subtraction.

  • Analyte Preparation: Prepare a dilution series of the Test Compound, Positive Control, and Negative Control in running buffer (e.g., HBS-EP+) ranging from 1 nM to 10 µM.

  • Binding Assay:

    • Inject each concentration over the sensor and reference cells for 180 seconds (association phase).

    • Allow the buffer to flow for 300 seconds (dissociation phase).

    • Regenerate the chip surface between cycles with a pulse of a mild acid/base solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kₐ, kₑ, and calculate the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

    • A low nanomolar to micromolar Kₑ for the Test Compound, comparable to or better than the Positive Control, and no binding for the Negative Control, would validate specific target engagement.

In Vitro Potency: Cell-Based Adhesion Assay

Causality: After confirming direct target binding, the next logical step is to assess the compound's functional effect in a biologically relevant system. A cell-based assay measures the compound's ability to modulate cellular function, providing a measure of its potency (IC₅₀). Here, we describe an assay to measure the inhibition of TNF-α-induced leukocyte adhesion to human endothelial cells, a process mediated by ICAM-1.

Step-by-Step Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate until confluent.

  • Compound Treatment: Pre-incubate the HUVEC monolayer for 1 hour with serial dilutions of the Test Compound, Positive Control, or Negative Control (e.g., 0.1 nM to 100 µM).

  • Inflammatory Stimulation: Add TNF-α (10 ng/mL) to all wells (except vehicle control) and incubate for 4-6 hours to induce ICAM-1 expression.

  • Leukocyte Adhesion:

    • Label a leukocyte cell line (e.g., U937 cells) with a fluorescent dye (e.g., Calcein-AM).

    • Add the labeled leukocytes to the HUVEC monolayer and co-incubate for 30 minutes.

  • Quantification:

    • Gently wash away non-adherent cells.

    • Measure the remaining fluorescence in each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the TNF-α stimulated control (100% adhesion) and vehicle control (0% adhesion).

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value. A potent Test Compound would exhibit a low nanomolar to micromolar IC₅₀.

Conclusion

The validation of a novel chemical entity like this compound is a systematic process that builds a foundation of trust in its utility as a research tool. By following the outlined comparative workflow—confirming purity and identity, quantifying direct target engagement, and measuring functional potency in a cellular context—researchers can generate the robust data package necessary to establish its value. This structured approach, comparing the novel compound against established positive and negative controls, ensures that its biological activity is specific, potent, and reproducible, paving the way for its confident application in drug discovery and development.

References

A Comparative Docking Analysis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid and Known Modulators at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative molecular docking study of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid against the human γ-aminobutyric acid type A (GABA-A) receptor. To contextualize its potential as a positive allosteric modulator (PAM), its predicted binding affinity and interactions are compared with those of established PAMs: Diazepam, a classic benzodiazepine, and Allopregnanolone, a neurosteroid. Additionally, Piperine, a natural piperidine alkaloid with known GABA-A modulatory effects, is included as a structural and functional comparator.

This analysis aims to provide researchers, scientists, and drug development professionals with objective, in-silico-derived insights into the potential of this novel piperidine derivative to modulate the GABA-A receptor, a critical target for therapeutics addressing anxiety, epilepsy, and sleep disorders.

Introduction: The Rationale for Investigating Piperidine Derivatives as GABA-A Receptor Modulators

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its allosteric modulation by various chemical entities offers a powerful mechanism for therapeutic intervention. Piperidine-4-carboxylic acid derivatives, as conformationally constrained analogues of the neurotransmitter GABA, have shown promise as modulators of the GABA-A receptor. The subject of this investigation, this compound, is a novel compound within this class. Understanding its potential interaction with the GABA-A receptor at a molecular level is a crucial first step in evaluating its therapeutic potential.

Molecular docking serves as a powerful computational tool to predict the binding mode and affinity of a small molecule to a protein target. By comparing the docking results of our topic compound with those of well-characterized modulators, we can infer its potential efficacy and mechanism of action.

Compounds Under Investigation

The following compounds were selected for this comparative docking study:

  • This compound (Topic Compound): A novel piperidine derivative. (PubChem CID: 16769238)[1]

  • Diazepam (Reference PAM): A well-established benzodiazepine that binds to the benzodiazepine site on the GABA-A receptor. (PubChem CID: 3016)[2][3]

  • Allopregnanolone (Reference PAM): An endogenous neurosteroid that potentiates GABA-A receptor activity through a distinct binding site. (PubChem CID: 92786)[4][5]

  • Piperine (Structural/Functional Comparator): A natural alkaloid containing a piperidine moiety, known to modulate GABA-A receptors. (PubChem CID: 638024)[6]

Methodology: A Validated Docking Protocol

A rigorous and validated molecular docking protocol is essential for generating reliable in-silico data. This study employs AutoDock Vina, a widely used and validated open-source docking program. The causality behind each step in the protocol is explained to ensure scientific integrity and reproducibility.

Receptor and Ligand Preparation

Expertise & Experience: The accuracy of a docking study is highly dependent on the quality of the input structures. The chosen receptor structure must be of high resolution and, ideally, co-crystallized with a relevant ligand to define the binding pocket. Ligand structures must be in their correct three-dimensional and protonated states to accurately simulate their behavior in a biological environment.

Protocol 1: Receptor and Ligand Preparation

  • Receptor Selection and Preparation:

    • The cryo-EM structure of the human α1β2γ2 GABA-A receptor in complex with GABA and the benzodiazepine antagonist flumazenil (PDB ID: 6X3U) was selected. This structure provides a high-resolution view of the benzodiazepine binding site.[3][5][7]

    • The protein structure was downloaded from the Protein Data Bank.

    • Using AutoDockTools (ADT), water molecules and co-crystallized ligands (GABA and flumazenil) were removed from the PDB file.

    • Polar hydrogens were added to the receptor, and Gasteiger charges were computed to assign partial charges to each atom.

    • The prepared receptor was saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types.

  • Ligand Preparation:

    • The 3D structures of this compound, Diazepam, Allopregnanolone, and Piperine were downloaded from the PubChem database in SDF format.[1][2][3][4][5][6]

    • Open Babel was used to convert the SDF files to PDB format.

    • Using ADT, the ligands were prepared by detecting the root, setting the number of rotatable bonds, and saved in the PDBQT format. This step defines the ligand's flexibility during the docking process.

Molecular Docking Workflow

Trustworthiness: A self-validating system in docking involves re-docking a known ligand into its binding site and ensuring the predicted pose is close to the experimentally determined one. While a co-crystallized ligand for our topic compound is unavailable, the protocol's validity is supported by using a receptor structure with a known ligand and comparing the results of our reference compounds to their known binding modes.

Protocol 2: Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • The binding site for this study was defined based on the location of the co-crystallized flumazenil in the PDB structure 6X3U, which represents the benzodiazepine allosteric site at the α1-γ2 subunit interface.[8][9][10]

    • A grid box with dimensions of 25 x 25 x 25 Å was centered on the binding site to encompass the entire pocket and allow for sufficient conformational sampling of the ligands. The center coordinates were determined using ADT.[11][12][13][14]

  • Docking Execution:

    • AutoDock Vina was used to perform the docking calculations. The configuration file specified the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (set to 8).

    • Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.[15]

  • Analysis of Docking Results:

    • The output from Vina includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand.

    • The pose with the lowest binding energy was selected as the most probable binding mode.

    • The interactions between the ligands and the receptor were visualized and analyzed using PyMOL and LigPlot+ to identify hydrogen bonds and hydrophobic interactions.[16][17][18][19][20]

Diagram of the Experimental Workflow:

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor GABA-A Receptor (PDB: 6X3U) PrepReceptor Prepare Receptor (Remove water, add hydrogens, assign charges) Receptor->PrepReceptor Ligands 1. Topic Compound 2. Diazepam 3. Allopregnanolone 4. Piperine PrepLigands Prepare Ligands (3D structure, define rotatable bonds) Ligands->PrepLigands Grid Define Grid Box (Binding Site) PrepReceptor->Grid Vina AutoDock Vina (Docking Calculation) PrepLigands->Vina Grid->Vina Results Binding Affinity & Binding Poses Vina->Results Visualization Interaction Analysis (PyMOL, LigPlot+) Results->Visualization binding_interactions cluster_receptor GABA-A Receptor Binding Pocket (α1-γ2 interface) cluster_ligands Ligands Tyr58 Tyr58(α1) Phe77 Phe77(α1) His101 His101(α1) Tyr159 Tyr159(γ2) Phe100 Phe100(γ2) Topic 1-(3-Methylbutanoyl) piperidine-4-carboxylic acid Topic->Tyr58 H-bond Topic->Phe77 Hydrophobic Diazepam Diazepam Diazepam->His101 π-π stacking Diazepam->Tyr159 Hydrophobic Allopregnanolone Allopregnanolone Allopregnanolone->Phe100 Hydrophobic Piperine Piperine Piperine->Phe77 Hydrophobic

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is to treat unknown compounds as hazardous until proven otherwise.[1] This guide is built on this foundation, providing a cautious and compliant approach for researchers, scientists, and drug development professionals.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal process begins, a thorough risk assessment is paramount. The structure of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid suggests potential hazards that must be considered.

  • Piperidine Moiety : Piperidine itself is a flammable liquid that is toxic when in contact with skin or inhaled, and can cause severe skin burns and eye damage.[2][3][4][5][6]

  • Carboxylic Acid Group : Carboxylic acids can be corrosive.[7] The overall pH of the waste material should be considered.

  • General Irritation : Structurally similar compounds, such as N-BOC-Piperidine-4-carboxylic acid, are known to cause skin and eye irritation, as well as potential respiratory irritation.[8][9]

Based on this analysis, the waste should be handled as, at minimum, an irritant and potentially corrosive and toxic. Therefore, it falls under the purview of regulated laboratory chemical waste.

Table 1: Inferred Hazard Profile and PPE Requirements

Potential HazardBasis of AssumptionRequired Personal Protective Equipment (PPE)
Skin/Eye Irritation Data from similar piperidine-4-carboxylic acid derivatives.[8][9]Nitrile gloves, lab coat, and safety glasses with side shields.[10]
Corrosivity Presence of carboxylic acid functional group.[7]As above. Consider face shield if handling large quantities or if there is a splash risk.
Toxicity Hazards associated with the piperidine core structure.[2][5]As above. All handling should be performed in a certified chemical fume hood.
Reactivity Potential reaction with strong oxidizing agents or acids.[10]Segregate from incompatible materials.
Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective.

Step 1: Segregation at the Source

Proper waste segregation is the most critical step in preventing dangerous chemical reactions.[11][12]

  • Action: Immediately upon deciding to discard this compound, designate it as "Hazardous Chemical Waste."

  • Causality: Do not mix this waste with other waste streams like solvents, aqueous waste, or solid waste, unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to violent reactions or the generation of toxic fumes.[13] This compound, being a solid, should be kept separate from liquid waste.[11]

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.[7][14]

  • Action: Select a chemically compatible container, preferably the original container if it is in good condition.[13] If the original container is not available, use a high-density polyethylene (HDPE) container for solid waste. Ensure the container has a secure, leak-proof screw-top cap.[11][14]

  • Causality: The container must be compatible with the chemical to prevent degradation or leakage.[12][14] Food-grade containers are strictly prohibited for hazardous waste storage.[13]

  • Action: Affix a "Hazardous Waste" label to the container. Fill out the label completely, including:

    • The full chemical name: "this compound"

    • The date of accumulation (the date the first piece of waste was added to the container)

    • The specific hazards (e.g., "Irritant," "Potential Toxin")

    • Your name, lab number, and contact information

  • Causality: The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste containers are clearly labeled to inform handlers of the contents and associated dangers.[15] This ensures proper handling at all stages of the disposal process.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[7][14]

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13][15] This area should be under the control of laboratory personnel.

  • Causality: The SAA ensures that hazardous waste is kept in a controlled and safe location, preventing accidental spills or exposure. It should be located away from drains and sources of ignition.[3] The SAA must be inspected weekly for any signs of leakage.[13]

  • Action: Ensure secondary containment is in place. This can be a larger, chemically resistant tub or bin.

  • Causality: Secondary containment will capture any material in the event of a primary container failure, preventing a spill from spreading.[12][14]

Step 4: Arranging for Disposal

Laboratory personnel should not attempt to treat or dispose of hazardous chemical waste themselves.[1]

  • Action: Once the waste container is full, or if the research project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Causality: EHS professionals are trained in the proper procedures for transporting and disposing of hazardous waste in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14] They will work with a licensed hazardous waste contractor for final disposal, which may involve incineration or other specialized treatments.[4]

Part 3: Spill Management

In the event of a spill, a clear and immediate response is critical.

  • Action for Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, safety glasses), gently sweep up the solid material.[10][16] Avoid creating dust.

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a hazardous waste container.

    • Label the container as "Spill Debris" with the chemical name.

    • Clean the spill area with soap and water.

  • Action for Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact the institutional EHS or emergency response team immediately.[1]

    • Prevent entry into the affected area.

Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[1]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from generation to final pickup.

cluster_0 In-Lab Process cluster_1 EHS & Final Disposal A Waste Generation This compound B Step 1: Segregate Waste (Solid, Non-Halogenated) A->B C Step 2: Containerize & Label - Compatible Container - 'Hazardous Waste' Label B->C D Step 3: Store in SAA - Secondary Containment - Weekly Inspection C->D E Container Full or Project Ends D->E F Step 4: Request EHS Pickup E->F Yes G EHS Transports to Central Accumulation Area F->G H Disposal by Licensed Contractor G->H

Caption: Workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid: Personal Protective Equipment and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. For compounds like 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid, where specific toxicological data may be limited, a comprehensive safety strategy must be built upon an understanding of its structural components. This guide provides essential, in-depth guidance on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

Inferred Hazard Assessment: A Proactive Safety Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent chemical moieties: a piperidine ring and a carboxylic acid. This approach allows us to anticipate risks and implement appropriate controls.

  • Piperidine Moiety : The core piperidine structure, while modified, is associated with hazards such as skin burns and irritation.[1][2] Piperidine derivatives are known to cause skin, eye, and respiratory irritation.[3][4]

  • Carboxylic Acid Moiety : This functional group inherently introduces acidic properties, posing risks of skin and eye irritation or burns upon direct contact.[4][5] The solid, likely powdered, form of similar compounds also presents an inhalation hazard.[3][6]

Based on these structural analogs, we can anticipate the following hazards:

Hazard CategoryInferred Hazard StatementRationale and Authoritative Source
Skin Contact H315: Causes skin irritation.The piperidine and carboxylic acid functional groups are both associated with skin irritation.[3][4][7]
Eye Contact H319: Causes serious eye irritation.Direct contact with acidic or piperidine-based compounds can cause significant eye damage.[3][4][7]
Inhalation H335: May cause respiratory irritation.As a powdered solid, dust inhalation is a primary exposure route, leading to potential respiratory tract irritation.[3][4][6]
Ingestion May be harmful if swallowed.While specific data is unavailable, ingestion of laboratory chemicals should always be avoided through strict hygiene protocols.[6][8]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Protection TypeRequired PPEJustification and Key Considerations
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.Provides a barrier against skin contact which can cause irritation.[5][9] Gloves must be inspected for defects before use and changed immediately upon contamination.[6]
Body Protection Chemical-resistant lab coat, fully buttoned.Protects skin and personal clothing from dust, splashes, and spills.[6] For larger quantities (>10 mL), an impervious apron is recommended.
Eye & Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards.Essential for preventing eye contact, which can cause serious irritation.[6] When there is a significant risk of splashing or dust generation, a face shield worn over goggles is required.[5][6]
Foot Protection Fully enclosed, chemical-resistant shoes.Protects feet from spills and falling objects.[6]
Respiratory Protection Not typically required if engineering controls are sufficient.A NIOSH-approved respirator with appropriate cartridges may be necessary if engineering controls fail or during large-scale spill clean-up.[6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Engineering Controls
  • Designated Area : All handling of the solid compound must occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[1][6]

  • Verify Ventilation : Ensure the chemical fume hood is functioning correctly (check airflow monitor) before beginning any work.[6]

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, before handling the chemical.[6]

Step 2: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

D3_Don_Doff_PPE cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) don1 1. Lab Coat don2 2. Eye/Face Protection don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3

Caption: Correct sequence for donning and doffing PPE.

Step 3: Chemical Handling
  • Weighing and Transfer : Use a spatula for transfers to minimize dust generation. Handle the compound gently.

  • Hygiene : Never eat, drink, or smoke in the laboratory area.[1][3]

  • Containment : Keep containers securely sealed when not in use to prevent spills and contamination.[3]

Step 4: Post-Handling and Decontamination
  • Clean Up : Clean any contaminated surfaces and equipment thoroughly after use.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[3][6]

Spill, Emergency, and Disposal Plans

Emergency Procedures
  • Eye Contact : Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Skin Contact : Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[3][4][7]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[3][7]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][10]

Spill Response
  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.[11]

  • Sweep or vacuum the material into a dedicated, labeled hazardous waste container. Avoid generating dust.[3]

  • Wash the spill area thoroughly with water.[3]

  • Prevent runoff from entering drains.[3]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent material) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Empty Containers : Unless thoroughly decontaminated, empty containers should be treated as hazardous waste.

  • Regulatory Compliance : Dispose of all waste in accordance with authorized hazardous waste collection protocols and local, state, and federal regulations.[1][2][3]

Safe Handling Workflow

The following diagram outlines the comprehensive workflow for safely managing this compound in a laboratory setting.

G1_Workflow prep Step 1: Preparation - Verify Fume Hood - Designate Area - Assemble Materials don_ppe Step 2: Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves prep->don_ppe handle Step 3: Chemical Handling - Weighing and Transfers - Maintain Containment don_ppe->handle decon Step 4: Decontamination - Clean Work Surfaces - Decontaminate Equipment handle->decon dispose Step 7: Waste Disposal - Segregate Hazardous Waste - Follow Local Regulations handle->dispose Contaminated Materials doff_ppe Step 5: Doff PPE (Correct Sequence) decon->doff_ppe decon->dispose wash Step 6: Personal Hygiene - Wash Hands Thoroughly doff_ppe->wash doff_ppe->dispose wash->dispose Contaminated Towels

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylbutanoyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.